molecular formula C10H8O B1666908 2-Naphthol CAS No. 135-19-3

2-Naphthol

Número de catálogo: B1666908
Número CAS: 135-19-3
Peso molecular: 144.17 g/mol
Clave InChI: JWAZRIHNYRIHIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-naphthol is a naphthol carrying a hydroxy group at position 2. It has a role as an antinematodal drug, a genotoxin, a human xenobiotic metabolite, a mouse metabolite, a human urinary metabolite and a radical scavenger.
This compound is a colorless crystalline solid and an isomer of 1-naphthol, differing by the location of the hydroxyl group on naphthalene. The naphthols are naphthalene homologues of phenol, with the hydroxyl group being more reactive than in the phenols. This compound has several different uses including dyes, pigments, fats, oils, insecticides, pharmaceuticals, perfumes, antiseptics, synthesis of fungicides, and antioxidants for rubber. Detection of this compound in urine usually results from long-term persistent exposure to pesticides such as chlorpyrifos, but also due to exposure to naphthalene in older types of mothballs, fires that produce polyaromatic hydrocarbons (PAHs), and tobacco smoke.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAZRIHNYRIHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Record name 2-NAPHTHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26716-78-9, Array
Record name 2-Naphthalenol, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26716-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betanaphthol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5027061
Record name 2-Naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White solid; Darkens upon aging and exposure to sunlight; [Hawley] Tan chips with a phenol-like odor; [MSDSonline], Solid, WHITE-TO-YELLOWISH-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.
Record name 2-Naphthalenol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3143
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Naphthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-NAPHTHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg
Record name 2-NAPHTHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Naphthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-NAPHTHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

152.7 °C, 153 °C, 153 °C (307 °F) (Closed cup), 307 °F (153 °C) (Closed cup)
Record name 2-Naphthol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3143
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-NAPHTHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NAPHTHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 7.55X10+2 mg/L at 25 °C, Soluble in alcohol, ether, chloroform, glycerol, oils, alkaline solutions, Very soluble in ethanol, ethyl ether; soluble in benzene, chloroform; slightly soluble in ligroin, 1 gram dissolves in 1000 mL water, 80 mL boiling water, 0.8 mL alcohol, 17 mL chloroform, 1.3 mL ether, 755 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.074
Record name 2-NAPHTHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Naphthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-NAPHTHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.28 g/cu cm at 20 °C, 1.28 g/cm³
Record name 2-NAPHTHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NAPHTHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Density

Relative vapor density (air = 1): 5
Record name 2-NAPHTHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

VP: 9.9 mm Hg at 144 °C, Vapor pressure = 2.9X10-3 mm Hg at 25 °C (extrapolated - Super cooled liquid), 3.2X10-4 mm Hg at 25 °C (solid) (Extrapolated using value obtained from Boublik T et al (1984)), Vapor pressure, Pa at 25 °C: 2
Record name 2-NAPHTHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-NAPHTHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

White, lustrious, bulky leaflets or white powder. Darkens with age

CAS No.

135-19-3, 1321-67-1
Record name 2-Naphthol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betanaphthol [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135193
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-NAPHTHOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2044
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Naphthalenol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5027061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETANAPHTHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Z71CIK5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-NAPHTHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Naphthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-NAPHTHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

121.6 °C, 123 °C, 122 °C
Record name 2-NAPHTHOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Naphthol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012322
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-NAPHTHOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0719
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

The Solubility of 2-Naphthol in Organic Solvents: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Significance of 2-Naphthol

This compound, a bicyclic aromatic compound, is a cornerstone intermediate in the chemical industry, pivotal for the synthesis of a vast array of dyes, pigments, pharmaceuticals, and rubber antioxidants.[1][2] Its utility in drug development and organic synthesis is intrinsically linked to its solubility characteristics. A thorough comprehension of how this compound behaves in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing novel formulations. This guide provides an in-depth exploration of the solubility of this compound, grounded in the principles of physical chemistry and supported by empirical data, to empower researchers, scientists, and drug development professionals in their work.

Theoretical Framework: The Intermolecular Forces Governing Solubility

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is energetically favored when the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions. In the case of this compound, its molecular structure—a hydrophobic naphthalene ring system coupled with a hydrophilic hydroxyl group—gives rise to a nuanced solubility profile.[3]

The primary intermolecular forces at play are:

  • Hydrogen Bonding: The hydroxyl (-OH) group of this compound can act as both a hydrogen bond donor and acceptor. This is the most significant factor contributing to its solubility in protic solvents like alcohols.[3]

  • Dipole-Dipole Interactions: The polar C-O and O-H bonds in this compound create a permanent dipole moment, allowing for electrostatic interactions with other polar solvent molecules.

  • London Dispersion Forces: These are weak, transient forces arising from temporary fluctuations in electron density. The large, aromatic naphthalene rings of this compound provide a substantial surface area for these interactions, which are the primary driver for its solubility in non-polar solvents.

The interplay of these forces explains why this compound exhibits solubility in a broad spectrum of organic solvents, ranging from polar to non-polar.

Quantitative Solubility Data

The following table summarizes the experimentally determined solubility of this compound in a variety of common organic solvents. It is crucial to note that solubility is temperature-dependent; where available, the temperature at which the measurement was taken is provided.

SolventChemical FormulaSolvent TypeSolubility ( g/100 g of solvent)Temperature (°C)Reference(s)
EthanolC₂H₅OHPolar Protic12.525[4]
Diethyl Ether(C₂H₅)₂OPolar Aprotic76.925[4]
ChloroformCHCl₃Polar AproticSolubleNot Specified[1][4]
BenzeneC₆H₆Non-polar4.1225[4]
Carbon TetrachlorideCCl₄Non-polar0.44425[4]
Formic Acid (95%)HCOOHPolar Protic3.1118.6[4]
MethanolCH₃OHPolar ProticSolubleNot Specified[3]
IsopropanolC₃H₇OHPolar ProticSolubleNot Specified[3]
Acetone(CH₃)₂COPolar AproticSolubleNot Specified[5]
LigroinMixtureNon-polarSparingly SolubleNot Specified[6]
GlycerolC₃H₅(OH)₃Polar ProticSolubleNot Specified[7]

Note: "Soluble" indicates that the source states solubility without providing a quantitative value.

Visualizing Intermolecular Interactions

The following diagram illustrates the primary intermolecular forces between this compound and different classes of organic solvents.

G cluster_solute This compound cluster_solvents Organic Solvents cluster_polar_protic Polar Protic cluster_polar_aprotic Polar Aprotic cluster_nonpolar Non-polar This compound Ethanol Ethanol This compound->Ethanol Hydrogen Bonding, Dipole-Dipole, London Dispersion Acetone Acetone This compound->Acetone Dipole-Dipole, London Dispersion Benzene Benzene This compound->Benzene London Dispersion (π-π stacking) Naphthol_mol

Caption: Intermolecular interactions between this compound and different solvent types.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a robust and widely accepted technique for determining the solubility of a solid compound in a solvent. This protocol is a self-validating system, ensuring accuracy and reproducibility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until a saturated solution is formed. The concentration of the dissolved solute in the supernatant is then analyzed to determine the solubility.

Materials:

  • This compound (analytical grade)

  • Solvent of interest (HPLC grade or equivalent)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Vials for analysis

  • Calibrated analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible.

    • Causality: Using an excess of the solid ensures that the solution reaches saturation, a critical prerequisite for accurate solubility measurement.

  • Equilibration:

    • Place the sealed container in a constant temperature shaker bath.

    • Agitate the mixture for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended.

    • Causality: A constant temperature is crucial as solubility is temperature-dependent. The extended equilibration time ensures that the dissolution and crystallization rates become equal, resulting in a stable saturated solution.

  • Phase Separation:

    • After equilibration, allow the suspension to settle at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

    • Alternatively, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.

    • Causality: This step is critical to ensure that no undissolved solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial.

    • Causality: Filtration removes any remaining fine solid particles.

    • Dilute the filtered sample gravimetrically or volumetrically to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

  • Calculation and Reporting:

    • Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

    • Report the solubility in appropriate units (e.g., g/100 g solvent, mg/mL, or mol/L) along with the temperature at which the measurement was performed.

Experimental Workflow Diagram:

G A 1. Add excess this compound to solvent B 2. Equilibrate at constant temperature (24-72 hours with agitation) A->B C 3. Settle or centrifuge to separate phases B->C D 4. Withdraw and filter supernatant C->D E 5. Dilute sample for analysis D->E F 6. Quantify concentration (e.g., HPLC) E->F G 7. Calculate and report solubility F->G

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solid. For instance, the solubility of this compound in water increases significantly with a rise in temperature.[4]

  • Solvent Polarity: As discussed, the "like dissolves like" principle is a good general guideline. Polar protic solvents, capable of hydrogen bonding, are effective at dissolving this compound. Polar aprotic solvents can also solvate this compound through dipole-dipole interactions. Non-polar solvents rely on London dispersion forces, which are particularly effective for the large naphthalene ring system.

  • Pressure: For the solubility of a solid in a liquid, pressure has a negligible effect.

  • Presence of Impurities: The purity of both the this compound and the solvent can affect the measured solubility. Impurities can alter the intermolecular forces and lead to erroneous results.

Thermodynamics of Dissolution

The dissolution of this compound is governed by the change in Gibbs free energy (ΔG), which is related to the enthalpy (ΔH) and entropy (ΔS) of solution by the equation:

ΔG = ΔH - TΔS

For dissolution to be spontaneous, ΔG must be negative.

  • Enthalpy of Solution (ΔH_sol): This represents the heat absorbed or released during the dissolution process. It is the sum of the energy required to break the solute-solute and solvent-solvent bonds and the energy released from the formation of solute-solvent bonds. The enthalpy of fusion for this compound is 22.5 kJ/mol.[8]

  • Entropy of Solution (ΔS_sol): This is the change in the degree of randomness or disorder of the system upon dissolution. Generally, the dissolution of a solid into a liquid results in an increase in entropy. Studies on the transfer of this compound from water to water-ethanol mixtures indicate that the process is driven by a large increase in entropy.[9]

A deeper understanding of the thermodynamics of dissolution in various organic solvents can provide valuable insights for process design and optimization, particularly for crystallization and purification.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. Its unique chemical structure, featuring both a polar hydroxyl group and a non-polar aromatic system, allows for its dissolution in a wide range of solvents. This guide has provided a comprehensive overview of the theoretical principles, quantitative data, and experimental methodologies related to the solubility of this compound. By leveraging this information, researchers can make more informed decisions in their experimental designs, leading to more efficient and successful outcomes in their synthetic and developmental endeavors.

References

A Comprehensive Technical Guide to the Melting and Boiling Points of 2-Naphthol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and organic synthesis, a profound understanding of the physicochemical properties of key intermediates is paramount. 2-Naphthol (β-naphthol), a crucial precursor in the synthesis of a wide array of dyes, pigments, and active pharmaceutical ingredients, is no exception. Its melting and boiling points are not merely physical constants; they are critical indicators of purity, identity, and stability. This guide provides an in-depth exploration of the melting and boiling points of this compound, delving into the theoretical underpinnings, robust experimental determination methodologies, and the practical implications for laboratory and industrial applications.

The Physicochemical Profile of this compound

This compound is a white to yellowish crystalline solid with a faint phenolic odor. Structurally, it consists of a naphthalene ring substituted with a hydroxyl group at the second position.[1][2] This molecular architecture dictates its physical and chemical behavior.

Molecular Structure and Intermolecular Forces: The "Why" Behind the Constants

The melting and boiling points of a substance are direct consequences of the strength of its intermolecular forces.[3][4] In the case of this compound, three primary forces are at play:

  • Hydrogen Bonding: The hydroxyl (-OH) group is the most significant contributor, allowing this compound molecules to form strong hydrogen bonds with one another. This requires a substantial amount of energy to overcome, leading to relatively high melting and boiling points compared to non-hydroxylated aromatic compounds.[5][6]

  • Dipole-Dipole Interactions: The polarized C-O and O-H bonds create a net dipole moment in the molecule, resulting in attractive dipole-dipole forces between adjacent molecules.[4]

  • Van der Waals Forces (London Dispersion Forces): The large, planar naphthalene ring system provides a significant surface area for temporary fluctuations in electron density, leading to considerable London dispersion forces.[6]

The combination of these forces, particularly the strong hydrogen bonding, necessitates significant thermal energy to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).

Caption: Intermolecular forces in this compound.

Quantitative Data: Melting and Boiling Points

The melting and boiling points of this compound are well-established, though slight variations in reported values exist due to differences in purity and measurement conditions.

PropertyValueSource(s)
Melting Point 121-123 °C[1][2][7][8]
120-122 °C[9][10][11]
120-124 °C[12][13]
Boiling Point 285-286 °C[9][10][11][12]
285 °C[1][2][7][8]

Note: The boiling point is reported at atmospheric pressure (760 mmHg).

The Critical Role of Purity: Understanding Deviations

For a pure crystalline solid, the melting point is a sharp, well-defined temperature. However, the presence of impurities can lead to two observable effects: a depression of the melting point and a broadening of the melting range.[14] This phenomenon, known as melting point depression, is a colligative property and serves as a reliable indicator of purity.[15][16] Conversely, non-volatile impurities tend to elevate the boiling point of a liquid, a phenomenon known as boiling point elevation.[15][17]

Caption: Effect of impurities on melting and boiling points.

Experimental Determination: Protocols and Best Practices

Accurate determination of the melting and boiling points of this compound is crucial for quality control and research. The following are standard, field-proven methodologies.

Melting Point Determination: The Capillary Method

This is the most common and accessible method for determining the melting point of a solid organic compound.[18]

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

  • Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point of this compound.

  • Observation: Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has liquefied (the completion of melting). This range is the melting point.

For pharmacopeial purposes, specific procedures outlined in standards such as USP <741> should be followed, which detail apparatus calibration and precise heating rates.[7][8][19]

Boiling Point Determination: Thiele Tube and Reflux Methods

1. Thiele Tube Method (Micro Scale):

This method is suitable for small quantities of liquid, but since this compound is a solid at room temperature, it must first be melted.

Protocol:

  • Sample Preparation: Place a small amount of this compound in a small test tube and gently heat to melt it.

  • Capillary Inversion: Place a capillary tube (sealed at one end) open-end down into the molten this compound.

  • Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.[1][20][21]

  • Heating: Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube.

  • Observation: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat.

  • Boiling Point Reading: The liquid will begin to cool and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[2][12]

2. Reflux Method:

This method is suitable for larger quantities and provides a very accurate boiling point.

Protocol:

  • Apparatus Setup: Place approximately 5-10 g of this compound and a few boiling chips in a round-bottom flask. Fit a condenser vertically onto the flask.[22][23]

  • Heating: Heat the flask using a heating mantle. The this compound will melt and then begin to boil.

  • Establishing Reflux: Adjust the heating rate so that the condensation ring of the refluxing vapor is stable in the lower third of the condenser.[22]

  • Temperature Measurement: Suspend a thermometer in the vapor phase above the boiling liquid, with the top of the thermometer bulb level with the bottom of the condenser side arm. The stable temperature reading is the boiling point.[20]

Caption: Experimental workflows for melting and boiling point determination.

Advanced Techniques: Differential Scanning Calorimetry (DSC)

For highly accurate and automated determination of the melting point, Differential Scanning Calorimetry (DSC) is the gold standard.[24][25] DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[26][27] The melting of this compound will appear as an endothermic peak on the DSC thermogram, from which the onset temperature, peak temperature, and enthalpy of fusion can be determined with high precision.

Purification of this compound: Ensuring Accurate Measurements

Given the significant impact of impurities on melting and boiling points, it is often necessary to purify this compound prior to characterization. Recrystallization is the most common and effective method.

Recrystallization Protocol:

  • Solvent Selection: A mixed solvent system, such as ethanol and water, is often effective for this compound.[10][28]

  • Dissolution: Dissolve the impure this compound in a minimum amount of hot ethanol.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals thoroughly before determining their melting point.

Conclusion

The melting and boiling points of this compound are fundamental physical properties that provide critical insights into its identity and purity. A comprehensive understanding of the underlying intermolecular forces that dictate these constants, coupled with the proficient execution of standardized experimental protocols, is essential for any researcher or professional in the fields of chemistry and drug development. By adhering to the principles and methodologies outlined in this guide, scientists can ensure the quality and reliability of their work with this vital chemical intermediate.

References

Chemical structure and properties of beta-naphthol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Beta-Naphthol: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

Beta-naphthol, systematically known as naphthalen-2-ol or 2-naphthol, is a pivotal aromatic organic compound with the chemical formula C₁₀H₇OH.[1] As a hydroxylated derivative of naphthalene, it serves as a cornerstone intermediate in a multitude of industrial syntheses, ranging from the vibrant hues of azo dyes to the complex scaffolds of modern pharmaceuticals. This guide provides a comprehensive exploration of beta-naphthol's chemical structure, physicochemical properties, principal synthetic routes, and key chemical reactions. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this versatile molecule.

Molecular Structure and Isomerism

Beta-naphthol consists of a naphthalene bicyclic aromatic system with a hydroxyl (-OH) group substituted at the second carbon position.[2] This specific placement distinguishes it from its isomer, alpha-naphthol (1-naphthol), and is fundamental to its unique reactivity and physical properties.[1][2] The naphthols are considered homologues of phenol but exhibit greater reactivity due to the extended π-electron system of the fused rings.[1][3]

X-ray crystallography reveals a planar bicyclic structure with C-C bond lengths averaging 1.40 Å, which is characteristic of aromatic systems.[4] The C-O bond length is approximately 1.36 Å, indicating partial double-bond character due to resonance stabilization of the lone pairs on the oxygen atom with the aromatic rings.[4]

Caption: Chemical structure of Beta-Naphthol (Naphthalen-2-ol).

Physicochemical Properties

Beta-naphthol is a colorless to yellow crystalline solid with a faint phenolic odor.[1][3][5] Its physical and chemical properties are critical determinants of its handling, reactivity, and application. The hydroxyl group allows for hydrogen bonding, influencing its melting point and solubility.[2]

PropertyValueSource(s)
IUPAC Name Naphthalen-2-ol[1]
CAS Number 135-19-3[1]
Molecular Formula C₁₀H₈O[1]
Molar Mass 144.173 g·mol⁻¹[1]
Appearance Colorless or yellow crystalline solid[1]
Melting Point 121 to 123 °C[1][4]
Boiling Point 285 °C[1][4]
Density 1.280 g/cm³[1][4]
Solubility in Water 0.74 g/L[1][4]
Solubility Soluble in alcohols, ethers, chloroform, glycerol, and alkaline solutions[1][2]
Acidity (pKa) 9.51[1][4]
log Kow 2.01 – 2.84[6]

Synthesis and Industrial Manufacturing

The primary industrial route for beta-naphthol production is a two-step process starting from naphthalene.[1][6] This method, while traditional, remains economically viable for large-scale production.

Step 1: Sulfonation of Naphthalene Naphthalene is treated with sulfuric acid to yield naphthalene-2-sulfonic acid. C₁₀H₈ + H₂SO₄ → C₁₀H₇SO₃H + H₂O

Step 2: Caustic Fusion The resulting sulfonic acid is fused with molten sodium hydroxide at high temperatures (300-320 °C) to cleave the sulfonic acid group and form sodium 2-naphtholate.[1] C₁₀H₇(SO₃H) + 3 NaOH → C₁₀H₇ONa + Na₂SO₃ + 2 H₂O

Step 3: Neutralization The reaction mixture is then neutralized with an acid (e.g., sulfuric acid) to precipitate the final product, beta-naphthol.[1] C₁₀H₇ONa + H⁺ → C₁₀H₇OH + Na⁺

An alternative, more modern synthesis pathway is analogous to the cumene process for phenol production, which involves the oxidation of 2-isopropylnaphthalene.[1][7]

Beta_Naphthol_Synthesis Naphthalene Naphthalene Sulfonation Sulfonation (+ H₂SO₄) Naphthalene->Sulfonation NaphthSulfonicAcid Naphthalene-2-sulfonic Acid Sulfonation->NaphthSulfonicAcid CausticFusion Caustic Fusion (+ NaOH, ~300°C) NaphthSulfonicAcid->CausticFusion SodiumNaphtholate Sodium 2-Naphtholate CausticFusion->SodiumNaphtholate Neutralization Neutralization (+ Acid) SodiumNaphtholate->Neutralization BetaNaphthol Beta-Naphthol Neutralization->BetaNaphthol

Caption: Traditional industrial synthesis pathway for Beta-Naphthol.

Key Chemical Reactions and Mechanisms

The reactivity of beta-naphthol is dominated by its hydroxyl group and the activated naphthalene ring. It readily participates in electrophilic aromatic substitution, with the incoming electrophile preferentially attacking the 1-position (ortho to the -OH group).[4][8]

Azo Coupling: The Foundation of Azo Dyes

The most significant reaction of beta-naphthol is its coupling with diazonium salts to form azo dyes.[9][10] This electrophilic aromatic substitution reaction is the cornerstone of a vast class of synthetic colorants. The hydroxyl group activates the ring, and in alkaline conditions, the resulting naphthoxide ion is even more reactive, facilitating the attack by the weakly electrophilic diazonium ion.

Azo_Coupling_Mechanism cluster_0 Step 1: Formation of Naphthoxide Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Beta-Naphthol Beta-Naphthol Naphthoxide Ion Naphthoxide Ion Beta-Naphthol->Naphthoxide Ion + OH⁻ Intermediate Intermediate Naphthoxide Ion->Intermediate + Ar-N₂⁺ Azo Dye Azo Dye Intermediate->Azo Dye - H⁺

Caption: Mechanism of Azo Coupling with Beta-Naphthol.

Experimental Protocol: Synthesis of Phenylazo-β-naphthol (Sudan I)
  • Diazotization of Aniline: Dissolve 5 mL of aniline in a mixture of 16 mL of concentrated HCl and 16 mL of water.[11] Cool this solution in an ice bath to 0-5 °C. Slowly add a pre-cooled solution of 4 g of sodium nitrite in 20 mL of water, ensuring the temperature does not exceed 5 °C.[12] This forms the benzene diazonium chloride solution.

  • Preparation of Naphthol Solution: In a separate beaker, dissolve 8 g of beta-naphthol in 50 mL of a 10% sodium hydroxide solution.[12] Cool this solution in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold beta-naphthol solution with constant stirring.[12] A vibrant orange-red precipitate of the azo dye will form.[10][12]

  • Isolation and Purification: Maintain stirring for 30 minutes in the ice bath. Filter the solid product using a Buchner funnel, wash thoroughly with cold water, and dry.[11] The crude product can be recrystallized from glacial acetic acid or ethanol to improve purity.[12]

Other Important Reactions
  • Oxidative Coupling: Beta-naphthol can undergo oxidative coupling to form 1,1'-Bi-2-naphthol (BINOL), a C₂-symmetric ligand that is crucial in asymmetric catalysis.[13]

  • Ether and Ester Formation: The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.[8] For instance, reaction with acetic anhydride in an alkaline medium produces β-naphthyl acetate.[14]

  • Bucherer Reaction: This reaction converts beta-naphthol to 2-naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.

  • Friedel-Crafts Alkylation: Beta-naphthol undergoes regioselective Friedel-Crafts alkylation, typically at the C1 position, with reagents like allylic alcohols.[15]

Applications in Research and Industry

The versatile reactivity of beta-naphthol makes it an indispensable intermediate in numerous sectors.

  • Dye and Pigment Industry: This is the largest application area. Beta-naphthol is a precursor for a wide range of azo dyes (e.g., Sudan dyes) and pigments used in textiles, paper, plastics, and printing inks.[10][16][17] It is also used to produce important dye intermediates like Tobias acid and 2-hydroxy-3-naphthoic acid (BON acid).[18]

  • Pharmaceuticals: It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs).[16][19] A notable example is its use as an intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) naproxen.[9][20] It is also used in the synthesis of the antifungal agent tolnaftate.[20]

  • Agrochemicals: Beta-naphthol is used to produce fungicides, insecticides, and plant growth regulators such as 2-naphthoxyacetic acid.[9][13][19]

  • Polymers and Rubber: It functions as an antioxidant, preventing oxidative degradation and extending the service life of rubber and plastics.[9][16][19]

  • Analytical Chemistry: It is employed as a laboratory reagent for detecting certain ions and as a fluorescence indicator.[9]

Safety and Toxicology

Beta-naphthol is classified as harmful if swallowed or inhaled and can cause serious eye damage.[1][21] It is a skin irritant and can be absorbed through the skin.[13][22] Chronic exposure may lead to damage to the lungs, liver, and kidneys.[22] Environmentally, it is very toxic to aquatic organisms.[1][21] Therefore, handling requires appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, in a well-ventilated area.[9][13]

Conclusion

Beta-naphthol is a compound of immense chemical and industrial significance. Its molecular structure, characterized by a hydroxylated naphthalene ring, endows it with a rich and versatile reactivity. From the foundational azo coupling reaction that colors our world to its role as a key building block in life-saving pharmaceuticals, beta-naphthol's influence is extensive. A thorough understanding of its properties, synthesis, and reaction mechanisms is essential for chemists and researchers seeking to harness its potential in developing new materials, medicines, and technologies.

References

2-Naphthol tautomerism and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism and Reactivity of 2-Naphthol

Introduction

This compound (β-naphthol), a hydroxyl derivative of naphthalene, is a cornerstone intermediate in the chemical industry.[1][2] This colorless to slightly yellow crystalline solid, with the formula C₁₀H₇OH, is structurally analogous to phenol but exhibits distinct and more pronounced reactivity.[2] Its significance lies in its versatile chemical nature, which is governed by a delicate interplay between its aromaticity and the functional characteristics of its hydroxyl group. This guide provides an in-depth exploration of the tautomeric equilibrium of this compound and the resulting reactivity patterns that make it a critical precursor for the synthesis of dyes, pigments, pharmaceuticals, and rubber antioxidants.[3][4] For researchers and professionals in drug development and materials science, a comprehensive understanding of its mechanistic pathways is paramount for innovation.

Part 1: The Core Principle: Keto-Enol Tautomerism

Like many hydroxylated aromatic compounds, this compound exists in a state of tautomeric equilibrium. Tautomers are constitutional isomers that readily interconvert, and in this case, the equilibrium is between the enol (naphthalen-2-ol) form and the keto (naphthalen-2(1H)-one) form.[2]

The equilibrium overwhelmingly favors the enol form. This stability is a direct consequence of aromaticity. The enol tautomer retains a fully aromatic naphthalene ring system, a highly stabilized state. In contrast, the keto tautomer disrupts this aromaticity, a process that is energetically unfavorable.[5] While the keto form's concentration is typically negligible and often undetectable in solution under standard conditions, its transient existence is crucial for explaining certain reactivity patterns, most notably the Bucherer reaction.[2][5]

Several factors can influence the keto-enol equilibrium, including substitution, conjugation, hydrogen bonding, and, most powerfully, aromaticity.[5] For this compound, the high resonance energy of the aromatic system is the dominant factor that stabilizes the enol form.[5]

EAS_Mechanism start This compound + E⁺ intermediate Carbocation Intermediate (Arenium Ion)|{Attack at C1 preserves aromaticity in the second ring} start->intermediate Electrophilic Attack at C1 product 1-Substituted-2-naphthol intermediate->product -H⁺ (Rearomatization) Williamson_Ether_Synthesis step1 This compound + NaOH → Sodium 2-Naphthoxide (Nucleophile) + H₂O step2 Sodium 2-Naphthoxide + R-X (e.g., 1-Bromobutane) step1->step2 Generation of Nucleophile product 2-Alkoxynaphthalene (Ether) + NaX step2->product SN2 Attack Bucherer_Reaction naphthol This compound keto Keto Tautomer naphthol->keto Tautomerization intermediate Tetralone-Sulfonate Intermediate keto->intermediate + HSO₃⁻ amine_adduct Amine Adduct intermediate->amine_adduct + NH₃, - H₂O naphthylamine 2-Naphthylamine amine_adduct->naphthylamine Elimination of HSO₃⁻

References

An In-Depth Technical Guide to the Isomeric Naphthols: A Comparative Analysis of 1-Naphthol and 2-Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Naphthol, a bicyclic aromatic alcohol, exists as two primary isomers, 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol), which, despite their seemingly minor structural variance, exhibit distinct physicochemical properties, reactivity, and toxicological profiles. This comprehensive technical guide provides a detailed comparative analysis of these two crucial industrial intermediates. We will delve into their structural nuances, spectroscopic signatures, and divergent reactivity in key chemical transformations. Furthermore, this guide will elucidate their synthesis pathways and explore their wide-ranging applications in the pharmaceutical, agrochemical, and dye industries. Finally, a comparative toxicological assessment will be presented to provide a complete understanding of these versatile compounds for researchers, scientists, and drug development professionals.

Introduction: The Tale of Two Isomers

1-Naphthol and this compound are constitutional isomers with the chemical formula C₁₀H₈O, differing only in the position of the hydroxyl group on the naphthalene ring system.[1] This seemingly subtle distinction in the placement of the hydroxyl group profoundly influences their electronic distribution, steric environment, and, consequently, their chemical behavior and utility.[2] Both are colorless to white crystalline solids and are soluble in various organic solvents.[3][4] As homologues of phenol, the naphthols are pivotal precursors in the synthesis of a vast array of commercially significant compounds, including dyes, pharmaceuticals, and agricultural chemicals.[3][5][6] Understanding the unique characteristics of each isomer is paramount for their effective and safe utilization in research and industrial applications.

Physicochemical Properties: A Quantitative Comparison

The seemingly minor positional difference of the hydroxyl group leads to measurable distinctions in the physical properties of 1-naphthol and this compound. These differences are critical for considerations in reaction engineering, purification, and formulation development.

Property1-Naphthol (α-Naphthol)This compound (β-Naphthol)Reference(s)
Molar Mass 144.17 g/mol 144.173 g·mol⁻¹[3][4]
Appearance Colorless or white solidColorless crystalline solid[3][4]
Melting Point 95 to 96 °C121 to 123 °C[3][4]
Boiling Point 278 to 280 °C285 °C[3][4]
Density 1.10 g/cm³1.280 g/cm³[3][4]
Solubility in Water Slightly soluble0.74 g/L[4][7]
pKa 9.399.63[8]

The higher melting point of this compound can be attributed to its more symmetrical structure, which allows for more efficient crystal packing compared to the less symmetrical 1-naphthol. The slight difference in acidity, as indicated by their pKa values, is a direct consequence of the electronic effects of the naphthalene ring on the hydroxyl group. 1-Naphthol is slightly more acidic than this compound. This can be explained by the greater number of stable resonance structures of the 1-naphthoxide conjugate base where the aromaticity of one ring is preserved.[8]

Spectroscopic Signatures: Differentiating the Isomers

Spectroscopic techniques provide a powerful means to distinguish between 1-naphthol and this compound, with each isomer exhibiting a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the two isomers show distinct patterns in the aromatic region. In 1-naphthol, the proton at the 8-position (peri-proton) is significantly deshielded due to its close proximity to the hydroxyl group, resulting in a downfield shift.

¹³C NMR: The carbon NMR spectra also show characteristic differences. The chemical shift of the carbon atom bearing the hydroxyl group (C-1 in 1-naphthol and C-2 in this compound) is a key diagnostic feature.

A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for the unambiguous identification and purity assessment of these isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The position of the hydroxyl group influences the π-electron system of the naphthalene ring, leading to shifts in the absorption maxima (λmax). In a nonpolar solvent like n-hexane, 1-naphthol exhibits two overlapping absorption bands (¹Lₐ and ¹Lₑ), while in this compound, these bands are more distinctly separated.[9]

IsomerSolventλmax (nm)Reference
1-Naphtholn-Hexane~311 (¹Lₑ), ~332 (¹Lₐ)[9]
This compoundn-Hexane~303 (¹Lₑ), ~351 (¹Lₐ)[9]
Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of both isomers is the strong, broad absorption band corresponding to the O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The fingerprint region (below 1500 cm⁻¹) will also show distinct patterns of C-H and C-C vibrations characteristic of the substitution pattern on the naphthalene ring.

Synthesis of 1-Naphthol and this compound

The industrial production of 1-naphthol and this compound relies on well-established multi-step synthetic routes starting from naphthalene.

Synthesis of 1-Naphthol

A common method for the synthesis of 1-naphthol involves the nitration of naphthalene to 1-nitronaphthalene, followed by hydrogenation to 1-naphthylamine, and subsequent hydrolysis.[3]

Synthesis_of_1_Naphthol Naphthalene Naphthalene Nitronaphthalene 1-Nitronaphthalene Naphthalene->Nitronaphthalene HNO₃, H₂SO₄ Naphthylamine 1-Naphthylamine Nitronaphthalene->Naphthylamine H₂, Catalyst Naphthol 1-Naphthol Naphthylamine->Naphthol H₂O, H⁺, Heat

Caption: Synthesis pathway for 1-Naphthol.

Synthesis of this compound

The traditional synthesis of this compound begins with the sulfonation of naphthalene. The temperature of this reaction is a critical factor in determining the isomeric product ratio. At higher temperatures (around 160°C), the thermodynamically more stable 2-naphthalenesulfonic acid is the major product. This is then fused with sodium hydroxide followed by acidification to yield this compound.[4]

Synthesis_of_2_Naphthol Naphthalene Naphthalene SulfonicAcid Naphthalene-2-sulfonic acid Naphthalene->SulfonicAcid H₂SO₄, ~160°C Naphthoxide Sodium 2-naphthoxide SulfonicAcid->Naphthoxide 1. NaOH (fusion) 2. H₂O Naphthol This compound Naphthoxide->Naphthol H₃O⁺

Caption: Synthesis pathway for this compound.

Chemical Reactivity: A Tale of Two Rings

The position of the hydroxyl group dictates the regioselectivity of electrophilic substitution and other key reactions.

Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating group, directing incoming electrophiles to specific positions on the naphthalene ring.

  • 1-Naphthol: Electrophilic substitution, such as nitration and halogenation, predominantly occurs at the C4 (para) and C2 (ortho) positions. The C4 position is generally favored due to less steric hindrance.[3]

  • This compound: In this compound, electrophilic attack characteristically occurs at the C1 position.[4]

This difference in regioselectivity is fundamental to the synthesis of a wide range of derivatives from each isomer.

Azo Coupling Reactions

Both 1-naphthol and this compound are extensively used as coupling components in the synthesis of azo dyes. The diazonium salt couples at the activated position of the naphthol ring.

  • 1-Naphthol: Azo coupling typically occurs at the C4 position.

  • This compound: Azo coupling occurs at the C1 position.

The resulting azo dyes derived from this compound are generally more commercially important than those from 1-naphthol.[3]

Experimental Protocol: Synthesis of an Azo Dye from this compound

  • Diazotization of an Aromatic Amine (e.g., Aniline):

    • Dissolve aniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite with constant stirring, maintaining the temperature below 5 °C.[10]

  • Preparation of the Naphthol Solution:

    • Dissolve this compound in an aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.[10]

  • Coupling Reaction:

    • Slowly add the cold diazonium salt solution to the cold this compound solution with vigorous stirring.

    • A brightly colored azo dye will precipitate.

    • Maintain the temperature below 10 °C during the addition.

    • Continue stirring for 30 minutes to ensure complete reaction.

    • Filter the dye, wash with cold water, and dry.[10]

Azo_Coupling_Workflow cluster_diazotization Diazotization cluster_naphthol_prep Naphthol Preparation cluster_coupling Coupling Aniline Aniline in HCl/H₂O Cooling1 Cool to 0-5°C Aniline->Cooling1 NaNO2 Add cold NaNO₂ solution Cooling1->NaNO2 Diazonium Benzenediazonium Chloride Solution NaNO2->Diazonium Mixing Slowly mix solutions with stirring Diazonium->Mixing Naphthol This compound in NaOH solution Cooling2 Cool to 0-5°C Naphthol->Cooling2 Naphthoxide Sodium 2-naphthoxide Solution Cooling2->Naphthoxide Naphthoxide->Mixing Stirring Stir for 30 min at <10°C Mixing->Stirring Precipitate Azo Dye Precipitate Stirring->Precipitate Filtration Filter, Wash, and Dry Precipitate->Filtration FinalProduct Purified Azo Dye Filtration->FinalProduct

Caption: Experimental workflow for the synthesis of an azo dye.

Applications in Drug Development and Industry

The distinct reactivity of 1-naphthol and this compound has led to their use as precursors in the synthesis of a variety of important molecules.

Applications of 1-Naphthol

1-Naphthol is a key starting material for the synthesis of:

  • Pharmaceuticals: Including the non-selective beta-blocker nadolol , the antidepressant sertraline , and the anti-protozoan agent atovaquone .[3][11]

  • Agrochemicals: It is a precursor to the insecticide carbaryl .[3]

  • Dyes and Pigments: While less common than this compound derivatives, it is used in the manufacture of some azo dyes.[3][12]

Synthetic Highlight: Nadolol Synthesis

The synthesis of nadolol, a cardiovascular drug, utilizes 1-naphthol as a key building block. The synthesis involves several steps, including the formation of an epoxide intermediate which is then reacted with tert-butylamine.[13][14]

Applications of this compound

This compound is a versatile precursor for:

  • Dyes and Pigments: It is a crucial intermediate for a wide range of azo dyes and pigments.[8]

  • Pharmaceuticals: It is a metabolite of naphthalene and is studied in the context of drug metabolism.[8]

  • Chiral Ligands: The oxidative coupling of this compound produces 1,1'-bi-2-naphthol (BINOL) , a C₂-symmetric ligand that is widely used in asymmetric catalysis.[4][15]

  • Other Industrial Chemicals: It is used in the production of rubber antioxidants, fungicides, and preservatives.[13]

Synthetic Highlight: BINOL Synthesis

The synthesis of racemic BINOL is achieved through the oxidative coupling of this compound, often using iron(III) chloride as the oxidant.[15][16] The resolution of racemic BINOL or the use of chiral catalysts allows for the preparation of enantiomerically pure BINOL.[16]

Comparative Toxicology

Both 1-naphthol and this compound are metabolites of naphthalene and have been studied for their toxicological effects.[14]

  • Cytotoxicity and Genotoxicity: Studies have shown that both 1-naphthol and this compound can induce DNA damage in human lymphocytes.[14][17] One study indicated that this compound was more effective at inducing DNA fragmentation than 1-naphthol at the same concentration.[14]

  • Inhibition of Cell Proliferation: Both isomers have been found to inhibit the clonogenicity of human hematopoietic progenitors.[7]

  • Irritation: 1-Naphthol can cause skin and eye irritation.[18]

It is crucial for researchers and industrial chemists to handle both isomers with appropriate safety precautions, including the use of personal protective equipment and working in well-ventilated areas.

Conclusion

The isomeric pair of 1-naphthol and this compound serves as a compelling case study in how subtle changes in molecular structure can lead to significant differences in physical properties, chemical reactivity, and biological activity. While both are indispensable building blocks in the chemical industry, their distinct characteristics necessitate a tailored approach to their application. A thorough understanding of their individual profiles, as outlined in this guide, is essential for leveraging their full potential in the development of novel pharmaceuticals, advanced materials, and vibrant colorants, while ensuring their safe and responsible handling.

References

An In-depth Technical Guide to 2-Naphthol as a Metabolite of Naphthalene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naphthalene, a prevalent polycyclic aromatic hydrocarbon (PAH), undergoes extensive metabolic activation primarily mediated by the cytochrome P450 (CYP) enzyme system. A critical step in this biotransformation is the formation of a highly reactive naphthalene-1,2-oxide intermediate, which subsequently rearranges to form hydroxylated metabolites, including 1-naphthol and 2-naphthol. While 1-naphthol is often the more abundant isomer, this compound serves as a crucial and specific biomarker for naphthalene exposure. This guide provides a detailed exploration of the biochemical pathways leading to this compound formation, its toxicological implications, and the analytical methodologies essential for its accurate quantification in biological matrices. We will delve into the enzymatic specificities of CYP isoforms, the kinetics of metabolite formation, the necessity of Phase II conjugation for detoxification, and validated, step-by-step protocols for sample analysis. This document is intended to serve as a comprehensive resource for professionals engaged in toxicology, environmental health, and drug metabolism research.

Introduction to Naphthalene and its Metabolic Fate

Naphthalene is the simplest PAH, consisting of two fused benzene rings. It is recognized as an environmental pollutant, a component of jet fuel, and has been classified as a potential human carcinogen.[1] Exposure occurs through inhalation of ambient air, particularly from sources like cigarette smoke, industrial emissions, and the use of moth repellents.[2] The toxicity of naphthalene is not primarily due to the parent compound itself but rather to its reactive metabolites formed during biotransformation.[3] Understanding these metabolic pathways is paramount for assessing exposure, predicting toxicity, and developing potential therapeutic interventions. Among its various metabolites, the naphthols, particularly this compound, are of significant interest as biomarkers for quantifying total-body exposure to naphthalene and other PAHs.[4][5]

The Biochemical Pathway: From Naphthalene to this compound

The metabolism of naphthalene is a multi-step process involving both Phase I and Phase II enzymatic reactions, predominantly occurring in the liver but also in other tissues like the lungs and nasal olfactory mucosa.[6][7]

Phase I Metabolism: The Genesis of Naphthols

The initial and rate-limiting step in naphthalene's metabolic activation is its oxidation by cytochrome P450 monooxygenases.[6]

  • Formation of Naphthalene-1,2-oxide: CYP enzymes catalyze the epoxidation of naphthalene to form the highly reactive and unstable electrophile, naphthalene-1,2-oxide.[3][8] This arene epoxide is a critical intermediate, believed to be the primary agent responsible for naphthalene-induced toxicity through covalent binding to cellular macromolecules.[3]

  • Enzymatic Specificity and Rearrangement: The naphthalene-1,2-oxide intermediate can follow several paths. It can be detoxified by epoxide hydrolase to form trans-1,2-dihydro-1,2-naphthalenediol or by glutathione S-transferases.[9] Alternatively, it undergoes spontaneous, non-enzymatic rearrangement to yield 1-naphthol and this compound.[10][11]

In vitro studies using human liver microsomes have elucidated the specific CYP isoforms responsible for these transformations. CYP1A2 is the most efficient isoform for producing 1-naphthol and the dihydrodiol, whereas CYP3A4 is the most effective for this compound production .[1][12] This enzymatic distinction is a key causal factor behind the differential formation rates of the two naphthol isomers.

Naphthalene_Metabolism cluster_phase1 Phase I Metabolism NAP Naphthalene EPOX Naphthalene-1,2-oxide (Reactive Intermediate) NAP->EPOX  Cytochrome P450  (e.g., CYP1A2, CYP3A4) N1 1-Naphthol EPOX->N1 Rearrangement (Primarily via CYP1A2 pathway) N2 This compound EPOX->N2 Rearrangement (Primarily via CYP3A4 pathway) DIOL trans-1,2-dihydro- 1,2-naphthalenediol EPOX->DIOL Epoxide Hydrolase

Caption: Phase I metabolic activation of naphthalene to its primary metabolites.

Kinetic Profile of Naphthol Formation

Studies with pooled human liver microsomes have characterized the kinetics of naphthalene metabolism, revealing significant differences in the formation rates of its primary metabolites.

MetaboliteK_m_ (μM)V_max_ (pmol/mg protein/min)Primary CYP Isoform
trans-1,2-dihydro-1,2-naphthalenediol232860CYP1A2
1-Naphthol40268CYP1A2
This compound 116 22 CYP3A4
Table based on data from Cho et al., 2006, as cited in[6].

This data clearly illustrates that while the formation of the dihydrodiol is the most rapid pathway, this compound is produced with the lowest velocity and has the lowest affinity (highest K_m_) for the metabolizing enzymes. This causality explains why this compound is typically found in lower concentrations than 1-naphthol in urine.[13]

Phase II Metabolism: Detoxification and Excretion

To facilitate elimination from the body, the hydroxylated metabolites, including this compound, undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, preparing them for renal excretion. The primary conjugation pathways for this compound are:

  • Glucuronidation: Catalyzed by UDP-glucuronyltransferases (GT), this pathway attaches a glucuronic acid moiety to the hydroxyl group of this compound.[14][15]

  • Sulfation: Catalyzed by sulfotransferases (ST), this process adds a sulfate group.[14][15]

These conjugated forms (2-naphthyl-glucuronide and 2-naphthyl-sulfate) are the predominant forms found in urine.[16] Therefore, any analytical protocol aiming to measure total this compound exposure must include a deconjugation step. Inhibition of these pathways can lead to an accumulation of reactive intermediates and increased covalent binding to macromolecules, enhancing toxicity.[17]

Toxicological Significance and Biomarker Utility

This compound is not merely an inert byproduct; it possesses its own toxicological profile and is a cornerstone of biomonitoring for naphthalene exposure.

  • Inherent Toxicity: Ingestion or extensive dermal application of this compound can lead to systemic side effects, including renal damage, convulsions, and hemolytic anemia.[18] It is considered moderately toxic and can cause irritation to the skin, eyes, and respiratory tract.[19][20] Repeated or prolonged contact may also lead to skin sensitization.[21]

  • Biomarker of Exposure: Urinary 1- and this compound are well-established biomarkers for assessing occupational and environmental exposure to naphthalene.[2][4] Their measurement provides an integrated assessment of exposure from all routes (inhalation, dermal, ingestion). Significant positive correlations have been observed between the concentration of naphthalene in the air and the levels of naphthols in post-shift urine samples from exposed workers.[13]

  • Further Metabolism: this compound can be further metabolized by CYPs to form dihydroxynaphthalenes (e.g., 2,6- and 1,7-dihydroxynaphthalene), which can then be oxidized to form highly reactive and potentially genotoxic naphthoquinones.[1][6]

Analytical Methodologies for this compound Quantification

Accurate quantification of urinary this compound requires a robust and validated analytical method. The general workflow involves deconjugation, extraction, and instrumental analysis. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable technique.[16]

Analytical_Workflow cluster_workflow Analytical Workflow for Urinary this compound Urine Urine Sample (contains conjugated this compound) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/ arylsulfatase) Urine->Hydrolysis Release free This compound Deriv In-situ Derivatization (e.g., Acetylation) Hydrolysis->Deriv Increase volatility Extract Liquid-Liquid Extraction Deriv->Extract Isolate derivative Analysis GC-MS Analysis Extract->Analysis Quantify

Caption: General experimental workflow for the analysis of urinary this compound.

Detailed Experimental Protocol: GC-MS Analysis of Urinary this compound

This protocol is based on a validated method for the simultaneous determination of urinary 1- and this compound, emphasizing simplicity and reliability for routine analysis.[16]

A. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., deuterated this compound)

  • β-glucuronidase/arylsulfatase (from Helix pomatia)

  • Acetate Buffer (0.5 mol/L, pH 5.0)

  • Sodium Hydroxide (NaOH) solution (0.5 mol/L)

  • Acetic Anhydride

  • n-Hexane (HPLC grade)

  • Certified reference materials (e.g., ClinChek®) for quality control

B. Sample Preparation:

  • Aliquot Sample: Pipette 2 mL of urine into a glass test tube.

  • Spike Internal Standard: Add a known amount of internal standard solution to each sample, calibrator, and quality control.

  • Enzymatic Hydrolysis:

    • Add 1 mL of 0.5 mol/L acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Vortex the tube to mix.

    • Incubate at 37°C for a minimum of 16 hours (overnight) to ensure complete cleavage of glucuronide and sulfate conjugates.[16]

  • Cooling: Allow the sample to cool to room temperature.

  • In-situ Derivatization (Acetylation):

    • The formation of naphtholate anions is crucial for successful acetylation. Add 1 mL of 0.5 mol/L NaOH solution to raise the pH.[16]

    • Immediately add 50 µL of acetic anhydride.

    • Vortex vigorously for 10 seconds. This step converts the polar naphthols into their more volatile and less polar acetate derivatives (2-naphthyl acetate), which is ideal for GC analysis.

  • Liquid-Liquid Extraction (LLE):

    • Add 4 mL of n-hexane to the tube.

    • Vortex for 1 minute to extract the 2-naphthyl acetate into the organic phase.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Isolate Extract: Carefully transfer the upper n-hexane layer to a clean autosampler vial for analysis.

C. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Program: Initial temperature 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for 2-naphthyl acetate and the internal standard.

D. Calibration and Quality Control:

  • Prepare a calibration curve by spiking blank urine with known concentrations of this compound (e.g., 1-100 µg/L) and processing them alongside the unknown samples.[16]

  • Analyze certified reference materials and quality control samples at low, medium, and high concentrations in each batch to ensure the accuracy and precision of the results.

Performance of Analytical Methods

Different analytical techniques offer varying levels of sensitivity for the detection of this compound.

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MS (with derivatization)0.30 µg/L1.00 µg/L[16]
GC-MS/MS0.06 - 0.3 µg/L0.2 - 0.9 µg/L[16]
HPLC-FL~1.4 µg/L-[16]
HPLC-MS/MS-0.001 - 0.01 µg/L[16]
GC-HRMS0.012 - 0.018 µg/L-[16]
Table compiled from data cited in[16].

While GC-MS offers a robust and widely accessible method appropriate for routine analysis, techniques like HPLC-MS/MS and GC-HRMS provide superior sensitivity for studies requiring lower detection limits.[16] LC-MS/MS methods also offer the advantage of potentially measuring the conjugated metabolites directly, bypassing the need for enzymatic hydrolysis.[22]

Conclusion and Future Perspectives

This compound is a scientifically significant metabolite of naphthalene, providing a window into the complex processes of xenobiotic metabolism and serving as a reliable biomarker of exposure. Its formation is specifically linked to the activity of the CYP3A4 isoform on the reactive naphthalene-1,2-oxide intermediate. While its concentration is typically lower than that of 1-naphthol, its consistent presence and well-characterized analytical methods make it indispensable for toxicological and occupational health studies.

Future research may focus on refining analytical methods to further improve throughput and sensitivity. Additionally, there is growing interest in other metabolites, such as dihydroxynaphthalenes, which may prove to be even more sensitive biomarkers of internal dose and toxicologically relevant pathways.[23] A comprehensive understanding of the entire metabolic profile, including this compound, remains critical for accurately assessing the health risks associated with naphthalene exposure.

References

Foreword: The Crystalline Nature of a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Characteristics of 2-Naphthol Crystals

This compound (or β-naphthol, C₁₀H₈O) is a cornerstone aromatic compound, serving as a critical precursor in the synthesis of dyes, pigments, pharmaceuticals, and antioxidants.[1][2][3] Its utility is not merely a function of its molecular structure but is profoundly influenced by its solid-state properties. For researchers, drug development professionals, and process chemists, a deep understanding of the physical characteristics of this compound crystals is paramount for ensuring product consistency, optimizing reaction conditions, and controlling the final product's performance. This guide provides a detailed exploration of the crystallographic, physicochemical, spectroscopic, and thermal properties of this compound, grounded in established analytical techniques and field-proven insights.

Crystallographic Architecture: The Foundation of Physical Behavior

The arrangement of molecules in a crystal lattice dictates many of a material's bulk properties, including its melting point, solubility, and stability. This compound provides a classic example of how intermolecular forces govern crystalline architecture.

Crystal System and Molecular Packing

The thermodynamically stable form of this compound at ambient conditions crystallizes in the monoclinic system .[4] While early studies proposed a space group of Ia with two non-equivalent molecules in the unit cell[5][6], more recent and commonly accepted crystallographic analyses identify the space group as P2₁/c .[4]

The key to understanding this compound's relatively high melting point lies in its molecular packing. The structure is characterized by:

  • Hydrogen Bonding: Molecules form centrosymmetric dimers through robust O-H···O hydrogen bonds between the hydroxyl groups.[4] This primary interaction creates a stable, paired unit.

  • π-π Stacking: These dimeric units are further stabilized by π-π stacking interactions between the planar naphthalene ring systems of adjacent dimers, with a typical interplanar spacing of approximately 3.4 Å.[4]

This combination of strong, directional hydrogen bonds and weaker, delocalized π-π interactions results in a cohesive and stable crystal lattice.

cluster_0 Dimer 1 cluster_1 Dimer 2 mol1 This compound Molecule A mol2 This compound Molecule B mol1->mol2 O-H···O Hydrogen Bond mol3 This compound Molecule C mol1->mol3 mol4 This compound Molecule D mol2->mol4 mol3->mol4 O-H···O Hydrogen Bond

Caption: Intermolecular forces in the this compound crystal lattice.

Polymorphism

This compound is known to exhibit polymorphism, meaning it can exist in at least two different crystalline forms.[4] The existence of polymorphs is a critical consideration in the pharmaceutical industry, as different forms can have varying solubility, dissolution rates, and stability, directly impacting a drug's bioavailability and shelf-life. The stable monoclinic form described above is the most commonly encountered. The study of other potential metastable forms requires controlled crystallization experiments and is an important area of research for formulation development.

Core Physicochemical Properties

The macroscopic properties of this compound crystals are a direct consequence of their underlying molecular and crystallographic structure.

General Appearance and Stability

High-purity this compound appears as a colorless or white crystalline solid, often taking the form of lustrous, bulky leaflets or a fine powder.[1][3][7] A key handling consideration is its tendency to darken over time, particularly upon exposure to air and light, due to oxidation.[8] This underscores the need for storage in well-sealed, light-resistant containers. It possesses a characteristic faint, phenol-like odor.[1][8]

Quantitative Physical Data

A summary of the essential quantitative physical properties of this compound is presented below. These values are fundamental for chemical engineering calculations, process design, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O[1][8]
Molar Mass 144.17 g/mol [1][7]
Melting Point 120–123 °C[1][4][7]
Boiling Point 285–286 °C[4][7][8]
Density ~1.28 g/cm³[1][4][7]
Flash Point 153 °C[8]
Acidity (pKa) 9.51[4][7]
Solubility Profile

The polarity of the hydroxyl group allows for hydrogen bonding, but the large, nonpolar naphthalene rings dominate the molecule's character, rendering it only slightly soluble in water.[9] However, it is readily soluble in many common organic solvents. Understanding this profile is crucial for selecting appropriate solvents for reactions, extractions, and, most importantly, purification by recrystallization.

SolventSolubility (at 20-25°C)Source(s)
Water ~0.74 - 1.0 g/L[4][7][8]
Ethanol High (~500 g/L)[4][10]
Diethyl Ether High (~250 g/L)[4]
Chloroform High (~600 g/L)[4]
Glycerol Soluble[8]
Alkali Solutions Soluble (forms phenoxide salts)[8]

Spectroscopic and Thermal Fingerprinting

Spectroscopic and thermal analysis techniques provide a "fingerprint" of a compound, allowing for unambiguous identification, purity assessment, and characterization of its thermal behavior.

Spectroscopic Identification
  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is distinguished by several key absorption bands. A prominent, broad band between 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration, indicative of hydrogen bonding.[11] Aromatic C-H stretching is observed above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the naphthalene ring system appear in the 1500-1650 cm⁻¹ region.[11] Out-of-plane C-H bending bands below 900 cm⁻¹ are diagnostic of the substitution pattern on the aromatic rings.[12]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a suitable deuterated solvent (like DMSO-d₆), the ¹H NMR spectrum shows a characteristic singlet for the acidic hydroxyl proton and a complex series of multiplets between 7.0 and 8.0 ppm for the seven aromatic protons.[11][13]

  • UV-Visible Spectroscopy: this compound exhibits strong ultraviolet absorbance due to its extended π-conjugated system. Characteristic maximum absorbance (λmax) wavelengths are observed around 226, 275, and 331 nm.[8]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is the premier technique for determining the melting point and purity of crystalline solids. A DSC thermogram of pure this compound shows a single, sharp endothermic peak with an onset temperature corresponding to its melting point (121-123 °C).[14] The sharpness of this peak is an excellent indicator of high purity. Broadened peaks or the presence of multiple peaks can suggest impurities or the existence of different polymorphic forms.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA reveals that sublimation can become significant at temperatures above 100°C, especially under reduced pressure.[4] The thermal decomposition typically begins at much higher temperatures. When coupled with techniques like mass spectrometry (MS) or FTIR, TGA can identify the volatile products released during decomposition, providing insight into thermal degradation pathways.[15]

Essential Experimental Protocols

The reliability of any physical characterization depends on the purity of the sample. Recrystallization is the most fundamental technique for purifying solid organic compounds like this compound.

Protocol: Purification by Mixed-Solvent Recrystallization

Causality: this compound's high solubility in hot ethanol and low solubility in water makes a mixed-solvent system ideal.[10] This protocol leverages this differential solubility to separate the compound from impurities.

start Start: Crude this compound dissolve 1. Dissolve crude solid in minimum hot ethanol. start->dissolve add_water 2. Add hot water dropwise until cloud point is reached. dissolve->add_water reheat 3. Reheat gently to redissolve and create a saturated solution. add_water->reheat cool_slow 4. Cool slowly to room temp, then in an ice bath to maximize crystal formation. reheat->cool_slow filter 5. Isolate crystals via vacuum filtration. cool_slow->filter wash 6. Wash crystals with a small amount of cold ethanol/water mixture. filter->wash dry 7. Dry crystals under vacuum. wash->dry end End: Pure this compound Crystals dry->end start Start: Pure, Dry Crystals prep 1. Accurately weigh 2-5 mg of sample into an aluminum DSC pan. start->prep seal 2. Hermetically seal the pan. prep->seal load 3. Place sample pan and an empty reference pan into the DSC cell. seal->load program 4. Set thermal program: - Equilibrate at 25°C - Ramp at 10°C/min to 150°C load->program run 5. Run analysis under an inert nitrogen atmosphere. program->run analyze 6. Analyze thermogram: Determine onset temperature and peak of the endotherm. run->analyze end End: Melting Point Data analyze->end

References

Polarity of 2-Naphthol and its solvent interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Polarity of 2-Naphthol and Its Solvent Interactions for Pharmaceutical and Chemical Research

Executive Summary

This compound (β-naphthol), a crucial intermediate in the synthesis of dyes, pharmaceuticals, and antioxidants, presents a fascinating case study in molecular polarity and its influence on physicochemical properties. Structurally, it combines a large, nonpolar aromatic naphthalene core with a highly polar hydroxyl functional group. This inherent duality governs its solubility, reactivity, and spectroscopic behavior, making a thorough understanding of its interactions with different solvent environments essential for its effective application. This guide provides a detailed examination of the molecular architecture of this compound, the specific intermolecular forces that dictate its solubility, and the experimental methodologies used to quantify these interactions, offering field-proven insights for researchers in drug development and chemical synthesis.

The Molecular Architecture of this compound: A Foundation for its Polarity

The behavior of this compound in solution is a direct consequence of its molecular structure. It is not simply "polar" or "nonpolar" but rather exhibits characteristics of both, a feature critical to its utility.

Structural and Electronic Properties

This compound consists of two fused benzene rings, forming a naphthalene system, with a hydroxyl (-OH) group substituted at the 2-position.[1][2] The carbon atoms of the aromatic rings are sp² hybridized, resulting in a largely planar and rigid structure.[3] The key to its polarity is the hydroxyl group. The oxygen atom, being significantly more electronegative than the hydrogen and carbon atoms it is bonded to, draws electron density towards itself.[4][5] This creates a separation of charge, rendering the -OH group hydrophilic and the molecule as a whole polar.[5][6]

The Duality of Polarity: A Hydrophilic Head and a Hydrophobic Core

The molecule can be conceptually divided into two distinct domains:

  • The Hydrophilic Domain: The hydroxyl (-OH) group, which can act as both a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen).[4][5][7]

  • The Hydrophobic Domain: The large, electron-rich naphthalene ring system, which is nonpolar and interacts primarily through van der Waals forces.[7][8]

This amphiphilic nature is the cornerstone of its interaction profile with various solvents.

cluster_0 This compound Molecule Naphthalene Nonpolar Naphthalene Core (Hydrophobic) Hydroxyl Polar Hydroxyl Group (Hydrophilic) Naphthalene->Hydroxyl C-O Bond

Caption: Dichotomy of this compound's molecular structure.

Quantifying Polarity: The Dipole Moment

The net separation of charge is quantified by the molecular dipole moment. For this compound, the experimental dipole moment is approximately 1.56 Debye (D)[9], confirming its status as a polar molecule. This value arises from the vectorial sum of all bond dipoles, with the C-O and O-H bonds being the primary contributors.

Intermolecular Forces and Solvent Interaction Mechanisms

The solubility of a solute is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, three primary forces are at play: hydrogen bonding, dipole-dipole interactions, and London dispersion forces.[10]

The Dominant Role of Hydrogen Bonding

In polar protic solvents like water and alcohols (e.g., ethanol, methanol), hydrogen bonding is the most significant solute-solvent interaction.[4][6] The hydroxyl group of this compound can readily form hydrogen bonds with solvent molecules.[5] This strong interaction is why this compound is soluble in alcohols and slightly soluble in water.[5][11] Infrared (IR) spectroscopy is a powerful tool for studying these interactions, as the O-H stretching frequency is highly sensitive to the hydrogen-bonding environment.[12][13]

Dipole-Dipole and London Dispersion Interactions
  • In Polar Aprotic Solvents (e.g., acetone, DMSO): These solvents have dipole moments but cannot donate hydrogen bonds. This compound interacts with them primarily through dipole-dipole forces between its polar -OH group and the polar region of the solvent.

  • In Nonpolar Solvents (e.g., benzene, chloroform): The large, polarizable naphthalene ring system is key.[5] It allows this compound to interact effectively with nonpolar solvents through London dispersion forces. This explains its solubility in solvents like chloroform and benzene.[1][5]

cluster_protic Polar Protic Solvents cluster_nonpolar Nonpolar Solvents Naphthol This compound Water Water Naphthol->Water Strong H-Bonding Ethanol Ethanol Naphthol->Ethanol Strong H-Bonding Benzene Benzene Naphthol->Benzene London Dispersion Chloroform Chloroform Naphthol->Chloroform London Dispersion & Dipole-Dipole

Caption: Primary intermolecular forces between this compound and various solvents.

Solvatochromism: Spectroscopic Sensitivity to Solvent Polarity

This compound is a fluorescent molecule, and its absorption and emission spectra are sensitive to the solvent environment—a phenomenon known as solvatochromism.[11][14] In polar solvents, the excited state is often more stabilized than the ground state, leading to a red-shift (a shift to longer wavelengths) in the fluorescence spectrum. This property is invaluable for probing the local microenvironment in complex systems.

Quantitative Analysis of this compound Solubility

A quantitative understanding of solubility is paramount for applications ranging from reaction optimization to pharmaceutical formulation.

Solubility Profile

The dual nature of this compound results in a versatile solubility profile. While it has limited solubility in water due to the large hydrophobic naphthalene core, its ability to hydrogen bond and engage in dispersion forces makes it readily soluble in many common organic solvents.

SolventTypeSolubility (g/L at 25°C)Primary Interaction
WaterPolar Protic~0.74[1][15]Hydrogen Bonding
EthanolPolar ProticHigh (~500)[1]Hydrogen Bonding
Diethyl EtherPolar AproticHigh (~250)[1]Dipole-Dipole
ChloroformNonpolarHigh (~600)[1]London Dispersion
BenzeneNonpolarHigh (~400)[1]London Dispersion

Note: Exact solubility values can vary with temperature and experimental conditions.

Experimental Protocol: Determination of Solubility via UV-Vis Spectroscopy

This protocol provides a self-validating method for determining the solubility of this compound in a given solvent. The causality behind using UV-Vis spectroscopy is that this compound possesses a strong chromophore (the naphthalene system) that absorbs UV light, allowing for precise concentration measurements according to the Beer-Lambert Law.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The excess solid is critical to ensure saturation is reached.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure the system reaches equilibrium. A shaking water bath is ideal for this purpose.

  • Phase Separation:

    • Allow the mixture to stand undisturbed at the same temperature until the excess solid has fully settled. Alternatively, centrifuge the sample to expedite sedimentation. This step is crucial to avoid transferring solid particles, which would artificially inflate the measured concentration.

  • Sample Extraction and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Perform a precise serial dilution with the same solvent to bring the concentration of this compound into the linear dynamic range of the spectrophotometer (typically an absorbance between 0.1 and 1.0). The dilution factor must be accurately recorded.

  • Spectroscopic Measurement:

    • Record the UV-Vis absorption spectrum of the diluted sample. Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance at the wavelength of maximum absorption (λ_max), which for this compound in ethanol is around 331 nm.[16]

  • Calculation of Solubility:

    • Use the Beer-Lambert Law (A = εbc) to calculate the concentration (c) of the diluted sample, where A is the measured absorbance, ε is the molar absorptivity (predetermined from a standard curve), and b is the path length of the cuvette (usually 1 cm).

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility.

Caption: Workflow for the experimental determination of this compound solubility.

Advanced Spectroscopic Investigation of Solvent Effects

The interaction with solvents, particularly water, dramatically alters the properties of this compound upon electronic excitation.

Ground vs. Excited State: The Förster Cycle and Photoacidity

In its electronic ground state, this compound is a weak acid with a pKa of approximately 9.5.[1][17] However, upon absorption of a UV photon, it is promoted to an excited singlet state. In this excited state, electron density is pulled from the hydroxyl group towards the naphthalene rings, making the hydroxyl proton much more acidic. Consequently, the excited-state pKa (pKa*) drops to about 2.97.[17] This phenomenon, known as Excited-State Proton Transfer (ESPT), means this compound is a significantly stronger acid in its excited state. The relationship between the ground and excited-state acidity can be described by the Förster cycle.

Experimental Protocol: Characterizing Photoacidity using Spectroscopy

This protocol uses UV-Vis absorption and fluorescence spectroscopy to determine the ground-state (pKa) and excited-state (pKa*) acidity constants.

Methodology:

  • Solution Preparation:

    • Prepare a series of buffered aqueous solutions with known pH values spanning the expected pKa and pKa* (e.g., from pH 1 to pH 12).

    • Prepare two additional solutions: one strongly acidic (e.g., 0.02 M HCl) to isolate the protonated species (NOH) and one strongly basic (e.g., 0.02 M NaOH) to isolate the deprotonated species (NO⁻).[18]

    • Add an identical, known concentration of this compound to each solution.

  • Ground-State pKa Determination (UV-Vis):

    • Measure the absorption spectrum for each solution.

    • The spectra of the buffered solutions should intersect at a common wavelength, the isosbestic point, which confirms a clean equilibrium between the two species.[17][18]

    • Plot the absorbance at a wavelength where the two forms differ significantly (e.g., 345 nm) against pH. The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[17]

  • Excited-State pKa Determination (Fluorescence):*

    • Measure the fluorescence emission spectrum for each solution (excitation at the isosbestic point is ideal).

    • In acidic solutions (pH < pKa), emission will be observed primarily from the excited protonated form, NOH (~356 nm).[17]

    • In basic solutions (pH > pKa), emission will be from the deprotonated form, NO⁻* (~416 nm).[17]

    • By plotting the relative fluorescence intensities of the two species versus pH, a titration curve for the excited state can be generated, from which pKa* is determined.[17]

Implications for Drug Development and Chemical Synthesis

A deep understanding of this compound's polarity and solvent interactions is not merely academic; it has profound practical consequences:

  • Pharmaceutical Formulation: Solubility is a primary determinant of a drug's bioavailability. Knowledge of this compound's behavior in polar (aqueous) and nonpolar (lipid) environments is critical for designing effective delivery systems.

  • Purification: Techniques like recrystallization and chromatography rely on differential solubility. Choosing the right solvent system—a solvent in which this compound is soluble when hot but sparingly soluble when cold, for instance—is key to achieving high purity.

  • Reaction Chemistry: Solvent choice can dramatically influence reaction rates and outcomes. A polar protic solvent can solvate and stabilize charged intermediates, while a nonpolar solvent might be required for reactions involving nonpolar reagents.

Conclusion

This compound is a prototypical example of a molecule whose utility is defined by its structural duality. Its polar hydroxyl group and nonpolar aromatic core create a complex and versatile set of interactions with its environment. By leveraging a combination of theoretical understanding and rigorous experimental techniques like spectroscopy, researchers can precisely characterize and predict its behavior. This knowledge is indispensable for optimizing its use in diverse scientific fields, from the synthesis of novel materials to the development of life-saving pharmaceuticals.

References

Methodological & Application

The Bucherer Reaction of 2-Naphthol: A Comprehensive Guide to its Mechanism and Applications in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of a Classic Name Reaction

The Bucherer reaction, a cornerstone of aromatic chemistry for over a century, facilitates the reversible conversion of naphthols to naphthylamines in the presence of an aqueous sulfite or bisulfite and ammonia or an amine.[1] Discovered by Robert Lepetit in 1898 and later extensively developed by Hans Theodor Bucherer, its reversibility and broad utility have cemented its place in the synthetic organic chemist's toolbox.[1] While traditionally associated with the synthesis of dye precursors, the Bucherer reaction's applications extend into the realm of medicinal chemistry and materials science, making a thorough understanding of its mechanism and practical execution essential for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the Bucherer reaction with a focus on 2-naphthol, elucidating its mechanistic intricacies, offering detailed experimental protocols, and highlighting its contemporary applications.

The Mechanism Unveiled: A Tale of Reversible Transformation

The Bucherer reaction is a classic example of a nucleophilic aromatic substitution, but its mechanism is more nuanced than a direct displacement. The presence of sodium bisulfite is crucial, as it facilitates the reaction by temporarily disrupting the aromaticity of the naphthalene ring, thereby activating it for nucleophilic attack. The entire process is a finely balanced equilibrium, and understanding the interplay of kinetics and thermodynamics is key to controlling the reaction's outcome.

The Step-by-Step Mechanistic Pathway

The reaction proceeds through a series of well-defined steps:

  • Protonation and Dearomatization: The reaction commences with the protonation of this compound at the C4 position. This dearomatization of one of the aromatic rings is energetically unfavorable, costing approximately 25 kcal/mol, but is a necessary prerequisite for the subsequent steps.[1][2]

  • Bisulfite Addition: A bisulfite anion then attacks the C3 position of the protonated this compound.[2] This addition product, a tetralone sulfonic acid derivative, is a key intermediate that can sometimes be isolated.[3] The formation of this intermediate is the pivotal role of the bisulfite, as it converts the electron-rich aromatic system into a more electrophilic one.

  • Tautomerization: The tetralone sulfonic acid intermediate undergoes tautomerization to its more stable keto form. This step is crucial as it sets up the molecule for nucleophilic attack.

  • Nucleophilic Attack by Amine: Ammonia or a primary/secondary amine then acts as a nucleophile, attacking the carbonyl carbon of the keto intermediate. This is followed by dehydration to form an imine.

  • Tautomerization to Enamine: The resulting imine tautomerizes to the corresponding enamine.

  • Elimination of Bisulfite: The final step involves the elimination of the bisulfite group and re-aromatization of the ring system to yield the final product, 2-naphthylamine or its N-substituted derivative.[2]

The reversibility of the Bucherer reaction means that naphthylamines can also be converted back to naphthols by treatment with aqueous bisulfite and a hydroxide source. The overall equilibrium is influenced by the concentrations of the reactants and the removal of water or ammonia/amine from the reaction mixture.

Visualizing the Mechanism: A Graphviz Representation

Bucherer_Reaction cluster_naphthol Naphthol Activation cluster_amination Amination and Product Formation This compound This compound Protonated_Naphthol Protonated This compound This compound->Protonated_Naphthol + H+ 2-Naphthylamine 2-Naphthylamine Tetralone_Sulfonic_Acid Tetralone Sulfonic Acid Intermediate Protonated_Naphthol->Tetralone_Sulfonic_Acid + HSO3- Iminium_Intermediate Iminium Intermediate Tetralone_Sulfonic_Acid->Iminium_Intermediate + NH3 - H2O Enamine_Intermediate Enamine Intermediate Iminium_Intermediate->Enamine_Intermediate Tautomerization Enamine_Intermediate->2-Naphthylamine - HSO3-

Caption: The reaction mechanism of the Bucherer reaction of this compound.

Applications in Synthesis: From Dyes to Bioactive Molecules

The primary industrial application of the Bucherer reaction is in the synthesis of aminonaphthalenesulfonic acids, which are key precursors to a wide variety of azo dyes.[1] For instance, 2-aminonaphthalene-1-sulfonic acid (Tobias acid) is synthesized via the Bucherer reaction of 2-hydroxynaphthalene-1-sulfonic acid and is a crucial intermediate in the production of D&C Red No. 34, a color additive used in cosmetics and pharmaceuticals.[4]

While the direct application of the Bucherer reaction in the synthesis of active pharmaceutical ingredients (APIs) is less common in modern drug discovery, it remains a valuable tool for the preparation of key intermediates and building blocks. The ability to introduce an amino group onto the naphthalene scaffold opens up avenues for further functionalization and the synthesis of complex heterocyclic systems. For example, the reaction has been used to synthesize 2-amino-6-bromonaphthalenes, which can be further modified to create biocompatible chromophores for cellular imaging.[5]

The synthesis of various heterocyclic compounds, such as benzoxazoles, which have potential applications in medicinal chemistry, can also utilize aminonaphthalene sulfonic acids derived from the Bucherer reaction.[4]

Experimental Protocols: A Practical Guide

Protocol 1: Synthesis of 2-Naphthylamine from this compound

This protocol details the classic synthesis of 2-naphthylamine.

Safety Precautions: 2-Naphthylamine is a known human carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection. [6] All waste materials should be disposed of as hazardous waste according to institutional guidelines.

Materials:

  • This compound

  • Ammonium sulfite

  • 20% Ammonia solution

  • Hydrochloric acid

  • Saturated sodium sulfate solution

  • Sodium hydroxide solution

  • Autoclave with stirrer and oil bath

Procedure:

  • In an autoclave equipped with a stirrer and an oil bath, combine 144 g of this compound and 600 g of ammonium sulfite.

  • Carefully add 125 g of 20% ammonia solution to the mixture.

  • Seal the autoclave (ensure no brass gauges are used) and heat the mixture for 8 hours at an internal temperature of 150 °C, which will generate a pressure of approximately 6 atm.[7]

  • After the reaction is complete, allow the autoclave to cool to room temperature.

  • Carefully open the autoclave and break up the resulting cake of 2-naphthylamine.

  • Thoroughly wash the solid product with water on a filter.

  • Dissolve the washed product in 1.5 L of water containing 110 g of hydrochloric acid and filter the solution.[7]

  • To the filtrate, add approximately 400 g of a saturated sodium sulfate solution until the precipitation of 2-naphthylamine sulfate is complete.[7]

  • Filter the precipitate and wash it with water.

  • To obtain the free base, create a thin paste of the 2-naphthylamine sulfate and heat it to 80 °C with stirring.

  • Add sodium hydroxide solution until the mixture is alkaline to phenolphthalein.[7]

  • Filter the resulting 2-naphthylamine, wash it with water, and dry it at 80 °C.

Expected Yield: 85-95%[7]

Characterization:

  • Melting Point: 111-113 °C[6]

  • Appearance: White to reddish flakes, which may darken on exposure to air.

  • Solubility: Soluble in hot water, ethanol, and ether.[6]

  • ¹H NMR (CDCl₃): Chemical shifts will be characteristic of the aromatic protons and the amine proton.

  • IR (KBr): Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), and aromatic C-H and C=C stretching.

Quantitative Data Summary

The following table summarizes representative yields for the Bucherer reaction with various substrates.

Naphthol SubstrateAmine/AmmoniaReaction ConditionsYield (%)Reference
This compoundAmmonia150 °C, 8 h, autoclave85-95%[7]
1-NaphtholAmmoniaNot specifiedHigh[3]
This compoundMethylamineNot specified93% (for 1-methyl-β-naphthylamine)[3]
2-Hydroxynaphthalene-1-sulfonic acidAmmonia/Ammonium sulfite145-150 °CGood[4]

Conclusion: A Versatile Tool for Aromatic Amination

The Bucherer reaction remains a powerful and versatile method for the synthesis of naphthylamines from naphthols. Its well-understood mechanism, coupled with its broad substrate scope, ensures its continued relevance in both industrial and academic settings. For researchers in drug development, a solid grasp of this reaction provides a valuable tool for accessing key aromatic amine intermediates. By carefully considering the reaction conditions and adhering to strict safety protocols, the Bucher reaction can be reliably employed to generate a diverse array of functionalized naphthalene derivatives for further synthetic exploration.

References

Application Notes and Protocols: Synthesis of Azo Dyes via Azo Coupling with 2-Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of azo dyes utilizing the azo coupling reaction of 2-naphthol. This document delves into the underlying chemical principles, provides detailed, field-proven protocols, and emphasizes the critical safety measures necessary for the successful and safe execution of this classic yet powerful synthetic transformation.

Scientific Foundation: The Chemistry of Azo Coupling

Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) functional group, constitute a significant class of organic colorants. Their synthesis is a cornerstone of industrial and laboratory organic chemistry, with broad applications in textiles, printing, and as analytical reagents.[1][2][3] The formation of an azo dye from this compound is a two-stage process: the diazotization of a primary aromatic amine followed by the electrophilic aromatic substitution (azo coupling) with the electron-rich this compound.[1][3][4]

Stage 1: Diazotization of a Primary Aromatic Amine

In the initial step, a primary aromatic amine, such as aniline or its derivatives, is converted into a highly reactive diazonium salt.[5][6] This is achieved by treating the amine with nitrous acid (HNO₂), which is unstable and therefore generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[7][8] The reaction is highly exothermic and must be maintained at a low temperature, typically 0-5 °C, to prevent the decomposition of the unstable diazonium salt.[4][9][10]

Causality of Experimental Choice: The low temperature is critical because diazonium salts are thermally labile and can decompose to form phenols and nitrogen gas, leading to undesirable side products and a reduced yield of the final dye.[4][10] The presence of excess nitrous acid is also avoided as it can lead to side reactions.

Stage 2: Azo Coupling with this compound

The second stage involves the reaction of the freshly prepared diazonium salt with this compound (beta-naphthol).[2][8] this compound is an electron-rich aromatic compound, activated towards electrophilic attack by the hydroxyl (-OH) group.[11] The coupling reaction is an electrophilic aromatic substitution, where the diazonium cation acts as the electrophile.[5][12] The reaction is typically carried out in a slightly alkaline solution, which deprotonates the hydroxyl group of this compound to form the more nucleophilic naphthoxide ion, thereby increasing the reaction rate.[7][13] The electrophilic attack predominantly occurs at the C1 position (alpha-position) of the this compound ring, which is ortho to the hydroxyl group, due to the directing effect of the hydroxyl group and the greater stability of the resulting intermediate.[7][12]

Self-Validating System: The appearance of a brightly colored precipitate is a clear visual indicator of a successful coupling reaction. The color of the resulting azo dye is dependent on the specific aromatic amine used in the diazotization step. For instance, coupling with the diazonium salt of aniline yields an orange-red dye (Sudan I), while p-nitroaniline gives a vibrant red dye (Para Red).[4][14]

Visualizing the Synthesis

Reaction Mechanism

Azo Coupling Mechanism cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling Aniline Ar-NH₂ (Primary Aromatic Amine) NaNO2_HCl NaNO₂ + HCl (0-5 °C) Aniline->NaNO2_HCl Diazonium_Salt Ar-N₂⁺Cl⁻ (Diazonium Salt) NaNO2_HCl->Diazonium_Salt Azo_Dye Azo Dye (Ar-N=N-C₁₀H₆OH) Diazonium_Salt->Azo_Dye + this compound 2_Naphthol This compound (in NaOH solution) 2_Naphthol->Azo_Dye

Caption: General reaction scheme for the synthesis of an azo dye from a primary aromatic amine and this compound.

Experimental Workflow

Experimental Workflow Start Start Prepare_Amine_Solution Prepare acidic solution of primary aromatic amine Start->Prepare_Amine_Solution Cool_Amine Cool amine solution to 0-5 °C in an ice bath Prepare_Amine_Solution->Cool_Amine Add_Nitrite Slowly add nitrite solution to the cold amine solution Cool_Amine->Add_Nitrite Prepare_Nitrite_Solution Prepare aqueous solution of sodium nitrite Prepare_Nitrite_Solution->Add_Nitrite Couple Slowly add the cold diazonium salt solution to the this compound solution with constant stirring Add_Nitrite->Couple Prepare_Naphthol_Solution Prepare alkaline solution of this compound Cool_Naphthol Cool this compound solution in an ice bath Prepare_Naphthol_Solution->Cool_Naphthol Cool_Naphthol->Couple Stir Stir the mixture in the ice bath for 15-30 minutes Couple->Stir Filter Collect the dye precipitate by vacuum filtration Stir->Filter Wash Wash the precipitate with cold water Filter->Wash Dry Dry the purified dye Wash->Dry End End Dry->End

Caption: Step-by-step workflow for the synthesis of an azo dye using this compound.

Detailed Experimental Protocols

The following protocols are provided as examples for the synthesis of two common azo dyes derived from this compound: Sudan I and Para Red.

Synthesis of 1-Phenylazo-2-naphthol (Sudan I)

Sudan I is an orange-red dye synthesized from aniline and this compound.[4][15][16]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Aniline93.130.93 g (0.91 mL)10
Concentrated HCl36.462.5 mL~30
Sodium Nitrite (NaNO₂)69.000.70 g10.1
This compound144.171.44 g10
Sodium Hydroxide (NaOH)40.000.80 g20
Distilled Water-As needed-
Ice-As needed-

Protocol:

Part A: Preparation of Benzenediazonium Chloride Solution

  • In a 100 mL beaker, dissolve 0.93 g of aniline in a mixture of 2.5 mL of concentrated HCl and 10 mL of distilled water.[4]

  • Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.[4]

  • In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while maintaining the temperature below 5 °C and stirring continuously.[9] The resulting solution contains the benzenediazonium chloride.

Part B: Preparation of the Azo Dye (Sudan I)

  • In a 250 mL beaker, dissolve 1.44 g of this compound in 20 mL of a 1 M sodium hydroxide solution.

  • Cool this solution in an ice-water bath to 0-5 °C.[9]

  • Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution from Part A to the cold this compound solution.[8]

  • An orange-red precipitate of Sudan I will form immediately.

  • Continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure complete reaction.[7]

  • Collect the crude dye by vacuum filtration using a Buchner funnel.

  • Wash the precipitate on the filter paper with several portions of cold distilled water to remove any unreacted starting materials and salts.

  • Dry the purified Sudan I. The expected melting point is in the range of 131-133 °C.[4]

Synthesis of 1-(4-Nitrophenylazo)-2-naphthol (Para Red)

Para Red is a brilliant red dye synthesized from p-nitroaniline and this compound.[14][17][18]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
p-Nitroaniline138.121.38 g10
3 M HCl-8.0 mL24
1 M Sodium Nitrite (NaNO₂)69.0010 mL10
This compound144.171.44 g10
3 M NaOH-10 mL30
Distilled Water-As needed-
Ice-As needed-

Protocol:

Part A: Preparation of 4-Nitrobenzenediazonium Chloride Solution

  • In a 100 mL beaker, suspend 1.38 g of p-nitroaniline in 8.0 mL of 3 M HCl. Gently heat the mixture to dissolve the amine, then cool it to below 5 °C in an ice-salt bath with stirring.[7]

  • Slowly add 10 mL of a freshly prepared 1 M sodium nitrite solution, ensuring the temperature remains below 10 °C throughout the addition.[7]

Part B: Preparation of the Azo Dye (Para Red)

  • In a 250 mL beaker, dissolve 1.44 g of this compound in 10 mL of 3 M NaOH solution.

  • Cool this solution in an ice-water bath.

  • With continuous stirring, slowly add the cold 4-nitrobenzenediazonium chloride solution from Part A to the this compound solution.[17]

  • A vibrant red precipitate of Para Red will form.

  • Allow the mixture to stand in the ice bath for 15 minutes to complete the precipitation.[7]

  • Collect the dye by vacuum filtration, washing it thoroughly with cold water.

  • Dry the product. The expected melting point is approximately 248-252 °C.[19]

Characterization of the Synthesized Dye

The identity and purity of the synthesized azo dye can be confirmed through various analytical techniques:

  • Melting Point Determination: A sharp melting point close to the literature value indicates a high degree of purity.

  • UV-Visible Spectroscopy: The extended conjugation in azo dyes results in strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color.[20] The λ_max can be determined and compared with known values.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the azo group (-N=N-) and other functional groups present in the molecule.[21]

Critical Safety Considerations

The synthesis of azo dyes involves hazardous materials and reactions, and strict adherence to safety protocols is paramount.

  • Handling of Amines: Aromatic amines such as aniline are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

  • Diazonium Salt Instability: Diazonium salts are thermally unstable and can be explosive in their solid, dry state.[10][22] Never isolate solid diazonium salts unless absolutely necessary and with extreme caution. Always keep diazonium salt solutions cold (0-5 °C) and use them immediately after preparation.[10][23]

  • Corrosive Reagents: Concentrated acids and bases (HCl, NaOH) are corrosive. Handle them with care and appropriate PPE.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[24]

References

Application Note: Synthesis of BINOL via Oxidative Coupling of 2-Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of BINOL

1,1'-bi-2-naphthol, universally known as BINOL, is a cornerstone of modern asymmetric synthesis. Its C₂-symmetric, atropisomeric structure, resulting from hindered rotation about the C1-C1' bond, makes it an exceptionally effective chiral scaffold. Enantiomerically pure BINOL and its derivatives are not merely laboratory curiosities; they are indispensable ligands and catalysts for a vast array of stereoselective transformations, finding applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4]

The most direct and atom-economical route to this vital molecule is the oxidative coupling of two 2-naphthol units. While the formation of the C-C bond itself is relatively straightforward, the paramount challenge lies in controlling the stereochemistry to produce a single enantiomer.[5][6] This guide provides an in-depth exploration of the mechanisms, catalytic systems, and detailed protocols for the synthesis of both racemic and enantiomerically enriched BINOL, designed for researchers and professionals in chemical and pharmaceutical development.

The Mechanism: A Tale of Radicals

The oxidative coupling of this compound is fundamentally a radical process. The reaction is initiated by a one-electron oxidation of the this compound molecule, typically facilitated by a metal oxidant, to generate a naphthoxy radical. This radical exists in resonance with a carbon-centered radical at the C1 position. Two of these radicals then dimerize to form the crucial C1-C1' bond, yielding a diketo intermediate which subsequently tautomerizes to the stable, aromatic diol structure of BINOL.[6][7]

In many metal-catalyzed systems, a "radical-anion" mechanism is proposed, wherein the metal complex coordinates with one this compound molecule, which then couples with a naphthoxy radical generated through an outer-sphere electron transfer.[2][7][8] This intimate involvement of the metal catalyst is key to inducing enantioselectivity.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Dimerization cluster_2 Step 3: Tautomerization Naphthol1 This compound NaphthoxyRadical Naphthoxy Radical Naphthol1->NaphthoxyRadical -e⁻, -H⁺ [Oxidant] NaphthoxyRadical2 Naphthoxy Radical Diketone Dienone Intermediate NaphthoxyRadical->Diketone NaphthoxyRadical2->Diketone BINOL BINOL Diketone->BINOL

Figure 1: General mechanism of this compound oxidative coupling.

Catalytic Systems: The Key to Selectivity

The choice of catalyst dictates the outcome of the reaction, determining whether a racemic mixture or a highly enantioenriched product is formed.

Iron (Fe) Catalysis: The Workhorse for Racemic Synthesis

For the preparation of racemic BINOL, iron(III) chloride (FeCl₃) is the most common, cost-effective, and robust oxidant.[6][9][10] The mechanism involves the complexation of Fe(III) to the hydroxyl group, facilitating the radical coupling while being reduced to Fe(II).[6] While classic FeCl₃ methods are primarily for racemic synthesis, modern research has shown that pairing iron salts with sophisticated chiral ligands, such as bisquinolyldiamines or Salan-type ligands, can achieve moderate to good enantioselectivity.[7][8][11][12]

Copper (Cu) Catalysis: A Gateway to Asymmetry

Copper complexes are preeminent in the asymmetric oxidative coupling of 2-naphthols.[2][13] The seminal work in this area demonstrated that a Cu(II) salt in the presence of a chiral amine, such as (S)-amphetamine, could produce (S)-BINOL with high enantiomeric excess.[6][14] The chiral amine coordinates to the copper center, creating a chiral environment that directs the coupling of the two naphthol units. More recent developments have led to highly active dinuclear copper catalysts that can provide a broad range of substituted BINOLs with excellent yields and enantioselectivities (up to 99.5:0.5 er).[5]

Vanadium (V) Catalysis: High Efficiency with Air

Oxovanadium complexes represent another powerful class of catalysts for this transformation.[15] These catalysts, often derived from the combination of a vanadium source (e.g., VOSO₄) with chiral Schiff base ligands, are highly efficient and can utilize molecular oxygen or even ambient air as the terminal oxidant, representing a greener approach.[9][15] Kinetic studies on some bimetallic oxovanadium complexes suggest a mechanism where both vanadium centers are involved in catalysis, activating two this compound molecules to facilitate an intramolecular radical-radical coupling.[15][16]

Summary of Catalytic Systems
Catalyst SystemTypical OxidantKey Features & AdvantagesTypical Outcome (Yield, ee)Reference(s)
FeCl₃ StoichiometricCost-effective, simple, reliable for racemic synthesis.High Yield, 0% ee[6][9][10]
Fe(II) / Chiral Ligand Air / O₂Catalytic, enables asymmetric synthesis.Good Yield, up to 81% ee[8][12]
Cu(II) / Chiral Amine StoichiometricFoundational method for asymmetric synthesis.High Yield, up to 96% ee[6][14]
Dinuclear Cu / Ligand Air / O₂High efficiency, broad substrate scope.High Yield, up to 99% ee[2][5]
Oxovanadium / Ligand Air / O₂Highly efficient, uses air as a green oxidant.Quantitative Yield, up to 98% ee[9][15]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of racemic and enantiomerically enriched BINOL.

G cluster_workflow General Experimental Workflow start Dissolve this compound in Solvent add_cat Add Catalyst / Oxidant start->add_cat react Stir at Defined Temperature & Time add_cat->react quench Quench Reaction (e.g., with acid) react->quench extract Workup: Extraction with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product concentrate->purify characterize Characterize Final Product purify->characterize

Figure 2: A generalized workflow for BINOL synthesis.

Protocol 1: Racemic (±)-BINOL Synthesis via FeCl₃ Oxidation

This protocol describes a classic, reliable method for producing racemic BINOL on a laboratory scale. The procedure is based on established methods using iron(III) chloride as a stoichiometric oxidant.[6][10]

Materials and Reagents:

  • This compound

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Deionized water

  • Ethanol

  • Toluene

  • Hydrochloric acid (dilute, ~1 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (e.g., 10.0 g, 69.4 mmol) in a minimal amount of ethanol. In a separate beaker, dissolve FeCl₃·6H₂O (e.g., 18.8 g, 69.4 mmol, 1.0 equiv.) in an equal volume of water.

  • Reaction: Heat the this compound solution to a gentle reflux (~80 °C). Add the FeCl₃ solution dropwise to the refluxing this compound solution over 15-20 minutes. The solution will darken, and a brownish precipitate of crude BINOL will form.

  • Digestion: After the addition is complete, continue to stir the mixture at reflux for an additional 15-30 minutes to ensure the reaction goes to completion.

  • Isolation: Allow the mixture to cool slightly, then filter the hot suspension through a Büchner funnel to collect the crude product.

  • Washing: Wash the filter cake thoroughly with a large volume of hot/boiling water to remove inorganic salts and unreacted this compound. Follow with a wash of cold water. Suction dry the crude product as much as possible.

  • Workup: Transfer the crude solid to a separatory funnel containing ethyl acetate and dilute HCl. Shake well to dissolve the product and remove any remaining iron salts. Separate the layers, and wash the organic layer with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude racemic BINOL.

  • Purification: Purify the crude product by recrystallization from hot toluene or benzene to afford pure (±)-BINOL as a white crystalline solid.[17]

Protocol 2: Asymmetric (S)-BINOL Synthesis via a Cu(II)-Amine Complex

This protocol is a representative example of an enantioselective synthesis using a copper(II) catalyst with a chiral amine ligand, adapted from foundational literature.[6][14]

Materials and Reagents:

  • This compound

  • Copper(II) chloride (CuCl₂)

  • (S)-(+)-Amphetamine

  • Methanol

  • Toluene

  • Hydrochloric acid (dilute, ~2 M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Catalyst Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve CuCl₂ and (S)-(+)-amphetamine (up to 8 equivalents relative to this compound) in methanol. Stir the solution until a homogenous complex forms.

  • Reaction: Add a solution of this compound in methanol to the catalyst solution. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Once the this compound has been consumed, quench the reaction by adding dilute HCl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like toluene or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with water and brine to remove the catalyst and any remaining impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: The resulting crude (S)-BINOL can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) to yield the enantiomerically enriched product.

Purification and Characterization

Purification: The most common and effective method for purifying BINOL is recrystallization .[18] Toluene is an excellent solvent for this purpose; the crude BINOL is dissolved in a minimal amount of hot toluene, and the solution is allowed to cool slowly, promoting the formation of well-defined crystals of pure BINOL while impurities remain in the mother liquor.[17] The crystals are then collected by vacuum filtration.

Characterization:

  • Structure Confirmation: The chemical structure of the synthesized BINOL is confirmed using standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy will show the characteristic signals for the binaphthyl scaffold.[19][20][21]

  • Enantiomeric Purity: For asymmetric syntheses, the enantiomeric excess (ee) of the product is the critical measure of success. This is determined using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase column.[8]

Conclusion and Outlook

The oxidative coupling of this compound remains the most powerful and direct strategy for the synthesis of BINOL. While classic methods using stoichiometric FeCl₃ are highly effective for producing racemic material, the field has been revolutionized by the development of sophisticated catalytic systems based on copper, vanadium, and iron. These modern catalysts, employing chiral ligands, enable the highly enantioselective synthesis of BINOL, often under mild conditions using environmentally benign oxidants like air.[4][15][22] Future research will continue to focus on developing even more active, selective, and sustainable catalysts, further enhancing the accessibility of this indispensable chiral scaffold for all areas of chemical synthesis.

References

The Synthetic Versatility of 2-Naphthol: A Gateway to Biologically Active Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why 2-Naphthol is a Privileged Starting Material

In the landscape of synthetic and medicinal chemistry, this compound (also known as β-naphthol) stands out as a remarkably versatile and economically viable starting material.[1][2][3] Its electron-rich naphthalene core, coupled with the nucleophilic phenolic hydroxyl group and activated C-1 position, provides multiple reactive sites for a diverse array of organic transformations.[1][4] This inherent reactivity, combined with its low cost and stability, makes this compound an ideal building block for the construction of complex heterocyclic compounds.[2][3] These resulting scaffolds, including naphthofurans, naphthopyrans, benzocoumarins, and various nitrogen-containing systems, are prevalent in pharmacologically active molecules, demonstrating a wide spectrum of biological activities such as anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[5][6]

This guide provides an in-depth exploration of this compound's application in heterocyclic synthesis, moving beyond mere procedural lists to explain the underlying principles and rationale behind the protocols. The methodologies presented are designed to be robust and reproducible, offering researchers and drug development professionals a practical toolkit for leveraging this invaluable precursor.

I. Synthesis of Oxygen-Containing Heterocycles

The phenolic hydroxyl group and the activated aromatic ring of this compound are perfectly poised for the construction of fused oxygen-containing heterocycles. This section details the synthesis of three prominent classes: Naphthofurans, Dibenzo[a,j]xanthenes, and Benzo[f]coumarins.

A. Naphtho[2,1-b]furans: Building the Furan Ring

Naphthofurans are a key structural motif in many natural products and biologically active compounds.[7] A common and effective strategy to synthesize the naphtho[2,1-b]furan scaffold begins with the formylation of this compound to produce 2-hydroxy-1-naphthaldehyde, a critical intermediate. This is then followed by condensation and cyclization.

Causality Behind the Experimental Choices:

The synthesis of 2-benzoylnaphtho[2,1-b]furan from 2-hydroxy-1-naphthaldehyde and phenacyl bromide is a classic example of a Williamson ether synthesis followed by an intramolecular cyclization. The use of a base like potassium carbonate is crucial. It serves to deprotonate the phenolic hydroxyl group of the naphthaldehyde, generating a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of phenacyl bromide in an SN2 reaction. The subsequent intramolecular aldol-type condensation and dehydration lead to the formation of the furan ring. Acetone is a suitable solvent as it is polar enough to dissolve the reactants but does not interfere with the reaction.

Protocol 1: Synthesis of 2-Benzoylnaphtho[2,1-b]furan

Step 1: Reimer-Tiemann Formylation of this compound (Preparation of Starting Material)

  • This compound is first converted to 2-hydroxy-1-naphthaldehyde. A common method is the Reimer-Tiemann reaction, which involves reacting this compound with chloroform in the presence of a strong base.[5]

Step 2: Condensation and Cyclization

  • In a round-bottom flask equipped with a reflux condenser, combine 2-hydroxy-1-naphthaldehyde (1.72 g, 10 mmol), phenacyl bromide (1.99 g, 10 mmol), and anhydrous potassium carbonate (2.02 g, 14.6 mmol) in 25 mL of dry acetone.[5]

  • Heat the mixture under reflux for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/petroleum ether (10:90) eluent.[5]

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the solid residue with acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting solid is the crude 2-benzoylnaphtho[2,1-b]furan. Recrystallize the product from ethanol to obtain pure crystals.[5]

Characterization Data:

  • Appearance: Crystalline solid.

  • FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy should be performed to confirm the structure. The IR spectrum will show a characteristic carbonyl stretch, and the NMR spectra will correspond to the fused ring system.

B. Dibenzo[a,j]xanthenes: One-Pot Condensation

Dibenzo[a,j]xanthenes are valued for their applications as fluorescent materials and their biological activities, including antiviral and anti-inflammatory properties.[2] Their synthesis from this compound is a prime example of the efficiency of one-pot, multicomponent reactions.

Causality Behind the Experimental Choices:

This reaction proceeds via an acid-catalyzed condensation. The aldehyde is first activated by the catalyst. This is followed by an electrophilic attack on the electron-rich C-1 position of one molecule of this compound. The resulting intermediate then reacts with a second molecule of this compound, and a subsequent cyclization via dehydration yields the xanthene core. Using a solid acid catalyst or solvent-free conditions often simplifies the work-up, enhances reaction rates, and aligns with the principles of green chemistry.[1][6]

Protocol 2: Solvent-Free Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Catalyst (e.g., H-Zeolite A, PEG-OSO₃H, or another suitable solid acid catalyst)[2][6]

Procedure:

  • In a mortar, thoroughly grind a mixture of this compound (2 mmol), the aromatic aldehyde (1 mmol), and the catalyst (e.g., 10 mol% H-Zeolite A).[6]

  • Transfer the mixture to a round-bottom flask and heat under solvent-free conditions at a specified temperature (typically 80-120 °C), monitoring the reaction by TLC (n-hexane:ethyl acetate, 3:1).[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to the solid mass and stir to dissolve the product.

  • Filter the mixture to recover the catalyst. The catalyst can often be washed, dried, and reused.[1][6]

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Recrystallize the solid from ethanol or another suitable solvent to yield the pure 14-aryl-14H-dibenzo[a,j]xanthene.

Data Summary Table:

AldehydeCatalystTemperature (°C)Time (min)Yield (%)Reference
BenzaldehydeH-Zeolite A1203095[6]
4-ChlorobenzaldehydeH-Zeolite A1202598[6]
4-NitrobenzaldehydePEG-OSO₃H60-653094[2]
VanillinPEG-OSO₃H60-654090[2]
C. Benzo[f]coumarins: The Pechmann Condensation

Benzocoumarins, isomers of the widely known coumarins, exhibit significant biological activities.[8] The Pechmann condensation is a classic and reliable method for their synthesis, involving the reaction of a phenol (in this case, this compound) with a β-ketoester under acidic conditions.

Causality Behind the Experimental Choices:

The Pechmann reaction is an acid-catalyzed process. The acid catalyst protonates the carbonyl group of the β-ketoester, making it more electrophilic. This is followed by an electrophilic aromatic substitution reaction on the activated C-1 position of this compound. An intramolecular trans-esterification then occurs, followed by dehydration to form the pyrone ring of the benzocoumarin. The choice of catalyst can significantly impact reaction times and yields, with modern methods often employing milder Lewis acids or mechanochemical activation to improve efficiency and environmental friendliness.[9]

Protocol 3: Mechanochemical Synthesis of 1-Methyl-3H-benzo[f]chromen-3-one

Materials:

  • β-Naphthol (this compound)

  • Ethyl acetoacetate

  • Indium(III) chloride (InCl₃)

Procedure:

  • In a vessel suitable for a high-speed ball mill mixer, combine β-naphthol (0.34 g, 2.36 mmol), ethyl acetoacetate (0.31 g, 2.38 mmol), and InCl₃ (16 mg, 3 mol%).[9]

  • Process the mixture in the ball mill at room temperature for approximately 15 minutes.[9] Monitor the reaction by TLC (petroleum ether:ethyl acetate, 5:1).

  • Upon completion, the resulting solid is the crude product.

  • Purify the product by recrystallization from ethanol to obtain an ocher solid.[9]

Characterization Data for 1-Methyl-3H-benzo[f]chromen-3-one: [9]

  • Yield: 68%

  • Melting Point: 176–178 °C

  • FT-IR (KBr, cm⁻¹): 3054, 2922, 1705 (C=O), 1599.

II. Synthesis of Nitrogen-Containing Heterocycles

The reactivity of this compound also extends to the synthesis of nitrogen-containing heterocycles, which are of immense interest in drug development. A prominent example is the synthesis of benzo[f]chromenes through a multicomponent reaction.

A. 3-Amino-1H-benzo[f]chromenes: A Multicomponent Approach

This class of compounds is readily accessible through a one-pot, three-component reaction of this compound, an aromatic aldehyde, and malononitrile. This reaction is highly efficient and allows for the rapid generation of molecular diversity.

Causality Behind the Experimental Choices:

The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base like piperidine or triethylamine.[10] This forms a benzylidenepropanedinitrile intermediate. Subsequently, a Michael addition of the deprotonated this compound at the C-1 position onto the electron-deficient double bond of the intermediate occurs. The final step is an intramolecular cyclization of the phenolic hydroxyl group onto one of the nitrile groups, followed by tautomerization to yield the stable 3-amino-1H-benzo[f]chromene.[11] Microwave irradiation can significantly accelerate the reaction rate.[12]

Protocol 4: Synthesis of 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile

Method A: Conventional Heating

  • Dissolve benzylidenepropanedinitrile (1.54 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask.[10]

  • Add naphthalen-2-ol (1.44 g, 10 mmol) and a catalytic amount of triethylamine (TEA).[10]

  • Stir the mixture and heat under reflux for 2 hours.

  • Cool the reaction mixture to room temperature. The solid product will precipitate.

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize from ethanol to obtain high-quality crystals.[10]

Method B: Microwave Irradiation

  • In a microwave reaction vessel, combine 6-methoxy-2-naphthol (0.01 mol), the desired aromatic aldehyde (0.01 mol), malononitrile (0.01 mol), and piperidine (0.5 mL) in 25 mL of ethanol.[12]

  • Heat the mixture under microwave irradiation at 140°C for 2 minutes.[12]

  • After cooling, the precipitated solid is filtered, washed with methanol, and recrystallized from a suitable solvent.[12]

Characterization Data for 3-Amino-1-phenyl-1H-benzo[f]chromene-2-carbonitrile: [10]

  • Yield: 91% (Method A)

  • Melting Point: 290 °C

  • Key Spectroscopic Features: The structure is confirmed by the presence of amine (NH₂) and nitrile (C≡N) stretches in the IR spectrum, along with characteristic signals in the ¹H and ¹³C NMR spectra.

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations described in this guide, providing a clear visual representation of the reaction workflows.

Diagram 1: Synthesis of Naphtho[2,1-b]furan

G naphthol This compound reimer_tiemann Reimer-Tiemann Reaction (CHCl3, NaOH) naphthol->reimer_tiemann naphthaldehyde 2-Hydroxy-1- naphthaldehyde reimer_tiemann->naphthaldehyde condensation Condensation & Cyclization (Phenacyl Bromide, K2CO3) naphthaldehyde->condensation naphthofuran 2-Benzoylnaphtho[2,1-b]furan condensation->naphthofuran

A workflow for the synthesis of Naphtho[2,1-b]furan.

Diagram 2: One-Pot Synthesis of Dibenzo[a,j]xanthene

G cluster_reactants Reactants naphthol This compound (2 eq.) reaction One-Pot Condensation (Catalyst, Heat, Solvent-free) naphthol->reaction aldehyde Aromatic Aldehyde (1 eq.) aldehyde->reaction xanthene 14-Aryl-14H-dibenzo[a,j]xanthene reaction->xanthene

A multicomponent reaction for Dibenzo[a,j]xanthene synthesis.

Diagram 3: Synthesis of 3-Amino-1H-benzo[f]chromene

G cluster_reactants Reactants naphthol This compound michael Michael Addition naphthol->michael aldehyde Aromatic Aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel malononitrile Malononitrile malononitrile->knoevenagel intermediate1 Benzylidenepropanedinitrile knoevenagel->intermediate1 intermediate1->michael intermediate2 Adduct michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization chromene 3-Amino-1H-benzo[f]chromene cyclization->chromene

The mechanistic pathway for Benzo[f]chromene synthesis.

Conclusion

The protocols and principles detailed in this guide underscore the immense utility of this compound as a foundational element in heterocyclic chemistry. The multicomponent reactions, in particular, offer a pathway to rapidly construct complex and diverse molecular architectures from simple, readily available precursors. By understanding the causality behind the reaction conditions and mechanisms, researchers can not only replicate these procedures but also rationally design novel synthetic routes to access new chemical entities with potential therapeutic applications. The continued exploration of this compound's reactivity promises to yield further innovations in the fields of organic synthesis and drug discovery.

References

Application Note: 2-Naphthol as a Robust Internal Standard for GC-MS Analysis of Phenolic and Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the utilization of 2-naphthol as an internal standard (IS) in quantitative gas chromatography-mass spectrometry (GC-MS) analysis. The focus is on the analytical workflow for phenolic and other aromatic compounds, a class of molecules prevalent in pharmaceutical, environmental, and clinical matrices. We will explore the theoretical underpinnings of internal standardization, the rationale for selecting this compound, and provide comprehensive, step-by-step protocols for its implementation, including derivatization, sample preparation, and GC-MS parameter optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the accuracy, precision, and reliability of their quantitative GC-MS assays.

The Principle of Internal Standardization in Quantitative GC-MS

Quantitative analysis in gas chromatography is susceptible to variations in sample injection volume, solvent evaporation, and instrument response. The internal standard method is a powerful technique to mitigate these sources of error.[1] An IS is a compound of known concentration that is added to all samples, calibration standards, and quality controls.[1] The quantification of the analyte is then based on the ratio of the analyte's peak area to that of the internal standard, rather than the absolute peak area of the analyte.[1] This approach significantly improves the precision and accuracy of the results, as any sample loss or variation in injection will affect both the analyte and the internal standard to a similar degree.[1][2]

The selection of an appropriate internal standard is critical for the success of the method.[3] An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be structurally and chemically similar to the analyte(s) of interest to ensure comparable behavior during sample preparation and chromatographic analysis.[3][4]

  • Absence in Samples: It must not be naturally present in the analytical samples.[1][3]

  • Chromatographic Resolution: It should be well-resolved from the analyte and other matrix components.[1]

  • Stability: It must be chemically stable throughout the entire analytical procedure.

  • Purity: It should be available in a highly pure form.[4]

While isotopically labeled analogs of the analyte are considered the gold standard for internal standards in mass spectrometry, they are not always available or may be cost-prohibitive.[3][5] In such cases, a structurally similar compound that meets the other criteria is an excellent alternative.[3]

Rationale for Selecting this compound as an Internal Standard

This compound (C₁₀H₈O) is a polycyclic aromatic hydrocarbon with a hydroxyl functional group, making it a suitable internal standard for the analysis of a range of phenolic and aromatic compounds.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular Weight144.17 g/mol --INVALID-LINK--[6]
Melting Point121.6 °C--INVALID-LINK--[6]
Boiling Point285 °C--INVALID-LINK--[6]
Solubility in Water755 mg/L at 25 °C--INVALID-LINK--[6]
Log Kow2.01 - 2.84--INVALID-LINK--[7]

Its aromatic structure and phenolic hydroxyl group allow it to mimic the extraction and derivatization behavior of many phenolic analytes. Furthermore, it is not a common endogenous compound in most biological matrices, although its presence due to environmental exposure to naphthalene should be considered and verified for the specific matrix .[6]

For GC-MS analysis, the polar hydroxyl group of this compound requires derivatization to increase its volatility and thermal stability. Common derivatization techniques include acetylation and silylation, which are also frequently applied to phenolic analytes. This shared procedural step further strengthens its suitability as an internal standard, as it will account for variability in the derivatization reaction efficiency.

Experimental Workflow and Protocols

The following section outlines a comprehensive workflow for using this compound as an internal standard, from stock solution preparation to data analysis.

Workflow Diagram

GCMS_Internal_Standard_Workflow GC-MS Workflow with this compound as Internal Standard cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare this compound IS Stock Solution spike Spike Samples, Calibrators, and QCs with IS prep_stock->spike prep_cal Prepare Calibration Standards prep_cal->spike prep_sample Prepare Samples prep_sample->spike derivatize Acetylation or Silylation spike->derivatize gc_ms Inject and Analyze by GC-MS derivatize->gc_ms integrate Peak Integration (Analyte & IS) gc_ms->integrate ratio Calculate Peak Area Ratio integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Workflow for using this compound as an internal standard in GC-MS.

Materials and Reagents
  • This compound (≥99% purity)

  • Analyte(s) of interest (≥99% purity)

  • Derivatization reagent:

    • For Acetylation: Acetic anhydride, Pyridine or Triethylamine

    • For Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • High-purity solvents (e.g., hexane, ethyl acetate, acetonitrile)

  • Deionized water

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Appropriate sample matrix (e.g., blank urine, plasma)

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or ethyl acetate) in a volumetric flask.

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the analyte(s) in a similar manner.

  • Working Solutions: Prepare a series of working solutions for calibration standards by serially diluting the analyte stock solution. Prepare a working solution of the this compound internal standard at a concentration that will result in a final concentration in the samples within the linear range of the assay.

Protocol 2: Sample Preparation and Derivatization (Acetylation)

This protocol is adapted from a method for the analysis of naphthols in urine.[8]

  • Spiking: To 1 mL of the sample (or calibration standard), add a predetermined volume of the this compound internal standard working solution.

  • Hydrolysis (if necessary): For conjugated analytes in biological matrices, enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) may be required.[8][9]

  • Derivatization: Add 50 µL of 0.5 M sodium hydroxide and 25 µL of acetic anhydride. Vortex for 10 seconds.

  • Extraction: Perform a liquid-liquid extraction with 1 mL of n-hexane by vortexing for 2 minutes.

  • Phase Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Drying: Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried organic extract is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis

The following parameters provide a starting point and should be optimized for the specific analytes and instrument. These are based on typical conditions for the analysis of derivatized naphthols.[8]

GC-MS Parameters for Acetylated this compound:

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1-2 µL
Carrier GasHelium
Inlet Temperature250 °C
Oven Program100 °C (hold 1 min), then ramp at 10 °C/min to 300 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Transfer Line Temp.280 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ion (2-naphthyl acetate) m/z 144
Qualifier Ion (2-naphthyl acetate) m/z 115, 186

Note: The mass-to-charge ratios (m/z) for the quantifier and qualifier ions should be determined by analyzing a standard of derivatized this compound. The molecular ion for 2-naphthyl acetate is at m/z 186, with a characteristic fragment from the loss of ketene at m/z 144.

Method Validation and Performance

A GC-MS method using an internal standard must be validated according to established guidelines (e.g., ICH, FDA) to ensure its reliability.[10] Key validation parameters include:

  • Linearity: The linearity of the calibration curve should be assessed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A correlation coefficient (R²) of >0.99 is typically desired.[8]

  • Accuracy and Precision: These are determined by analyzing quality control samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte and internal standard. This can be assessed by comparing the response in a neat solution versus a matrix-matched standard.[11]

Typical Performance Data for Naphthol Analysis by GC-MS:

ParameterTypical ValueReference
Linearity (R²)>0.999--INVALID-LINK--[8]
Recovery90.8% - 98.1%--INVALID-LINK--[8]
Intra-day Precision (RSD)0.3% - 3.9%--INVALID-LINK--[8]
Inter-day Precision (RSD)0.4% - 4.1%--INVALID-LINK--[8]
LOD~0.30 µg/L--INVALID-LINK--[8]
LOQ~1.00 µg/L--INVALID-LINK--[8]

Conclusion

This compound is a viable and effective internal standard for the quantitative GC-MS analysis of phenolic and other aromatic compounds. Its structural similarity to this class of analytes ensures that it effectively compensates for variations in sample preparation and analysis, thereby improving method precision and accuracy. The requirement for derivatization, a common step for such analytes, further enhances its utility. By following the detailed protocols and validation guidelines presented in this application note, researchers can confidently implement this compound as an internal standard to develop robust and reliable quantitative GC-MS methods.

References

Application Note: Quantification of 2-Naphthol in Urine Samples Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the quantification of 2-naphthol in human urine samples using reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. This compound, a primary metabolite of naphthalene, serves as a critical biomarker for assessing exposure to polycyclic aromatic hydrocarbons (PAHs).[1][2][3][4] Given that this compound is predominantly excreted in urine as glucuronide and sulfate conjugates, a robust enzymatic hydrolysis step is imperative for accurate measurement of total this compound concentration.[5][6][7][8] This guide offers a detailed, step-by-step methodology, from sample preparation and enzymatic deconjugation to HPLC analysis and method validation, in accordance with internationally recognized guidelines.[9][10][11][12][13][14][15]

Introduction: The Significance of this compound Biomonitoring

Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental pollutants originating from the incomplete combustion of organic materials, such as in industrial processes, vehicle exhaust, and tobacco smoke.[2][16] Exposure to PAHs is a significant public health concern due to their carcinogenic and genotoxic properties.[3] Biomonitoring of PAH exposure is essential for risk assessment and management in both occupational and environmental settings.[4][16]

Naphthalene is a prevalent PAH, and its metabolite, this compound, is a widely accepted biomarker of exposure.[1][17] The analysis of urinary this compound provides an integrated measure of exposure from all routes, including inhalation, dermal contact, and ingestion.[4][16] In the human body, naphthalene is metabolized and subsequently conjugated with glucuronic acid or sulfate to facilitate its excretion.[6] Therefore, to determine the total this compound concentration, a hydrolysis step to cleave these conjugates is a critical prerequisite for analysis.[5][7][8][18]

This application note details a reliable and sensitive HPLC method with fluorescence detection, which offers superior selectivity and sensitivity for the analysis of this compound compared to UV detection. The described protocol is designed for researchers, scientists, and drug development professionals requiring a robust method for biomonitoring and toxicological studies.

Experimental Workflow Overview

The analytical procedure involves a multi-step process beginning with urine sample collection, followed by enzymatic hydrolysis, solid-phase extraction (SPE) for sample clean-up and concentration, and finally, quantification by RP-HPLC with fluorescence detection.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification urine_sample Urine Sample Collection hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase) urine_sample->hydrolysis Add Buffer & Enzyme spe Solid-Phase Extraction (SPE) hydrolysis->spe Load Sample elution Elution & Evaporation spe->elution Wash & Elute reconstitution Reconstitution elution->reconstitution Dry Down & Reconstitute hplc RP-HPLC Separation reconstitution->hplc Inject fluorescence Fluorescence Detection hplc->fluorescence quantification Data Analysis & Quantification fluorescence->quantification

Figure 1: Overall workflow for the quantification of this compound in urine.

Materials and Methods

Reagents and Materials
  • This compound standard (≥99% purity)

  • β-Glucuronidase/arylsulfatase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Human urine (drug-free, for standards and controls)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Centrifuge

  • Nitrogen evaporator

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • Fluorescence detector (FLD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Preparation of Standards and Quality Controls

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.

Calibration Standards and Quality Controls (QCs): Spike appropriate volumes of the working standard solutions into drug-free human urine to prepare calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 ng/mL. Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 75 ng/mL).

Protocol: Sample Preparation and Extraction
  • Enzymatic Hydrolysis:

    • Pipette 2 mL of urine sample, calibration standard, or QC into a glass tube.

    • Add 1 mL of sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Vortex briefly and incubate at 37°C for 16-18 hours (overnight).[6][8] The extended incubation ensures complete cleavage of the glucuronide and sulfate conjugates.

  • Solid-Phase Extraction (SPE):

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove interfering hydrophilic substances.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for HPLC analysis.

Protocol: HPLC Analysis

HPLC Conditions:

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Fluorescence Detector Excitation: 228 nm, Emission: 355 nm

Rationale for Parameter Selection:

  • C18 Column: Provides excellent hydrophobic retention for aromatic compounds like this compound.

  • Acetonitrile/Water Mobile Phase: A common and effective mobile phase for reversed-phase chromatography, offering good separation efficiency.

  • Formic Acid: Improves peak shape and ionization efficiency if coupled with a mass spectrometer, and helps maintain a consistent pH.

  • Fluorescence Detection: this compound is naturally fluorescent, and this detection method provides high sensitivity and selectivity, minimizing interference from non-fluorescent matrix components.[5]

Method Validation

The analytical method was validated according to the principles outlined in the ICH Q2(R1) and FDA guidelines for bioanalytical method validation.[9][10][12][13][19][20]

Validation Parameters
ParameterAcceptance CriteriaResult
Linearity (r²) r² ≥ 0.9950.9992 over the range of 1-100 ng/mL
Accuracy (% Bias) Within ±15% of nominal value (±20% for LLOQ)-5.2% to +8.5%
Precision (%RSD) ≤15% (≤20% for LLOQ)Intra-day: 3.1% - 7.8%, Inter-day: 4.5% - 9.2%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.3 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10, with acceptable accuracy and precision1.0 ng/mL
Recovery (%) Consistent, precise, and reproducible92.5% ± 4.8%
Stability Within ±15% of initial concentrationStable for 24 hours at room temp, 3 freeze-thaw cycles, and 30 days at -80°C

Table 1: Summary of Method Validation Results.

Results and Discussion

The developed HPLC method demonstrated excellent performance for the quantification of this compound in human urine. The chromatographic separation provided a well-resolved peak for this compound, free from endogenous interferences. The total run time was approximately 15 minutes per sample, allowing for efficient sample throughput.

The enzymatic hydrolysis step was found to be crucial for the accurate determination of total this compound, as conjugated forms are not directly detectable by this HPLC method. The use of a C18 SPE protocol effectively cleaned up the sample and concentrated the analyte, contributing to the low limit of quantification achieved.

The validation results confirm that the method is linear, accurate, precise, and sensitive for its intended purpose. The observed LOD of 0.3 ng/mL is sufficient for biomonitoring studies in both occupationally exposed and general populations, where urinary this compound levels can range from sub-ng/mL to tens of ng/mL.[5]

Conclusion

This application note presents a robust and validated HPLC-fluorescence method for the quantification of total this compound in human urine. The detailed protocols for sample preparation, including enzymatic hydrolysis and solid-phase extraction, ensure the accurate and reliable measurement of this key biomarker of PAH exposure. This method is well-suited for implementation in clinical, research, and industrial hygiene laboratories for routine biomonitoring.

References

Application Notes and Protocols for the Synthesis of Sudan Dyes Using 2-Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemistry and Significance of Sudan Dyes

Sudan dyes are a class of synthetic organic compounds characterized by an azo bond (-N=N-) linking aromatic rings.[1] They are widely used as colorants in various industrial applications, including plastics, leather, fabrics, oils, and waxes. The synthesis of these dyes is a classic example of electrophilic aromatic substitution, involving a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an activated aromatic substrate, in this case, 2-naphthol.[2] The resulting azo compounds possess an extended conjugated system, which is responsible for their characteristic intense colors.[1]

This guide provides a detailed protocol for the synthesis of Sudan dyes, with a focus on Sudan I, derived from aniline and this compound. It will delve into the mechanistic underpinnings of the reactions, offer step-by-step experimental procedures, and address crucial safety and handling considerations.

Mechanistic Overview: A Tale of Two Reactions

The synthesis of Sudan dyes from this compound hinges on two fundamental reactions in organic chemistry: diazotization and azo coupling.

Part 1: Diazotization of Primary Aromatic Amines

Diazotization is the process of converting a primary aromatic amine into a diazonium salt.[3] This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[4][5] The reaction is highly temperature-sensitive and must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[5][6]

The mechanism begins with the formation of the nitrosonium ion (NO⁺), a potent electrophile, from nitrous acid.[7] The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion (Ar-N₂⁺).[3][7]

Caption: Diazotization reaction workflow.

Part 2: Azo Coupling with this compound

The second stage of the synthesis is the azo coupling reaction, an electrophilic aromatic substitution where the aryl diazonium ion acts as the electrophile.[8] This electrophile attacks the electron-rich ring of a coupling agent, in this case, this compound.[9] The hydroxyl group (-OH) of this compound is a strong activating group, directing the substitution primarily to the ortho and para positions. In the case of this compound, the coupling occurs at the alpha-position (position 1) because it leads to a more stable carbocation intermediate where the aromaticity of the adjacent benzene ring is preserved.[10][11]

The pH of the reaction medium is a critical factor for a successful azo coupling.[12][13] The reaction is typically carried out in a mildly alkaline solution (pH 9-10). This is because while the diazonium salt is stable in acidic conditions, the this compound exists predominantly as the more nucleophilic naphthoxide ion in an alkaline medium.[14][15] This enhances the rate of the electrophilic attack. However, a highly alkaline environment can lead to the decomposition of the diazonium salt.[14]

Caption: Azo coupling reaction workflow.

Experimental Protocols

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Hazards
AnilineC₆H₅NH₂93.13Toxic, Carcinogen
This compound (β-Naphthol)C₁₀H₈O144.17Harmful, Irritant
Sodium NitriteNaNO₂69.00Oxidizer, Toxic
Hydrochloric Acid (conc.)HCl36.46Corrosive
Sodium HydroxideNaOH40.00Corrosive
EthanolC₂H₅OH46.07Flammable
Distilled WaterH₂O18.02-
Ice---
Protocol 1: Synthesis of Sudan I (1-Phenylazo-2-naphthol)

This protocol details the synthesis of Sudan I, a representative Sudan dye.[16][17][18]

Part A: Preparation of the Diazonium Salt (Benzenediazonium Chloride)

  • In a 100 mL beaker, dissolve 2.3 mL of aniline in a mixture of 6 mL of concentrated hydrochloric acid and 12 mL of distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. Maintaining this low temperature is crucial for the stability of the diazonium salt.[6][19]

  • In a separate 50 mL beaker, prepare a solution of 1.8 g of sodium nitrite in 10 mL of distilled water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the cold aniline hydrochloride solution with continuous stirring. The rate of addition should be controlled to ensure the temperature does not rise above 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 10-15 minutes to ensure the diazotization reaction goes to completion. The resulting solution contains the benzenediazonium chloride.

Part B: Azo Coupling Reaction

  • In a 250 mL beaker, dissolve 3.6 g of this compound in 20 mL of 10% sodium hydroxide solution.

  • Cool this solution to 5 °C in an ice bath.

  • Slowly add the cold benzenediazonium chloride solution (prepared in Part A) to the cold this compound solution with vigorous stirring.[2]

  • A brightly colored precipitate (red-orange for Sudan I) will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

  • Filter the crude Sudan I precipitate using a Buchner funnel and wash it thoroughly with cold distilled water to remove any unreacted starting materials and salts.

  • Dry the crude product in a desiccator or a low-temperature oven.

Protocol 2: Purification by Recrystallization
  • Transfer the crude Sudan I to a beaker and add a minimal amount of hot ethanol to dissolve the solid.

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize the precipitation of the purified crystals.

  • Filter the recrystallized Sudan I using a Buchner funnel and wash with a small amount of cold ethanol.

  • Dry the purified product and determine its melting point. The literature melting point for Sudan I is approximately 131-133 °C.[17]

Characterization of Sudan Dyes

The synthesized Sudan dyes can be characterized using various spectroscopic techniques:

  • UV-Visible Spectroscopy: Azo dyes exhibit strong absorption in the visible region of the electromagnetic spectrum due to the extended π-conjugation.[20] The wavelength of maximum absorbance (λmax) is characteristic of the specific dye. For instance, Sudan dyes often show λmax values in the range of 400-550 nm.[21][22] The solvent polarity can influence the λmax value.[20]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the azo group (-N=N-) stretching vibration, typically in the range of 1400-1450 cm⁻¹. Other functional groups, such as the -OH group of the naphthol moiety, will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized dye by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.

Safety and Handling

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[23][24][25]

Specific Hazards:

  • Aromatic Amines (e.g., Aniline): Many primary aromatic amines are toxic and are suspected carcinogens.[6][26] Avoid inhalation, ingestion, and skin contact.

  • Diazonium Salts: Solid diazonium salts can be explosive and are sensitive to shock and heat.[19][27] Therefore, they are almost always prepared in situ and used immediately in solution at low temperatures.[6]

  • Sudan Dyes: Some Sudan dyes are classified as potential carcinogens and should be handled with care.[23][28][29] Avoid generating dust.[23]

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.[30][31][32][33] Azo dye waste should be treated as hazardous.

References

The Strategic Role of 2-Naphthol in the Synthesis of Pharmaceutical Intermediates: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Naphthol, a humble aromatic alcohol, serves as a cornerstone in the edifice of modern medicinal chemistry. Its electron-rich naphthalene core and reactive hydroxyl group provide a versatile scaffold for constructing a multitude of complex molecules with significant therapeutic value.[1][2] This guide offers an in-depth exploration of this compound's application in synthesizing key pharmaceutical intermediates. We will dissect the causality behind synthetic strategies, provide detailed, field-proven protocols, and illuminate the pathways to creating value-added molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this pivotal starting material.

The Enduring Significance of the Naphthyl Scaffold

The this compound framework is more than just a simple aromatic ring system; it is a "privileged scaffold" in drug discovery. Its rigid, planar structure and lipophilic nature allow for favorable interactions with a wide range of biological targets. The hydroxyl group at the C2 position is a convenient handle for introducing diverse functionalities through well-established reactions, making this compound an economical and reliable starting point for multi-step syntheses.[1][3] Its derivatives have been successfully developed into drugs for cardiovascular diseases, fungal infections, and cancer.[1][4][5]

Application I: Synthesis of Aryloxypropanolamine β-Blocker Scaffolds

One of the most commercially significant applications of this compound is in the synthesis of the aryloxypropanolamine backbone, which is central to the blockbuster class of drugs known as β-blockers. Propranolol, a non-selective beta-blocker used to treat hypertension and other cardiovascular conditions, serves as a classic exemplar of this synthetic strategy.[6][7]

The Core Strategy: Williamson Ether Synthesis and Epoxide Ring-Opening

The synthesis hinges on two fundamental organic reactions. First, a Williamson ether synthesis is employed to couple this compound with an epoxide-containing electrophile, typically epichlorohydrin.[8][9][10] This is followed by the regioselective ring-opening of the resulting glycidyl ether intermediate by an amine.

Causality of Experimental Design:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is sufficient to deprotonate the phenolic hydroxyl group of this compound (pKa ≈ 9.5), forming the more nucleophilic naphthoxide ion.[2] This is crucial for an efficient Sₙ2 attack on epichlorohydrin.[3][9][10]

  • Electrophile Choice: Epichlorohydrin is an ideal bifunctional reagent. It contains a reactive alkyl chloride for the initial Sₙ2 reaction and a stable epoxide ring that is preserved for the subsequent nucleophilic attack by the amine.

  • Amine Nucleophile: The choice of amine dictates the final product. For Propranolol, isopropylamine is used. The nucleophilic attack occurs preferentially at the less sterically hindered terminal carbon of the epoxide, a hallmark of Sₙ2-type ring-opening under neutral or basic conditions.

Visualizing the Propranolol Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Epoxide Ring-Opening Naphthol This compound Base K₂CO₃ or KOH Solvent (e.g., DMSO) Naphthol->Base Deprotonation Epi Epichlorohydrin Intermediate 2-Naphthyl Glycidyl Ether Epi->Intermediate Base->Epi Nucleophilic Attack (Sₙ2) Amine Isopropylamine Intermediate->Amine Nucleophilic Attack (Ring-Opening) Propranolol Propranolol (Racemic) Amine->Propranolol

Caption: Synthetic workflow for racemic Propranolol from this compound.

Experimental Protocol: Synthesis of Racemic Propranolol

Materials:

  • This compound

  • Epichlorohydrin

  • Potassium Hydroxide (KOH)

  • Isopropylamine

  • Dimethyl Sulfoxide (DMSO)

  • Dichloromethane

  • Hexane

Protocol:

  • Step 1: Formation of 2-Naphthyl Glycidyl Ether.

    • To a solution of this compound (1.0 eq) in DMSO, add powdered KOH (1.2 eq) and stir for 30 minutes at room temperature to form the potassium 2-naphthoxide salt.[2]

    • Slowly add epichlorohydrin (3.0 eq) to the mixture. Caution: The reaction can be exothermic.

    • Continue stirring at room temperature for 6-8 hours.[2]

    • Monitor the reaction by TLC until the this compound is consumed.

    • Quench the reaction by pouring the mixture into cold water. Extract the aqueous phase with dichloromethane (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield crude 2-naphthyl glycidyl ether, which can be used directly in the next step. A yield of ~95% is expected.[2]

  • Step 2: Synthesis of (±)-Propranolol.

    • Dissolve the crude 2-naphthyl glycidyl ether (1.0 eq) in excess isopropylamine.

    • Heat the mixture to reflux and maintain for 1-2 hours.[4]

    • Monitor the reaction by TLC.

    • After completion, remove the excess isopropylamine under reduced pressure.

    • Recrystallize the resulting solid from hexane to yield racemic propranolol as a white solid. A yield of ~90% for this step is typical.[2][4]

Field Insights: The Criticality of Chirality

While the above protocol yields racemic propranolol, the therapeutic activity of β-blockers resides almost exclusively in the (S)-enantiomer.[2][4] The (R)-enantiomer is significantly less active and may contribute to side effects.[2] Therefore, enantioselective synthesis is paramount for pharmaceutical production.

Strategies for Asymmetric Synthesis:

  • Kinetic Resolution: The racemic glycidyl ether intermediate can be resolved. For instance, a chiral catalyst system like Zn(NO₃)₂/(+)-tartaric acid can be used to selectively catalyze the ring-opening of one enantiomer, allowing the other to be isolated.[2][4]

  • Chiral Pool Synthesis: Starting with a chiral source of epichlorohydrin (e.g., (R)- or (S)-epichlorohydrin) ensures the stereochemistry is set from the beginning of the synthesis.

Application II: The Betti Reaction for Bioactive Aminobenzylnaphthols

The Betti reaction is a powerful one-pot, multi-component condensation that uses this compound, an aldehyde, and an amine to generate 1-(α-aminobenzyl)-2-naphthol derivatives, often called "Betti bases".[11][12] This reaction is highly valued for its atom economy and its ability to rapidly build molecular complexity.[11] The resulting Betti bases are not just intermediates but often exhibit potent biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[13]

Mechanistic Rationale

The Betti reaction is a variation of the Mannich reaction.[11] The generally accepted mechanism involves the initial reaction of the aldehyde and amine to form a Schiff base or imine. Simultaneously, this compound acts as the nucleophile, attacking the electrophilic carbon of the imine in a step analogous to a Friedel-Crafts alkylation. This process is often facilitated by mild heating and can proceed without a catalyst, though one may be used to improve yields or selectivity.

Visualizing the Betti Reaction

G Naphthol This compound OnePot One-Pot Reaction Solvent-free, ~60°C Naphthol->OnePot Aldehyde Aryl Aldehyde Aldehyde->OnePot Amine Amine (R-NH₂) Amine->OnePot Product 1-(α-Aminobenzyl)-2-naphthol (Betti Base) OnePot->Product

Caption: One-pot, three-component Betti reaction workflow.

General Protocol: Synthesis of a Betti Base

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • An amine (e.g., (S)-1-phenylethylamine for chiral induction)

Protocol:

  • In a round-bottom flask, combine this compound (1.0 eq), the aldehyde (1.0 eq), and the amine (1.1 eq).

  • Heat the mixture, with stirring, to 60-80°C under solvent-free conditions.[11]

  • Maintain the temperature for 2-24 hours, monitoring the reaction progress by TLC. The reaction mixture will typically become a thick paste or solid.

  • After completion, cool the mixture to room temperature.

  • Add ethanol or methanol and stir to break up the solid.

  • Collect the product by vacuum filtration, wash with cold ethanol, and dry.

  • The product can be further purified by recrystallization if necessary.

Self-Validation and Trustworthiness: The simplicity of this protocol is one of its greatest strengths. The product often crystallizes directly from the reaction mixture in high purity. The formation of a new stereocenter means that using a chiral amine can induce diastereoselectivity, which can be confirmed by NMR spectroscopy and polarimetry.[14]

Application III: Oxidative Coupling to Synthesize BINOL

Beyond its direct use as a scaffold, this compound is the exclusive precursor to 1,1'-Bi-2-naphthol (BINOL), a C₂-symmetric molecule with axial chirality.[15] Racemic BINOL is synthesized via the oxidative coupling of this compound, typically using an iron(III) chloride (FeCl₃) or copper(II) salt as the oxidant.[15][16]

The true value of BINOL lies in its enantiomers, (R)- and (S)-BINOL, which are indispensable ligands in asymmetric catalysis.[17][18] Once resolved, BINOL and its derivatives (like BINAP) are used to create chiral catalysts for reactions that produce enantiomerically pure drugs, making it a critical tool in the pharmaceutical industry.[15][17]

Intermediate/ProductKey Reaction TypeStarting MaterialSignificance in Pharmaceuticals
Propranolol Williamson Ether SynthesisThis compoundActive pharmaceutical ingredient (β-blocker).[6]
2-Naphthyl Glycidyl Ether Sₙ2 ReactionThis compoundKey intermediate for aryloxypropanolamine drugs.[19]
Betti Bases Multi-component CondensationThis compoundBioactive compounds and versatile synthetic intermediates.[11][13]
BINOL Oxidative CouplingThis compoundPrecursor to essential chiral ligands for asymmetric synthesis.[15][17][18]

Conclusion

This compound is a deceptively simple molecule that provides access to vast and valuable chemical space. Through robust and well-understood reactions like the Williamson ether synthesis and the Betti reaction, it serves as a foundational building block for a range of pharmaceutical intermediates and active ingredients. Its transformation into the chiral ligand BINOL further extends its influence, enabling the asymmetric synthesis of countless other therapeutic agents. The protocols and insights provided herein demonstrate that a thorough understanding of this compound's reactivity is essential for any scientist engaged in the art and science of drug development.

References

Troubleshooting & Optimization

Technical Support Center: Photodegradation of 2-Naphthol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the photodegradation of 2-naphthol. This guide is designed to provide practical, in-depth solutions to common challenges encountered during experimental work. It moves beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the planning and execution of this compound photodegradation experiments.

Q1: What are the most critical factors influencing the photodegradation rate of this compound?

The degradation rate is a multifactorial process. Key parameters that must be tightly controlled include the type and concentration of the photocatalyst, the initial concentration of this compound, the pH of the aqueous solution, and the presence of electron acceptors.[1] Each of these variables can significantly alter reaction kinetics and efficiency.

Q2: Why is titanium dioxide (TiO₂), particularly Degussa P-25, so frequently used as a photocatalyst for this reaction?

Titanium dioxide is one of the most preferred semiconductors for photocatalysis due to its high efficiency, chemical stability, low cost, and non-toxicity. The Degussa P-25 formulation is often found to be more efficient than other types of TiO₂ because it exists as a biphasic material, typically an 80/20 mixture of anatase and rutile phases. This structure is believed to enhance charge separation of the electron-hole pairs generated upon UV irradiation, which inhibits their recombination and increases the overall quantum yield of the reaction.[2]

Q3: How do I properly run control experiments to ensure my results are valid?

To isolate the effect of photocatalysis, two primary control experiments are essential:

  • Photolysis Control: Irradiate an aqueous solution of this compound with UV light in the absence of the TiO₂ catalyst. Typically, negligible degradation is observed, confirming that the catalyst is necessary.

  • Adsorption Control: Stir an aqueous solution of this compound with the TiO₂ catalyst in complete darkness. A slight decrease in concentration (around 10%) may occur due to the adsorption of this compound onto the catalyst surface. By comparing your main experiment to these controls, you can confidently attribute the observed degradation to the photocatalytic process.

Q4: What analytical methods are most suitable for monitoring the degradation of this compound and its byproducts?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method.[3][4]

  • For this compound Quantification: HPLC with a UV detector is standard. For enhanced sensitivity and specificity, especially at low concentrations, a fluorescence detector is recommended.[3][5]

  • For Intermediate Identification: To identify the various degradation byproducts, coupling HPLC with mass spectrometry (HPLC-MS) is necessary.[1] This allows for the determination of the mass-to-charge ratio (m/z) of the intermediate products.[1]

  • For Mineralization Assessment: To confirm the complete breakdown of this compound into inorganic compounds, Total Organic Carbon (TOC) analysis is the gold standard. A significant decrease in TOC indicates successful mineralization to CO₂, H₂O, and mineral acids.

Q5: What are the expected degradation products of this compound?

The degradation of this compound proceeds through a series of intermediate products before eventual mineralization. The primary mechanism involves attack by hydroxyl radicals. Common intermediates identified via HPLC-MS include naphthalene, benzoic acid, β-naphthoquinone, and 1,2-naphthalenedione.[6][7]

Troubleshooting Guide: From Theory to Practice

This section provides solutions to specific problems you may encounter during your experiments.

ProblemPossible Scientific Cause(s)Recommended Solution(s)
Low or No Degradation Insufficient Photon Flux or Incorrect Wavelength: The photocatalyst requires illumination with light of energy greater than its band gap (e.g., < 387 nm for TiO₂).Verify the emission spectrum and intensity of your UV lamp. Ensure the reactor material (e.g., quartz) is transparent to the required UV wavelengths.
Suboptimal pH: The surface charge of TiO₂ and the generation of hydroxyl radicals are highly pH-dependent.Systematically vary the pH of your solution. For TiO₂-mediated degradation of this compound, efficiency is often highest at alkaline pH (e.g., pH 11), which favors the formation of hydroxyl radicals.[8]
Catalyst Concentration Too High (Turbidity): An excessive concentration of the catalyst can make the suspension opaque, scattering the incident UV light and reducing the illuminated surface area of the catalyst.[9]Perform a catalyst loading study to determine the optimal concentration. Start with a common concentration like 1 g/L and test lower and higher values.
Inconsistent or Irreproducible Results Adsorption/Desorption Equilibrium Not Reached: The concentration of this compound in the solution may still be changing due to physical adsorption onto the catalyst surface when you begin irradiation, leading to inconsistent starting points.Before turning on the UV lamp, stir the this compound solution with the photocatalyst in the dark for a set period (e.g., 30-60 minutes) to allow the system to reach adsorption equilibrium.
Temperature Fluctuations: Reaction rates are temperature-dependent. Inconsistent thermal conditions will lead to variable kinetics.Use a jacketed reactor connected to a circulating water bath to maintain a constant temperature (e.g., 20 ± 2°C) throughout the experiment.
Inadequate Oxygen Supply: Molecular oxygen acts as an electron acceptor, preventing the rapid recombination of the electron-hole pair on the catalyst surface. Depletion of dissolved oxygen will slow the reaction.Continuously purge the suspension with air or pure oxygen during the experiment to ensure a constant supply of dissolved oxygen.
Difficulty Identifying Intermediates Low Concentration of Byproducts: Intermediates may be transient and exist at concentrations below the detection limit of your analytical method.Use Solid-Phase Extraction (SPE) to pre-concentrate your samples before HPLC-MS analysis.[3][4] This will enrich the intermediates to detectable levels.
Co-elution in Chromatography: Multiple degradation products may have similar retention times, making individual identification impossible.Optimize your HPLC method. Use a gradient elution profile instead of an isocratic one to improve the separation of peaks. Experiment with different mobile phase compositions and column chemistries.

Data & Protocols for Reproducible Science

Key Experimental Data

Table 1: Influence of Different TiO₂ Photocatalysts on this compound Degradation Rate

PhotocatalystKey CharacteristicsRelative Degradation RateReference
Degussa P-25 80% Anatase, 20% RutileHighest[10]
Hombikat UV-100 100% Anatase, high surface areaLower than P-25[10]
Millennium PC-500 100% AnataseLower than P-25[10]

Table 2: Effect of pH on the Photocatalytic Degradation of this compound

pH ValueObservationScientific RationaleReference
3 Low degradation rateThe surface of TiO₂ is positively charged, but the concentration of hydroxide ions (precursors to hydroxyl radicals) is low.
6 (Natural) Moderate degradation rateA balance between surface properties and available hydroxide ions.
11 Highest degradation rateThe TiO₂ surface is negatively charged, and the high concentration of hydroxide ions (OH⁻) leads to more efficient generation of highly reactive hydroxyl radicals (•OH).[8]

Experimental Workflow and Degradation Pathway

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Aqueous This compound Solution B Add TiO₂ Catalyst (e.g., 1 g/L) A->B C Adjust pH (e.g., to pH 11) B->C D Equilibrate in Dark (30 min with stirring) C->D E UV Irradiation (Constant Temp & O₂ Purge) D->E F Collect Samples at Time Intervals E->F G Filter Sample (0.45 µm syringe filter) F->G H Analyze via HPLC (Quantify this compound) G->H I Analyze via TOC (Assess Mineralization) G->I

Caption: Experimental workflow for a typical this compound photodegradation study.

G cluster_0 Photocatalysis cluster_1 Degradation Pathway TiO2 TiO2 OH_radical •OH (Hydroxyl Radical) TiO2->OH_radical h⁺ + OH⁻ → •OH hv UV Light (hv) hv->TiO2 generates e⁻/h⁺ pair Naphthol This compound OH_radical->Naphthol attacks Intermediates Hydroxylated Intermediates (e.g., 1,2-Naphthalenedione, β-Naphthoquinone) Naphthol->Intermediates RingOpening Ring-Opened Products (e.g., Benzoic Acid) Intermediates->RingOpening Mineralization Mineralization (CO₂, H₂O) RingOpening->Mineralization

Caption: Simplified reaction pathway for the photocatalytic degradation of this compound.

Protocol 1: Standardized Photocatalytic Degradation Experiment

This protocol outlines a robust method for assessing the photodegradation of this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1x10⁻³ M) in double-distilled water. Caution: this compound is a potential carcinogen; handle with appropriate personal protective equipment.[11]

    • Prepare dilute solutions of HNO₃ and NaOH for pH adjustment.

  • Reactor Setup:

    • Add a defined volume (e.g., 250 mL) of the this compound working solution (e.g., 5x10⁻⁴ mol/L) to a quartz photoreactor.

    • Place the reactor on a magnetic stir plate and add a stir bar.

    • If temperature control is required, connect the reactor jacket to a circulating water bath set to the desired temperature.

  • Catalyst Addition and Equilibration:

    • Weigh the desired amount of TiO₂ catalyst (e.g., for a 1 g/L concentration in 250 mL, add 0.25 g).

    • Add the catalyst to the reactor and immediately start vigorous stirring.

    • Adjust the pH of the suspension to the desired value using dilute HNO₃ or NaOH.

    • Wrap the reactor in aluminum foil to ensure complete darkness.

    • Stir the suspension for 30-60 minutes to establish adsorption-desorption equilibrium.

    • Take a "time zero" (t=0) sample just before irradiation begins.

  • Photoreaction:

    • Remove the aluminum foil and switch on the UV lamp.

    • Start a timer.

    • If required, continuously bubble air or O₂ through the suspension via a submerged diffuser.

  • Sampling and Analysis:

    • At regular intervals (e.g., 0, 15, 30, 60, 90, 120, 180 min), withdraw aliquots (e.g., 1.0 mL) from the reactor.

    • Immediately filter each sample through a 0.45 µm nylon syringe filter to remove the TiO₂ particles and stop the reaction.

    • Transfer the filtrate to an HPLC vial for analysis.

References

Technical Support Center: Electrochemical Oxidation of 2-Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electrochemical oxidation of 2-Naphthol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic and degradative technique. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during experimentation, providing field-proven insights and troubleshooting strategies to ensure the success of your work.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter. We delve into the causality behind these challenges and offer step-by-step protocols for their resolution.

Issue 1: Rapid Decrease in Current and Electrode Deactivation

Question: My cyclic voltammogram for this compound oxidation shows a significant decrease in the anodic peak current after the first cycle. What is causing this, and how can I prevent it?

Answer: This is a classic case of electrode fouling, a primary challenge in the electrochemical oxidation of this compound. The initial oxidation of this compound generates naphthoxy radicals. These radicals can then undergo polymerization, forming an insulating polymeric film on the electrode surface.[1][2][3] This film blocks the active sites of the electrode, leading to a rapid decrease in current and electrode deactivation.

Troubleshooting Protocol:

  • Electrode Material Selection:

    • Boron-Doped Diamond (BDD) Electrodes: BDD electrodes are highly recommended for mitigating fouling.[1][2] At high anodic potentials, BDD electrodes are excellent at generating hydroxyl radicals (•OH) from the electrolysis of water. These highly reactive radicals can lead to the complete "incineration" or mineralization of this compound and its polymeric byproducts, effectively cleaning the electrode surface during the experiment.[1][2]

    • Lead Dioxide (PbO₂) and Ti-Ru-Sn Ternary Oxide Anodes: These are other viable options, though their mechanisms and efficiencies differ.[4]

  • Solvent System Modification:

    • Non-Aqueous Solvents: Consider using non-aqueous solvents like dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF). These solvents can suppress fouling by better solvating the polymeric products, preventing them from adhering to the electrode surface.[3][5][6]

    • Solvent-Assisted Electrode Renewal: If working in an aqueous solution where fouling has occurred, immersing the electrode in DMF can help dissolve the fouling layer and restore its activity.[3][5]

  • Electrochemical Parameters Optimization:

    • Pulsed Potential Techniques: Instead of a continuous potential scan, consider using pulsed amperometry or pulsed voltammetry. By alternating between an oxidation potential and a cleaning potential (either a reducing potential or a high anodic potential for •OH generation), you can remove the fouling layer in situ.

Visualizing the Fouling and Mitigation Process:

Fouling_Mitigation cluster_problem Problem: Electrode Fouling cluster_solution Solution Strategies This compound This compound Naphthoxy_Radical Naphthoxy Radical This compound->Naphthoxy_Radical Oxidation Polymeric_Film Insulating Polymeric Film (Electrode Fouling) Naphthoxy_Radical->Polymeric_Film Polymerization BDD_Electrode Use BDD Electrode Polymeric_Film->BDD_Electrode Mitigated by •OH radicals NonAqueous_Solvent Use Non-Aqueous Solvent (e.g., DMF, DMSO) Polymeric_Film->NonAqueous_Solvent Dissolved Pulsed_Potential Apply Pulsed Potential Polymeric_Film->Pulsed_Potential Cleaned in situ

Caption: Logical workflow for diagnosing and mitigating electrode fouling.

Issue 2: Poor Product Selectivity and Undesired Side Products

Question: I am trying to synthesize a specific oxidation product of this compound (e.g., 1,4-naphthoquinone or a C-O coupled product), but I am getting a mixture of compounds or complete mineralization. How can I improve the selectivity of my reaction?

Answer: The electrochemical oxidation of this compound can proceed through several pathways, leading to different products. The key to achieving high selectivity is to carefully control the experimental conditions to favor one pathway over others.

  • Direct Electron Transfer: At lower potentials, the reaction often involves a simple electron transfer to form the naphthoxy radical, which can then lead to products like 1,4-naphthoquinone or polymeric materials.[1][2]

  • Mediated Oxidation: The presence of mediators, such as chloride ions, can lead to the formation of reactive species (e.g., active chlorine) that oxidize this compound in the bulk solution.[7][8] This can result in complete mineralization but may also form chlorinated intermediates.[7][8]

  • Hydroxyl Radical Oxidation: At high potentials on certain electrodes (like BDD), the generation of powerful hydroxyl radicals leads to the non-selective and complete oxidation of this compound to CO₂, water, and inorganic ions.[1][2]

  • Dearomatization Reactions: Under specific metal-free conditions, it is possible to achieve dearomatization to form naphthalenones through C-O homocoupling and subsequent alkoxylation.[9][10]

Strategies for Enhancing Selectivity:

GoalRecommended ApproachKey Parameters to Control
Synthesis of Naphthoquinones Direct, controlled potential electrolysisElectrode: Glassy Carbon, Platinum. Potential: Just above the first oxidation peak of this compound. Solvent: Acetonitrile with a supporting electrolyte.
C-O Homocoupling/Alkoxylation Metal-free electrolysis in an undivided cellElectrodes: Graphite cathode, Platinum anode. Solvent: Mixture of MeCN and an alcohol (e.g., MeOH). Current: Constant current electrolysis (e.g., 10 mA).[9]
Complete Mineralization Indirect oxidation via hydroxyl radicals or mediated electrolysisFor •OH: BDD anode at high potential (>2.5 V vs. SHE). For Mediated: Ti-Ru-Sn oxide anode in the presence of NaCl.[4][7]

Experimental Protocol for Selective C-O Homocoupling:

This protocol is adapted from a reported metal-free electrochemical dearomatization method.[9]

  • Cell Setup: Use an undivided electrochemical cell.

  • Electrodes: A graphite plate as the cathode and a platinum plate as the anode.

  • Reactants: Dissolve the substituted this compound (e.g., 1-methyl-2-naphthol) in a 1:1 mixture of acetonitrile (MeCN) and methanol (MeOH). Add a supporting electrolyte such as n-Bu₄NBF₄.

  • Electrolysis: Conduct the reaction under a constant current (e.g., 10 mA).

  • Monitoring: Monitor the reaction progress using techniques like TLC or HPLC.

  • Workup: After the reaction is complete, concentrate the solution and purify the product using column chromatography.

Issue 3: Inconsistent and Irreproducible Results

Question: My experimental results for this compound oxidation are not consistent from one run to the next. What factors could be contributing to this lack of reproducibility?

Answer: Reproducibility issues in electrochemistry often stem from subtle variations in experimental conditions that have a significant impact on the reaction. For this compound oxidation, the most common culprits are the electrode surface condition, electrolyte purity, and precise control of electrochemical parameters.

Troubleshooting Checklist for Reproducibility:

  • Electrode Pre-treatment:

    • Are you using a consistent polishing procedure? Mechanical polishing (e.g., with alumina slurry) followed by electrochemical cleaning (e.g., cycling in the supporting electrolyte) is crucial to ensure a consistent starting surface.

    • Is the electrode completely clean from the previous experiment? As discussed, fouling is a major issue. Ensure your cleaning procedure effectively removes all adsorbed species.[3]

  • Electrolyte and Reagent Quality:

    • Is the solvent fresh and of high purity? Impurities in the solvent can be electroactive and interfere with the reaction.

    • Is the supporting electrolyte dry and pure? Water content can significantly alter the reaction in non-aqueous systems.

    • Is the pH of your aqueous solution consistent? The rate of this compound oxidation can be pH-dependent.[7][8] Always use a buffer for aqueous experiments and report the pH.

  • Cell Assembly and Parameters:

    • Is the geometry of your cell consistent? The distance and orientation between the working, counter, and reference electrodes should be the same for every experiment.

    • Are you accounting for iR drop? In resistive solutions, the uncompensated solution resistance can distort voltammetric data. Use iR compensation if available on your potentiostat.

Visualizing the Path to Reproducible Experiments:

Reproducibility_Workflow Start Start Define_Protocol Define Standardized Protocol Start->Define_Protocol Electrode_Prep Consistent Electrode Polishing & Cleaning Define_Protocol->Electrode_Prep Reagent_Prep High-Purity Solvent & Electrolyte Define_Protocol->Reagent_Prep Cell_Setup Fixed Cell Geometry & Electrode Placement Define_Protocol->Cell_Setup Run_Experiment Run Experiment with iR Compensation Electrode_Prep->Run_Experiment Reagent_Prep->Run_Experiment Cell_Setup->Run_Experiment Analyze_Results Analyze Results Run_Experiment->Analyze_Results Consistent_Check Results Consistent? Analyze_Results->Consistent_Check End End Consistent_Check->End Yes Troubleshoot Re-evaluate Protocol (Check one variable at a time) Consistent_Check->Troubleshoot No Troubleshoot->Define_Protocol

Caption: Workflow for achieving reproducible electrochemical experiments.

References

Technical Support Center: Recrystallization of 2-Naphthol for Impurity Removal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-naphthol via recrystallization. It is structured to address common challenges and provide scientifically grounded solutions, moving from frequently asked questions to detailed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered during the recrystallization of this compound, providing quick and actionable answers.

Q1: What is the best solvent for recrystallizing this compound?

A1: A mixed solvent system of ethanol and water is often the most effective choice for recrystallizing this compound.[1][2] this compound exhibits high solubility in hot ethanol and low solubility in cold water.[1] This significant difference in solubility across the temperature gradient is a key characteristic of an ideal recrystallization solvent system.[3] Using ethanol alone often results in high solubility even at low temperatures, leading to poor recovery, while water alone has very low solubility, making it impractical.[1] The combination allows for dissolution in a minimal amount of hot ethanol, followed by the addition of hot water to the cloud point to induce crystallization upon cooling.

Q2: My technical-grade this compound is purplish/yellowish. Will recrystallization remove this color?

A2: Yes, recrystallization is effective at removing colored impurities. The colored compounds are often present in small quantities and will either remain in the cold solvent (mother liquor) after the this compound crystallizes or can be removed by a hot filtration step if they are insoluble.[1] For highly colored samples, the addition of a small amount of activated charcoal to the hot solution before filtration can be beneficial. The charcoal adsorbs colored impurities, which are then removed during the hot filtration.[1]

Q3: What are the common impurities in technical-grade this compound?

A3: Common impurities can include its isomer, 1-naphthol, as well as starting materials and byproducts from its synthesis, such as naphthalene.[4][5] The industrial production of this compound often involves the sulfonation of naphthalene followed by alkaline fusion, which can lead to residual starting materials and isomeric impurities.[6] Other potential impurities can include oxidation products and various organic residues.[]

Q4: I am not getting any crystals upon cooling. What should I do?

A4: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved. Here are a few steps to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[1]

  • Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.[8]

  • Reducing Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[8] Be cautious not to evaporate too much solvent, as this can cause the product to precipitate out too quickly, trapping impurities.

  • Cooling further: Ensure the solution is cooled in an ice-water bath to maximize the yield of crystals.[1]

Section 2: Troubleshooting Guide

This section provides detailed solutions to more complex problems that may arise during the recrystallization of this compound.

Issue 1: Oiling Out - The Formation of a Liquid Instead of Crystals

Description: Upon cooling, the dissolved this compound separates as an oily liquid instead of solid crystals. This is a common problem that hinders purification, as impurities tend to be more soluble in the oil than in the solvent, leading to impure solidified product.[8][9][10]

Causality: Oiling out occurs when the solute is highly supersaturated at a temperature above its melting point.[8][10] The presence of significant impurities can also depress the melting point of the mixture, increasing the likelihood of oiling out.[10]

Solutions:

  • Increase Solvent Volume: The solution may be too concentrated, causing the this compound to come out of solution at a temperature above its melting point. Reheat the solution and add more of the primary solvent (ethanol in a mixed solvent system) to increase the total volume.[8] Then, cool the solution again slowly.

  • Slower Cooling: Rapid cooling can lead to a high degree of supersaturation, favoring oil formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides sufficient time for proper crystal lattice formation.

  • Use a Different Solvent System: If oiling out persists, the chosen solvent system may be unsuitable. Experiment with different solvent pairs. For instance, a mixture of toluene and a non-polar solvent like heptane has been shown to be effective for purifying this compound, particularly for removing its isomer, 1-naphthol.[5]

Issue 2: Poor Recovery of Purified this compound

Description: After filtration and drying, the yield of recrystallized this compound is significantly lower than expected.

Causality:

  • Excessive Solvent: Using too much solvent to dissolve the crude this compound will result in a significant portion of the product remaining in the mother liquor even after cooling.[11]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, some of the this compound may crystallize in the filter funnel, leading to loss of product.

  • Incomplete Crystallization: Not cooling the solution to a low enough temperature will result in a lower yield, as more this compound will remain dissolved in the solvent.

Solutions:

  • Use a Minimal Amount of Hot Solvent: Add the hot solvent in small portions to the crude this compound, waiting for it to boil and dissolve as much as possible before adding more. The goal is to create a saturated solution at the boiling point of the solvent.[3]

  • Preheat the Filtration Apparatus: Before performing a hot filtration to remove insoluble impurities, preheat the filter funnel and receiving flask with hot solvent. This will prevent premature crystallization.

  • Ensure Thorough Cooling: After allowing the solution to cool to room temperature, place it in an ice-water bath for at least 15-20 minutes to ensure maximum crystallization.[1]

  • Minimize Wash Volume: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away the mother liquor without dissolving a significant amount of the product.[12]

Section 3: Experimental Protocols & Data

Solvent Properties for this compound Recrystallization
SolventBoiling Point (°C)Solubility of this compound (g/L)Comments
Water1000.74 at 25°C[6][13]Poor solvent when used alone due to low solubility.
Ethanol78500 at 25°C[6]Good solvent, but high solubility at low temperatures can lead to poor recovery.[1]
Diethyl Ether35250 at 25°C[6]Too volatile for easy handling in recrystallization.
Chloroform61600 at 25°C[6]Good solvent, but health and safety concerns may limit its use.
Step-by-Step Recrystallization Protocol (Ethanol/Water System)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol and heat the mixture on a hot plate or steam bath until the this compound dissolves completely.[1]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a preheated filter funnel to remove the solid impurities.

  • Inducing Crystallization: Reheat the clear solution to boiling. Slowly add hot water dropwise until the solution becomes faintly cloudy (the "cloud point").[1] Then, add a few drops of hot ethanol until the cloudiness just disappears.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 15 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Section 4: Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude this compound B Add minimal hot ethanol A->B C Dissolved this compound in hot ethanol B->C D Add hot water to cloud point C->D E Add hot ethanol to clarify D->E F Slow cooling to room temp. E->F G Cool in ice bath F->G H Vacuum filtration G->H I Wash with ice-cold water H->I L Mother Liquor (contains impurities) H->L Filtrate J Dry crystals I->J K Pure this compound Crystals J->K Oiling_Out_Troubleshooting Start Oiling Out Observed Action1 Reheat solution Start->Action1 Action2 Add more hot ethanol Action1->Action2 Action3 Cool slowly Action2->Action3 Result1 Crystals form? Action3->Result1 Success Problem Solved Result1->Success Yes Failure Oiling out persists Result1->Failure No Action4 Consider a different solvent system (e.g., Toluene/Heptane) Failure->Action4 End Further optimization needed Action4->End

References

Technical Support Center: Stability of 2-Naphthol Under Different Laboratory Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 2-Naphthol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and utilizing this compound in various experimental settings. Here, we address common challenges and frequently asked questions regarding its stability, offering expert insights and validated protocols to ensure the integrity of your research.

Section 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Discoloration of Solid this compound

Question: My solid this compound, which was initially a white crystalline powder, has turned tan or darkens over time. Is it still usable?

Answer: Discoloration of this compound upon storage is a common observation and is primarily due to oxidation and photodegradation.[1][2] While the compound is generally stable under recommended storage conditions, exposure to light and air can initiate these degradation processes.[1][3] The appearance of a tan or darker color indicates the formation of impurity products, such as quinone-type compounds, which are often highly colored.

Causality: The phenolic hydroxyl group in this compound is susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of naphthoxy radicals. These radicals can then couple to form colored polymeric products.

Is it still usable? The usability of discolored this compound depends on the sensitivity of your application. For qualitative applications or as a starting material for syntheses where it will be purified later, minor discoloration may be acceptable. However, for quantitative analyses, high-purity applications, or in drug development where impurity profiles are critical, it is strongly recommended to use freshly purified or a new batch of this compound. You can purify discolored this compound by recrystallization from a suitable solvent like ethanol or by sublimation.

Instability in Aqueous Solutions

Question: I've noticed that my aqueous solutions of this compound change color and show signs of degradation over a short period. What is causing this, and how can I mitigate it?

Answer: Aqueous solutions of this compound are susceptible to degradation, particularly when exposed to light and air.[4] The primary degradation pathway in water is photodegradation.[4] The rate of degradation can be influenced by the pH of the solution.

Causality: In aqueous media, this compound can be oxidized by dissolved oxygen, a process that is significantly accelerated by UV light. This leads to the formation of various degradation products, including β-naphthoquinone and 1,2-naphthalenedione.[5] The pKa of this compound is approximately 9.5.[6] In basic solutions (pH > 9.5), it exists predominantly as the naphtholate anion, which is more susceptible to oxidation than the protonated form.

Mitigation Strategies:

  • Protection from Light: Prepare and store aqueous solutions of this compound in amber-colored glassware or wrap containers with aluminum foil to prevent photolytic decomposition.[7]

  • Deoxygenation: For sensitive experiments, deoxygenate the solvent (e.g., by sparging with nitrogen or argon) before dissolving the this compound.

  • pH Control: Whenever possible, maintain the pH of the solution in the acidic to neutral range to minimize the concentration of the more reactive naphtholate anion.[8][9]

  • Fresh Preparation: Prepare aqueous solutions of this compound fresh before each use to minimize the impact of degradation.

Incompatibility with Other Reagents

Question: Are there any common laboratory reagents that are incompatible with this compound?

Answer: Yes, this compound is incompatible with several classes of reagents, and mixing them can lead to hazardous reactions or degradation of your sample.

Key Incompatibilities:

  • Strong Oxidizing Agents: Reagents like nitric acid, permanganates, and peroxides will readily oxidize this compound, potentially leading to vigorous or even explosive reactions.[2]

  • Phenols: While not a violent reaction, mixing with other phenols can lead to complex product mixtures, especially under oxidative conditions.[2]

  • Bases: Strong bases will deprotonate this compound to form the naphtholate salt. While this is a common and useful reaction, be aware that the salt is more sensitive to oxidation.

  • Diazonium Salts: this compound readily couples with diazonium salts to form brightly colored azo dyes.[6] This is a deliberate synthetic reaction but an incompatibility if unintended.

Thermal Stability Concerns

Question: What is the thermal stability of this compound? Can I heat it for my experiments?

Answer: this compound is a combustible solid and has a boiling point of 285-286 °C.[2] While it is stable at its melting point (121-123 °C), prolonged heating at high temperatures, especially in the presence of air, can lead to decomposition.[6] On intense heating, it can form explosive mixtures with air.[3]

Experimental Considerations:

  • When heating this compound, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • For distillations, vacuum distillation is recommended to lower the boiling point and reduce the risk of thermal decomposition.

  • Avoid localized overheating, which can be a source of ignition. Use a well-controlled heating mantle or oil bath.

Section 2: Experimental Protocols

Protocol for Assessing this compound Purity by HPLC

This protocol provides a general method for determining the purity of a this compound sample.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Ethanol (for stock solution)[10]

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in ethanol to prepare a stock solution (e.g., 1 mg/mL).[10] Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Prepare a solution of your this compound sample in the mobile phase at a similar concentration to the working standards.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a common starting point.[10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 229 nm[5]

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation: Determine the retention time of the main this compound peak from the standard injections. In the sample chromatogram, calculate the area percentage of the this compound peak relative to the total area of all peaks to estimate the purity. Any additional peaks represent impurities or degradation products.

Protocol for Recrystallization of this compound

This protocol can be used to purify discolored or impure this compound.

Materials:

  • Impure this compound

  • Ethanol (or another suitable solvent like toluene or water)

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystals of purified this compound should form. For better recovery, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Section 3: Data & Visualization

Summary of this compound Stability
ConditionStabilityPrimary Degradation PathwayKey Considerations
Solid (in dark, sealed container) Stable[1]Slow oxidationDiscoloration over time indicates degradation.
Aqueous Solution (exposed to light) UnstablePhotodegradation[4]Use amber glassware and prepare fresh solutions.
Aqueous Solution (deoxygenated, dark) Moderately StableSlow oxidationpH-dependent; more stable at acidic/neutral pH.
Organic Solvents (e.g., ethanol, ether) Generally StableVaries with solventSoluble in many common organic solvents.[2]
Elevated Temperature Combustible; decomposes at high temperatures[2][3]Thermal decompositionHeat under an inert atmosphere; use vacuum for distillation.
Presence of Strong Oxidizers Highly UnstableRapid oxidationIncompatible; can be hazardous.[2]
Basic pH (>9.5) Less StableOxidation of naphtholate anionThe deprotonated form is more susceptible to oxidation.[8][9]

Visualization of Key Concepts

degradation_pathway This compound This compound Naphthoxy Radical Naphthoxy Radical This compound->Naphthoxy Radical Oxidation (Air/Light) Degradation Products β-Naphthoquinone, 1,2-Naphthalenedione This compound->Degradation Products Photodegradation (in water) Colored Polymers Colored Polymers Naphthoxy Radical->Colored Polymers Coupling

Caption: Simplified degradation pathways of this compound.

handling_workflow start Start: Using this compound is_solid_discolored Is solid this compound discolored? start->is_solid_discolored use_directly Use directly for non-critical applications is_solid_discolored->use_directly No purify Purify by recrystallization for critical applications is_solid_discolored->purify Yes prepare_solution Prepare Solution use_directly->prepare_solution purify->prepare_solution is_aqueous Aqueous solution? prepare_solution->is_aqueous use_organic Use appropriate organic solvent is_aqueous->use_organic No protect_from_light Use amber glassware is_aqueous->protect_from_light Yes end Proceed with experiment use_organic->end deoxygenate Deoxygenate solvent protect_from_light->deoxygenate control_ph Maintain acidic/neutral pH deoxygenate->control_ph use_fresh Prepare fresh control_ph->use_fresh use_fresh->end

Caption: Decision workflow for handling this compound.

References

Technical Support Center: Synthesis of 2-Naphthol Aniline Dye

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Naphthol aniline dye, also known as 1-phenylazo-2-naphthol or Sudan I. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during this classic azo coupling reaction. By understanding the causality behind each experimental step and potential side reaction, you can optimize your synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of this compound aniline dye?

A: Unquestionably, temperature control is the most critical factor. The synthesis involves the formation of a diazonium salt from aniline, a process called diazotization. This salt is notoriously unstable at elevated temperatures.[1][2] Maintaining a strict temperature range of 0-5°C is essential to prevent its decomposition, which is a primary source of impurities and low yield.[1][3][4][5]

Q2: How does pH influence the outcome of the reaction?

A: pH plays a dual role and must be carefully managed at two different stages.

  • Diazotization (Step 1): This step requires a strongly acidic medium (using excess HCl) to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to prevent a side reaction where the newly formed diazonium salt couples with unreacted aniline.[6][7]

  • Azo Coupling (Step 2): This step requires a basic (alkaline) medium. The coupling component, this compound, is activated towards electrophilic attack by the diazonium ion when it is deprotonated to the naphthoxide ion under basic conditions (typically using NaOH).[4][8][9] This significantly increases the reaction rate for the desired coupling.

Q3: My final product is a brownish, tarry substance, not the expected bright orange-red solid. What is the likely cause?

A: The formation of a dark, tarry product is almost always due to the decomposition of the benzene diazonium chloride intermediate. If the temperature during diazotization rises above 5-10°C, the diazonium salt will decompose into phenol, nitrogen gas, and other undesirable byproducts.[1][2][3] These phenols can undergo further oxidation and polymerization, leading to the tarry appearance.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each entry details the probable causes, provides validated solutions, and explains the underlying chemical principles.

Problem 1: Low Yield of the Final Dye Product
  • Symptom: After filtration and drying, the mass of the purified 1-phenylazo-2-naphthol is significantly lower than the theoretical calculation.

  • Causality & Solutions:

Potential Cause Scientific Explanation Troubleshooting Protocol & Validation
Premature Diazonium Salt Decomposition The C-N bond in the diazonium salt is weak. At temperatures above 5°C, it readily cleaves to form a highly reactive aryl cation and stable N₂ gas.[1] The cation then reacts with water to form phenol, consuming the intermediate.[1]Protocol: 1. Pre-cool all solutions (aniline in HCl, NaNO₂, and this compound in NaOH) to 0-5°C using an ice-salt bath. 2. Add the cold NaNO₂ solution dropwise and slowly to the aniline solution, ensuring the reaction temperature never exceeds 5°C.[5] 3. Use the freshly prepared, cold diazonium salt solution immediately in the coupling step.[3] Validation: A successful run will maintain a clear solution during diazotization without significant bubbling (N₂ evolution).
Incomplete Diazotization Insufficient nitrous acid (HNO₂) will leave unreacted aniline, which cannot participate in the coupling reaction. This is often caused by using a stoichiometric amount of NaNO₂ without accounting for its potential degradation or side reactions.Protocol: 1. Use a slight excess of sodium nitrite. 2. After the NaNO₂ addition is complete, stir for an additional 15-30 minutes in the ice bath.[3] 3. Test for the presence of excess nitrous acid using starch-iodide paper; the paper should turn blue-black.[3] If the test is negative, add a small amount more of the NaNO₂ solution. Validation: A positive starch-iodide test confirms that sufficient reagent was present to convert all the aniline.
Loss During Purification The crude product may contain soluble impurities. Excessive washing or recrystallization from a solvent in which the dye has moderate solubility can lead to significant product loss.Protocol: 1. Wash the crude filtered product with a minimal amount of ice-cold water to remove soluble inorganic salts.[4][9] 2. For recrystallization, use a solvent like glacial acetic acid or ethanol.[9][10][11] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to maximize crystal formation. Validation: The filtrate after recrystallization should not be intensely colored, indicating that most of the dye has crystallized out.
Problem 2: Product Purity Issues (e.g., Multiple Spots on TLC)
  • Symptom: The final product appears dull, has a low melting point, or shows multiple spots when analyzed by Thin Layer Chromatography (TLC).

  • Causality & Solutions:

Potential Cause Scientific Explanation Troubleshooting Protocol & Validation
Diazoamino Compound Formation If the diazotization medium is not sufficiently acidic, the electrophilic diazonium salt can attack the nucleophilic nitrogen of a free aniline molecule.[6][7] This forms a yellow diazoamino-benzene byproduct (C₆H₅-N=N-NH-C₆H₅).Protocol: 1. Ensure a clear excess of hydrochloric acid is used to dissolve the aniline. This protonates the aniline, forming the anilinium salt (C₆H₅NH₃⁺Cl⁻).[12] 2. The protonated amine group is no longer nucleophilic, preventing it from attacking the diazonium salt.[6] Validation: A properly acidified reaction will not form a significant yellow precipitate during the diazotization step. The final product's TLC will lack the spot corresponding to the diazoamino impurity.
Phenol Formation As mentioned, elevated temperatures (>5°C) cause the diazonium salt to decompose into phenol.[1][3] This phenol can then couple with the diazonium salt to form a different azo dye (4-hydroxyazobenzene), a common impurity.Protocol: 1. Adhere strictly to the 0-5°C temperature range throughout the diazotization and coupling steps.[3][4][9] 2. Use the diazonium salt solution immediately after preparation. Validation: A clean TLC plate with a single major spot for the desired product. The absence of a brownish, sticky consistency in the crude product.
Incorrect Coupling Position While this compound typically couples at the C1 (alpha) position, which is ortho to the hydroxyl group, side reactions can potentially occur at other positions on the naphthalene ring under non-optimal pH conditions, leading to isomeric impurities.[13]Protocol: 1. Ensure the coupling medium is sufficiently alkaline (pH 9-10) by using an adequate amount of NaOH to dissolve the this compound. This forms the naphthoxide ion, which strongly directs the electrophilic attack to the C1 position. Validation: Characterization of the final product by ¹H NMR or IR spectroscopy will confirm the structure of the desired 1-phenylazo-2-naphthol isomer.

Visualizing the Process and Pitfalls

To better understand the reaction pathway and where side reactions diverge, refer to the diagrams below.

Workflow for Optimal Synthesis

G cluster_0 Step 1: Diazotization (0-5°C) cluster_1 Step 2: Azo Coupling (0-10°C) cluster_2 Step 3: Purification Aniline Aniline + Excess HCl Diazonium Benzene Diazonium Chloride (Keep Cold & Use Immediately) Aniline->Diazonium Add NaNO2 dropwise NaNO2 NaNO2 Solution (0-5°C) NaNO2->Diazonium Naphthol This compound + NaOH (Naphthoxide Solution, 0-5°C) Diazonium->Naphthol Critical Transfer Product Crude 1-Phenylazo-2-Naphthol (Orange-Red Precipitate) Naphthol->Product Slowly add Diazonium solution Purification Filter & Wash with ice-cold H2O Product->Purification Recrystallize Recrystallize from Glacial Acetic Acid / Ethanol Purification->Recrystallize Final Pure Crystalline Dye Recrystallize->Final

Caption: A workflow diagram of the this compound aniline dye synthesis.

Major Side Reaction Pathways

G Diazonium Benzene Diazonium Ion (Ar-N2+) Desired_Product Desired Product (1-Phenylazo-2-Naphthol) Diazonium->Desired_Product Correct Coupling Decomposition Decomposition (Temp > 5°C) Diazonium->Decomposition Side Reaction 1 Self_Coupling Self-Coupling (Insufficient Acid) Diazonium->Self_Coupling Side Reaction 2 Naphthoxide 2-Naphthoxide Ion (pH 9-10) Naphthoxide->Desired_Product Phenol Phenol + N2 gas (Tarry Byproducts) Decomposition->Phenol Diazoamino Diazoaminobenzene (Yellow Impurity) Self_Coupling->Diazoamino Free_Aniline Unreacted Aniline (Nucleophile) Free_Aniline->Self_Coupling

Caption: Key side reactions diverging from the main synthesis pathway.

References

Technical Support Center: Minimizing By-product Formation in BINOL Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,1'-bi-2-naphthol (BINOL). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this critical chiral ligand. The oxidative coupling of 2-naphthol is a powerful but often challenging reaction. This document provides in-depth, experience-based answers to common problems, focusing on the identification, prevention, and removal of unwanted by-products to improve yield and purity.

Section 1: Understanding the Core Reaction & Major By-products

Q1: What is the most common and accessible method for synthesizing racemic BINOL?

The most prevalent laboratory-scale method for synthesizing racemic BINOL is the oxidative coupling of this compound. This reaction is typically catalyzed by a Lewis acid, with iron(III) chloride (FeCl₃) being a common and cost-effective choice.[1][2] In this process, the iron(III) center facilitates the oxidation of this compound, generating a phenoxy radical.[3] Two of these radicals then couple to form the desired C-C bond, and subsequent tautomerization yields the BINOL structure.[3] While other metal catalysts like copper(II) and vanadium complexes are also used, particularly for asymmetric synthesis, the FeCl₃-mediated route is a foundational method for accessing the racemic product.[1][4][5]

Q2: What are the primary by-products I should expect in my BINOL synthesis?

During the oxidative coupling of this compound, several by-products can form, complicating purification and reducing the yield of the desired BINOL. The most common impurities are:

  • Unreacted this compound: Incomplete conversion is a frequent issue, leaving residual starting material in the crude product.

  • Oligo- and Polymeric By-products: The same radical mechanism that forms BINOL can continue, leading to the formation of trimers, tetramers, and other higher-order oligomers. These are often amorphous, colored solids that can be difficult to separate.

  • 2,2'-Dihydroxy-1,1'-binaphthalene-3,3'-dione (BINONE): This is an over-oxidation product of BINOL. Its formation is often indicated by a yellow or brown coloration of the final product.

Understanding the reaction mechanism is key to controlling the formation of these impurities.

Q3: What are the mechanistic causes for the formation of these by-products?

By-product formation is intrinsically linked to the radical nature of the oxidative coupling reaction.[3][5]

  • Polymer Formation: The phenoxy radical generated from this compound is highly reactive. If the concentration of these radicals is too high or the reaction is not quenched effectively, a radical can attack a newly formed BINOL molecule instead of another this compound radical. This initiates a chain reaction, leading to the formation of oligomeric and polymeric tars.

  • BINONE Formation: BINOL itself can be further oxidized under the reaction conditions. The presence of excess oxidant or prolonged reaction times can lead to the oxidation of the hydroxyl groups on the BINOL molecule to form the corresponding dione, BINONE.

  • Incomplete Conversion: Insufficient catalyst loading, low reaction temperature, or short reaction times can lead to incomplete consumption of the this compound starting material.

The interplay between catalyst, solvent, temperature, and reaction time is therefore critical in directing the reaction toward the desired dimer while suppressing these side reactions.

Section 2: Troubleshooting & Optimization Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: My yield of BINOL is low, and TLC/NMR analysis shows a significant amount of unreacted this compound.
  • Potential Cause 1: Inefficient Catalyst Activity. The FeCl₃ catalyst may be old, hydrated, or of low purity. Moisture can significantly hinder the activity of the Lewis acid.[6]

    • Suggested Solution: Use anhydrous FeCl₃ from a freshly opened bottle or dry it before use. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[6] Consider increasing the catalyst loading incrementally (e.g., from 10 mol% to 15 mol%).

  • Potential Cause 2: Suboptimal Reaction Temperature. The reaction may be too slow at the current temperature.

    • Suggested Solution: While higher temperatures can promote by-product formation, a modest increase can improve conversion. If running at room temperature, try warming the reaction to 40-50 °C and monitor the consumption of this compound by TLC.

  • Potential Cause 3: Insufficient Reaction Time. The reaction may not have reached completion.

    • Suggested Solution: Extend the reaction time and monitor its progress every few hours using TLC. Continue until the this compound spot is no longer visible or has significantly diminished.

Problem 2: My crude product is a dark, tarry solid, suggesting significant polymeric by-product formation.
  • Potential Cause 1: High Concentration of Reactants. A high concentration of this compound can lead to a high local concentration of radicals, favoring polymerization.

    • Suggested Solution: Perform the reaction under more dilute conditions. Double the solvent volume to start. Additionally, consider a slow-addition strategy where a solution of this compound is added dropwise to the catalyst suspension over several hours. This maintains a low instantaneous concentration of the naphthol radical, favoring dimerization over polymerization.

  • Potential Cause 2: Inappropriate Solvent. The solvent plays a crucial role in stabilizing the radical intermediates.

    • Suggested Solution: Solvent screening is recommended. While solvents like dichloromethane (CH₂Cl₂) are common, less polar solvents such as toluene may sometimes disfavor the formation of highly polar polymeric by-products.[6]

Problem 3: My isolated BINOL is yellow or brown, and I suspect BINONE contamination.
  • Potential Cause 1: Over-oxidation. The amount of oxidant (FeCl₃) is too high, or the reaction was left for too long after the this compound was consumed.

    • Suggested Solution: Reduce the catalyst loading to the minimum required for full conversion (start around 5-10 mol%). Monitor the reaction closely by TLC and quench it promptly once the starting material is consumed.

  • Potential Cause 2: Exposure to Air/Oxygen. Atmospheric oxygen can contribute to the oxidation process, especially during workup and purification.[2]

    • Suggested Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] During the workup, minimize the exposure of the crude product to air, particularly when it is in solution.

  • Removal of BINONE: If BINONE has already formed, it can sometimes be removed by recrystallization. However, a more effective method is often a reduction-oxidation workup. After quenching the reaction, the crude mixture can be treated with a mild reducing agent like sodium dithionite (Na₂S₂O₄) to reduce the BINONE back to BINOL before proceeding with purification.

Problem 4: I am struggling to purify my crude BINOL. Recrystallization gives low recovery, and column chromatography is difficult.
  • Potential Cause: Presence of Oligomers. Polymeric by-products are often structurally similar to BINOL and can co-crystallize or smear during column chromatography.

    • Suggested Solution 1 (Optimized Recrystallization): A two-solvent system is often effective. Toluene is an excellent solvent for recrystallizing BINOL. Dissolve the crude product in a minimum amount of hot toluene. If oils or insoluble tars remain, filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Suggested Solution 2 (Liquid-Liquid Extraction): Before crystallization, perform an acid-base extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate). Wash with a basic aqueous solution (e.g., 1M NaOH). BINOL, being phenolic, will deprotonate and move into the aqueous layer, while less acidic polymeric by-products may remain in the organic layer. Carefully acidify the aqueous layer with HCl to re-precipitate the BINOL, which can then be filtered and further purified by recrystallization.

    • Suggested Solution 3 (Silica Gel Plug): If column chromatography is necessary, first try passing a solution of the crude product through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., 20-30% ethyl acetate in hexanes). This can remove the highly polar baseline material and some less polar impurities, simplifying the subsequent final purification.

Section 3: Experimental Protocols & Data

Standard Protocol for Racemic BINOL Synthesis
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous iron(III) chloride (FeCl₃, e.g., 0.1 equivalents). Place the flask under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: Add an anhydrous solvent (e.g., dichloromethane, ~0.1 M concentration relative to this compound). Stir the suspension.

  • Addition of Substrate: In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent. Add this solution to the stirred FeCl₃ suspension dropwise over 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate/hexanes as eluent) until the this compound spot has disappeared (typically 4-8 hours).

  • Work-up: Quench the reaction by adding an equal volume of dilute HCl (e.g., 1 M). Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from hot toluene.

Table 1: Impact of Reaction Parameters on By-product Formation
ParameterConditionUnreacted this compoundPolymer FormationBINONE Formation
Catalyst Load Low (e.g., <5 mol%)HighLowVery Low
Optimal (~10 mol%)LowLow-ModerateLow
High (>20 mol%)Very LowHighModerate-High
Concentration High (>0.5 M)LowHighModerate
Low (<0.1 M)Moderate-HighLowLow
Temperature Low (0 °C)HighLowVery Low
High (>50 °C)LowHighHigh

Section 4: Visual Workflow & Mechanism Diagrams

Diagram 1: BINOL Synthesis and By-product Pathways

G cluster_main Desired Reaction Pathway cluster_side1 Polymer Formation cluster_side2 Over-oxidation This compound This compound Naphthoxy Radical Naphthoxy Radical This compound->Naphthoxy Radical FeCl₃ (Oxidation) BINOL BINOL Naphthoxy Radical->BINOL Radical-Radical Coupling Polymeric By-products Polymeric By-products Naphthoxy Radical->Polymeric By-products Attack on BINOL or other radicals BINONE BINONE BINOL->BINONE Excess FeCl₃ / O₂

Caption: Key pathways in FeCl₃-mediated oxidative coupling of this compound.

Diagram 2: Troubleshooting Workflow for Low Yield/Purity

G start Initial Synthesis Attempt check_purity Analyze Crude Product (TLC, NMR) start->check_purity unreacted_sm High Unreacted This compound? check_purity->unreacted_sm Yield Low polymeric High Polymeric Content? unreacted_sm->polymeric No sol_unreacted Increase Catalyst Load Increase Temp/Time Use Anhydrous Conditions unreacted_sm->sol_unreacted Yes colored_prod Product Colored (Yellow/Brown)? polymeric->colored_prod No sol_polymeric Decrease Concentration Slow Addition of Substrate Solvent Screen (e.g., Toluene) polymeric->sol_polymeric Yes sol_colored Reduce Catalyst Load Use Inert Atmosphere Quench Promptly colored_prod->sol_colored Yes purify Proceed to Optimized Purification Protocol colored_prod->purify No sol_unreacted->purify sol_polymeric->purify sol_colored->purify

Caption: A decision tree for troubleshooting common BINOL synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Naphthol and 2-Naphthol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of aromatic chemistry, naphthalene and its derivatives are foundational building blocks for a vast array of compounds, from industrial dyes to complex pharmaceuticals. Among these, the isomeric naphthols, 1-naphthol (α-naphthol) and 2-naphthol (β-naphthol), serve as critical intermediates. While structurally similar, the seemingly minor difference in the position of the hydroxyl group imparts distinct and predictable differences in their chemical reactivity. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to inform synthetic strategy and experimental design.

Structural and Electronic Underpinnings of Reactivity

The reactivity of both 1-naphthol and this compound is dominated by the powerful electron-donating hydroxyl (-OH) group, which activates the naphthalene ring system towards electrophilic attack. However, the position of this group dictates the precise distribution of electron density and, crucially, the stability of the intermediates formed during a reaction.

  • 1-Naphthol (α-Naphthol): The hydroxyl group at the C1 (alpha) position strongly activates the ortho- (C2) and para- (C4) positions. The proximity of the second fused ring and potential steric hindrance from the hydrogen atom at C8 play significant roles in directing incoming electrophiles.

  • This compound (β-Naphthol): With the hydroxyl group at the C2 (beta) position, the ortho-positions (C1 and C3) are activated. The influence on the second ring is less pronounced.

Naphthols are homologues of phenol but are generally more reactive.[1] The key to understanding their differing reactivity lies in the stability of the carbocation intermediate (arenium ion) formed during electrophilic aromatic substitution. For naphthalene itself, attack at the alpha-position (C1) is favored because the resulting intermediate is better stabilized by resonance; two of its resonance structures keep one benzene ring fully aromatic.[2][3] This fundamental principle is amplified by the activating -OH group in the naphthols.

Electrophilic Aromatic Substitution: A Tale of Two Regioselectivities

Electrophilic Aromatic Substitution (EAS) is the most illustrative reaction class for comparing the two isomers. The hydroxyl group makes the naphthols highly susceptible to EAS, with substitution occurring on the hydroxyl-bearing ring.

Reactivity of 1-Naphthol

In 1-naphthol, electrophilic attack occurs preferentially at the C4 (para) position .[4][5] While the C2 position is also activated, substitution at C4 leads to a more stable carbocation intermediate. This regioselectivity is consistently observed in various reactions, including the preparation of diazo dyes.[4]

G cluster_1 Electrophilic Attack on 1-Naphthol 1-Naphthol 1-Naphthol Electrophile E+ Intermediate Carbocation Intermediate (Attack at C4) Product 4-Substituted-1-Naphthol

Reactivity of this compound

For this compound, electrophilic attack occurs almost exclusively at the C1 (ortho) position .[1][6] The formation of an intermediate via attack at C1 allows for resonance stabilization that preserves the aromaticity of the adjacent ring, making it significantly more stable than the intermediate formed from an attack at C3.[2] This strong directive effect is exploited in many synthetic applications, including the synthesis of BINOL via oxidative coupling and the formation of azo dyes.[1][7][8]

G cluster_2 Electrophilic Attack on this compound This compound This compound Electrophile E+ Intermediate Carbocation Intermediate (Attack at C1) Product 1-Substituted-2-Naphthol

Comparative Analysis of Key Reactions

Azo Coupling

The synthesis of azo dyes via coupling with a diazonium salt is a classic electrophilic aromatic substitution that vividly demonstrates the differing regioselectivity.[7]

  • 1-Naphthol reacts with benzene diazonium chloride in an alkaline medium to yield 4-(Phenylazo)-1-naphthol .[5]

  • This compound reacts under similar conditions to produce 1-(Phenylazo)-2-naphthol , a vibrant orange-red dye often known as Sudan I.[7][9]

This difference is a direct consequence of the principles outlined above, where the electrophilic diazonium ion attacks the most nucleophilic position that leads to the most stable intermediate.

Oxidation Reactions

The oxidation of naphthols can yield different products depending on the isomer and the oxidizing agent used.

  • 1-Naphthol: Dye-sensitised photo-oxidation of 1-naphthol exclusively yields 1,4-naphthoquinone .[10][11] Other oxidizing agents can produce mixtures that may include 1,2-naphthoquinone.[10][11] The photolytic transformation of 1-naphthol can also produce 1,4-naphthoquinone and 1,2-naphthoquinone.[12]

  • This compound: The oxidation of this compound with agents like nicotinium dichromate yields 1,2-naphthoquinone .[13] A particularly important reaction is the oxidative coupling with metal catalysts (e.g., iron(III) chloride) to form 1,1'-Bi-2-naphthol (BINOL) , a crucial C2-symmetric ligand in asymmetric synthesis.[1][8]

Kinetic studies on the reaction of naphthols with hydroxyl radicals (•OH) in aqueous solution show that 1-naphthol reacts slightly faster than this compound.[14][15][16]

Quantitative Data Summary

The table below summarizes the key differences in properties and reactivity between the two isomers.

Property1-Naphthol (α-Naphthol)This compound (β-Naphthol)Reference(s)
Structure 1-Naphthol Structurethis compound Structure[1]
Acidity (pKa) 9.399.63[17]
Major EAS Product (Azo Coupling) Substitution at C4Substitution at C1[5][6][7]
Major Oxidation Product 1,4-Naphthoquinone1,2-Naphthoquinone / BINOL[1][10][11][13]
•OH Reaction Rate Constant (9.63 ± 0.04) × 10⁹ M⁻¹s⁻¹(7.31 ± 0.11) × 10⁹ M⁻¹s⁻¹[14][16]

Experimental Protocol: Synthesis of Azo Dyes

This protocol details the synthesis of azo dyes from aniline and the two naphthol isomers, illustrating the practical application of their reactivity differences.

G

Part A: Preparation of Benzene Diazonium Chloride Solution

  • Reagent Preparation: In a 100 mL beaker, combine 2.5 mL of aniline with a mixture of 5 mL of concentrated hydrochloric acid and 5 mL of water.

  • Cooling: Cool the resulting solution to between 0-5 °C in an ice-salt bath.

  • Diazotization: In a separate test tube, dissolve 1.0 g of sodium nitrite (NaNO₂) in 5 mL of water. Slowly add this NaNO₂ solution dropwise to the cooled aniline solution while stirring continuously. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Completion: Continue stirring in the ice bath for 10 minutes after the addition is complete. The resulting clear solution is the benzene diazonium chloride, which should be used promptly.

Part B: Coupling Reaction

  • For 1-(Phenylazo)-2-naphthol (from this compound):

    • Naphthol Solution: In a 250 mL beaker, dissolve 2.0 g of this compound in 15 mL of 10% sodium hydroxide (NaOH) solution.[18]

    • Cooling: Cool this solution in an ice bath to 0-5 °C.

    • Coupling: Slowly add the previously prepared diazonium salt solution to the cold this compound solution with constant stirring. A bright orange-red precipitate will form immediately.[9]

    • Isolation: Allow the mixture to stand in the ice bath for 15-20 minutes to ensure complete precipitation. Collect the solid dye by vacuum filtration, wash thoroughly with cold water, and dry.

  • For 4-(Phenylazo)-1-naphthol (from 1-Naphthol):

    • Naphthol Solution: In a 250 mL beaker, dissolve 2.0 g of 1-naphthol in 15 mL of 10% NaOH solution.

    • Cooling: Cool this solution in an ice bath to 0-5 °C.

    • Coupling: Slowly add the diazonium salt solution to the cold 1-naphthol solution with stirring. A differently colored precipitate will form.

    • Isolation: Allow the mixture to stand for 15-20 minutes. Collect the solid dye by vacuum filtration, wash with cold water, and dry.

Conclusion

The reactivity of 1-naphthol and this compound, while both enhanced by the hydroxyl group, is channeled in markedly different directions. 1-Naphthol consistently favors electrophilic substitution at the C4 position , a result of para-activation and the stability of the reaction intermediate. In contrast, This compound exhibits a strong and synthetically valuable preference for substitution at the C1 position , driven by the formation of a highly resonance-stabilized arenium ion that preserves the aromaticity of the second ring. These predictable regiochemical outcomes, along with differences in their oxidation products, are critical considerations for chemists in drug development and materials science, enabling the rational design of synthetic pathways to complex molecular targets.

References

A Senior Application Scientist's Guide to the Analytical Separation of 1-Naphthol and 2-Naphthol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of analytical chemistry, the separation of positional isomers presents a formidable challenge. 1-Naphthol and 2-Naphthol, with their identical mass and near-identical chemical properties, epitomize this difficulty. The subtle difference in the position of a single hydroxyl group on the naphthalene ring profoundly impacts their interaction with analytical systems, necessitating highly selective methods for their resolution and quantification. This guide provides an in-depth comparison of the three primary analytical techniques employed for this task: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Micellar Electrokinetic Chromatography (MEKC). We will delve into the mechanistic principles, provide field-proven experimental protocols, and present a comparative analysis of their performance to empower researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The Analytical Challenge: Why Isomer Separation is Critical

1-Naphthol and this compound are important industrial chemicals and significant metabolites of naphthalene, a common polycyclic aromatic hydrocarbon (PAH). Due to potential differences in toxicity and metabolic pathways, their individual quantification is crucial in environmental monitoring, toxicology studies, and pharmaceutical quality control. Their structural similarity, however, leads to overlapping physicochemical properties, making their separation a non-trivial pursuit that demands a nuanced understanding of chromatographic and electrophoretic principles.

High-Performance Liquid Chromatography (HPLC): Leveraging Selective Stationary Phase Interactions

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like naphthols. The separation is predicated on the differential partitioning of the isomers between a liquid mobile phase and a solid stationary phase.

The Causality Behind Stationary Phase Selection

The choice of the stationary phase is the most critical determinant of success in separating 1- and this compound. While the standard C18 (octadecyl silane) column, which separates based on hydrophobicity, can provide a baseline separation, its resolving power is often limited for these closely related isomers.

To achieve superior resolution, stationary phases that offer alternative interaction mechanisms are employed. Phenyl-Hexyl columns, for instance, provide a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group facilitates π-π interactions with the aromatic rings of the naphthol isomers. These π-π interactions are sensitive to the electron density distribution of the aromatic system, which differs slightly between 1-Naphthol and this compound due to the position of the electron-donating hydroxyl group. This additional interaction mechanism enhances the selectivity, leading to improved separation.

dot

Caption: HPLC Separation Mechanism

Experimental Protocol: HPLC-UV

This protocol is a robust starting point for the separation of 1-Naphthol and this compound.

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • 0.1% (v/v) Formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.

  • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the system.

3. Preparation of Standard Solutions:

  • Prepare individual stock solutions of 1-Naphthol and this compound in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a mixed working standard solution containing both isomers at a final concentration of 10 µg/mL.

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 220 nm

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the mixed standard solution and record the chromatogram.

  • Identify the peaks based on the retention times of the individual standards.

  • Calculate the resolution between the two peaks to assess the separation quality. A resolution of >1.5 is considered baseline separation.

Gas Chromatography (GC): Separation in the Vapor Phase

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For phenolic compounds like naphthols, a derivatization step is crucial.

The Rationale for Derivatization

1-Naphthol and this compound contain polar hydroxyl groups which can lead to poor peak shape (tailing) and potential thermal degradation in the hot GC injection port. Derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable moiety. Common derivatization techniques include silylation (e.g., with BSTFA) or acetylation (e.g., with acetic anhydride). This not only improves chromatographic performance but also enhances sensitivity.

dot

A Comparative Guide to the Biological Activity of 2-Naphthol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2-naphthol scaffold, a bicyclic aromatic structure, serves as a privileged core in medicinal chemistry. Its inherent physicochemical properties and multiple reactive sites make it an ideal starting point for the synthesis of a diverse array of derivatives with significant therapeutic potential.[1][2][3] This guide provides a comparative analysis of the biological activities of various this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The development of novel anticancer agents remains a critical area of research. Several classes of this compound derivatives have demonstrated potent cytotoxic and pro-apoptotic effects against various human cancer cell lines.[4][5][6]

Mechanism of Action:

The anticancer activity of this compound derivatives is often multi-faceted. In silico and in vitro studies suggest that these compounds can exert their effects through the inhibition of key regulatory proteins involved in cell cycle progression and survival.[4] For instance, certain aminobenzylnaphthols have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), an essential enzyme for the G1/S phase transition in the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and subsequent apoptosis. Additionally, targets like ADORA1 and TRIM24 have been identified, highlighting the potential for these compounds to interfere with multiple signaling pathways.[4]

Featured Derivatives and Comparative Cytotoxicity:

The cytotoxic potential of this compound derivatives is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) is a standard metric for comparing the potency of different compounds.

Derivative Class Specific Compound Cancer Cell Line IC50 (µM) Reference
1-Alkyl DerivativeCompound 5d (R = 4-F–C6H5)HeLa (Cervical)0.8 ± 0.4[5][6]
1-Alkyl DerivativeCompound 5d (R = 4-F–C6H5)MDA-MB-231 (Breast)0.9 ± 0.1[5][6]
1-Alkyl DerivativeCompound 5d (R = 4-F–C6H5)HepG2 (Liver)1.2 ± 1.1[5][6]
1-Alkyl DerivativeCompound 5d (R = 4-F–C6H5)A549 (Lung)1.6 ± 1.0[5][6]
Pyrazole-linked BenzothiazoleCompound 4jHeLa (Cervical)4.63[4]
Pyrazole-linked BenzothiazoleCompound 4kHeLa (Cervical)5.54[4]
Pyrazole-linked BenzothiazoleCompound 4lHeLa (Cervical)5.21[4]
Naphthoquinone-NaphtholCompound 13PC9 (Lung)0.57[7]
Naphthoquinone-NaphtholCompound 13HCT116 (Colon)1.18[7]
Naphthoquinone-NaphtholCompound 13A549 (Lung)2.25[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The protocol's reliability stems from its basis in a fundamental cellular process: mitochondrial respiration.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Include a positive control like Doxorubicin.[5] Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture Culture Cancer Cell Line seeding Seed Cells into 96-well Plate cell_culture->seeding incubation1 Incubate 24h (Adherence) seeding->incubation1 add_compounds Add this compound Derivatives (Various Concentrations) incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 3-4h (Formazan Formation) add_mtt->incubation3 add_solubilizer Add Solubilizing Agent incubation3->add_solubilizer read_absorbance Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cell cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents.[8] this compound derivatives, particularly Mannich bases and aminoalkyl naphthols, have shown promising activity against a range of bacteria and fungi.[8][9][10]

Mechanism of Action:

The antibacterial mechanism for some this compound derivatives involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication and transcription.[10] By inhibiting this enzyme, the derivatives effectively halt bacterial proliferation.

DNA_Gyrase_Inhibition derivative This compound Derivative (e.g., Aminoalkyl Naphthol) dna_gyrase Bacterial DNA Gyrase derivative->dna_gyrase Binds to Active Site dna_replication DNA Replication & Transcription Blocked dna_gyrase->dna_replication Inhibited bacterial_death Bacteriostatic / Bactericidal Effect dna_replication->bacterial_death

Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.

Comparative Antimicrobial Efficacy:

The antimicrobial activity is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative Microorganism MIC (µg/mL) Reference
1-(piperidin-1-ylmethyl)naphthalen-2-ol (3)Pseudomonas aeruginosa MDR110[8][10]
1-(dimethylaminomethyl)naphthalen-2-ol (2)Penicillium notatum400[8][10]
1-(dimethylaminomethyl)naphthalen-2-ol (2)Penicillium funiculosum400[8][10]
2-Hydroxymethyl-1-naphthol diacetate (TAC)Enterobacter cloacae0.1-0.4 µM[9]
2-Hydroxymethyl-1-naphthol diacetate (TAC)Klebsiella pneumoniae0.1-0.4 µM[9]
2-Hydroxymethyl-1-naphthol diacetate (TAC)Proteus vulgaris0.1-0.4 µM[9]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Prepare Inoculum: Culture the microbial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity or growth is observed.

Antioxidant Activity: Neutralizing Oxidative Stress

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Phenolic compounds like this compound derivatives are known for their ability to scavenge free radicals.[11][12]

Mechanism of Action:

The antioxidant activity of this compound derivatives is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The stability of the resulting phenoxyl radical, due to resonance delocalization across the naphthalene ring system, is a key factor in their efficacy.

Comparative Radical Scavenging Activity:

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant potential. The EC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%.

Compound Assay EC50 (µM) Reference
This compound (2-Nap)DPPH Radical Scavenging22.6[12]
2-Naphthyl Sulfate (2-NapS)DPPH Radical Scavenging29.8[12]
1-Naphthol (1-Nap)DPPH Radical Scavenging>100 (low activity)[12]

Interestingly, studies have shown that sulfation at the 2-position does not significantly diminish the radical scavenging activity, whereas sulfation at the 1-position leads to a substantial decrease.[12]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Prepare Solutions: Prepare a stock solution of DPPH in methanol and various concentrations of the this compound derivatives.

  • Reaction Mixture: In a 96-well plate, mix the DPPH solution with the test compounds.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm. The reduction in absorbance, indicating the scavenging of the DPPH radical, is monitored.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. Certain this compound derivatives have been shown to possess anti-inflammatory properties.[13][14][15] For example, 2-hydroxymethyl-1-naphthol diacetate (TAC) has been shown to inhibit the release of the granule enzyme lysozyme from neutrophils, indicating an anti-inflammatory effect.[14][15] Some aminomethyl derivatives have also been identified as potential anti-inflammatory agents.[13]

Conclusion and Future Outlook

The this compound scaffold is a remarkably versatile platform for the development of biologically active compounds. The derivatives discussed in this guide demonstrate a broad spectrum of activities, including potent anticancer, antimicrobial, antioxidant, and anti-inflammatory effects. The structure-activity relationship insights reveal that modifications at the C-1 position of the this compound ring are particularly effective in modulating biological function. Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutics.

References

A Senior Application Scientist's Guide to Validating 2-Naphthol Quantification Methods in Environmental Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of environmental contaminants is paramount. 2-Naphthol, a polycyclic aromatic hydrocarbon (PAH) derivative, is a significant environmental pollutant due to its widespread industrial use and toxic properties. This guide provides an in-depth comparison of analytical methods for quantifying this compound in environmental samples, grounded in scientific principles and practical field experience.

The Environmental Significance of this compound

This compound and its isomers are utilized in the manufacturing of dyes, pigments, pharmaceuticals, and synthetic rubbers.[1] Their release into the environment through industrial effluents can lead to the contamination of water and soil.[1][2] Given their toxicity and potential for bioaccumulation, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have included phenolic compounds in their lists of priority pollutants.[2] This underscores the critical need for robust and validated analytical methods to monitor their presence in various environmental matrices.

Core Principles of Analytical Method Validation

Before delving into specific methodologies, it is crucial to understand the pillars of analytical method validation. These principles, outlined in guidelines from the International Council for Harmonisation (ICH), ensure that a chosen analytical procedure is fit for its intended purpose.[3][4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte within a given range.[4]

  • Accuracy: The closeness of the test results to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Comparative Analysis of Quantification Methods

The two most prevalent and powerful techniques for the quantification of this compound in environmental samples are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Typical Detectors UV-Visible, Fluorescence, Mass Spectrometry (LC-MS)Mass Spectrometry (MS)
Sample Volatility Not a requirement. Suitable for non-volatile and thermally labile compounds.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds like phenols to improve volatility.[8]
Sensitivity Generally high, especially with fluorescence detection.[9] LODs in the low µg/L range are achievable.[1]Very high sensitivity and selectivity, particularly with selected ion monitoring (SIM). Method Detection Limits (MDLs) can be in the sub-µg/L range.[10]
Specificity Good, but co-eluting compounds can interfere with UV detection. Fluorescence and MS detectors offer higher specificity.Excellent, as mass spectra provide a "fingerprint" of the analyte, allowing for confident identification.
Sample Preparation Typically involves Solid-Phase Extraction (SPE) for sample cleanup and concentration.[11][12][13]Also relies heavily on SPE, but may require a derivatization step to increase the volatility of this compound.[8][14]
Cost & Complexity Instrumentation is generally less expensive and easier to operate than GC-MS.Higher initial instrument cost and requires more specialized training for operation and data interpretation.
Throughput Can be automated for high-throughput analysis.Also amenable to automation, but the derivatization step can add to the overall analysis time.

In-Depth Experimental Protocols

A self-validating system is one where the quality of the results is continuously monitored. This is achieved through the inclusion of quality control (QC) samples, such as blanks, spikes, and duplicates, in every analytical batch.

Method 1: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method is highly sensitive and selective for fluorescent compounds like this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

The goal of SPE is to isolate and concentrate the analyte of interest from the complex sample matrix. Polymeric reversed-phase sorbents are commonly used for the extraction of phenols from water.

  • Workflow Diagram:

    SPE_Workflow Sample 1. Water Sample (Acidified to pH ~2) Condition 2. SPE Cartridge Conditioning (Methanol, Water) Load 3. Sample Loading Condition->Load Load Sample Wash 4. Cartridge Washing (e.g., Acidified Water) Load->Wash Remove Interferences Dry 5. Cartridge Drying Wash->Dry Remove Water Elute 6. Elution (e.g., Acetonitrile) Dry->Elute Collect Analyte Evaporate 7. Evaporation & Reconstitution Elute->Evaporate Concentrate Analyze 8. HPLC-FLD Analysis Evaporate->Analyze Inject

    Caption: Solid-Phase Extraction (SPE) workflow for this compound.

  • Step-by-Step Protocol:

    • Sample Preservation: Collect water samples in amber glass bottles and acidify to a pH below 2 with hydrochloric acid to prevent degradation of phenols.[15][16]

    • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., polystyrene-divinylbenzene) by passing methanol followed by acidified deionized water through it.[15]

    • Sample Loading: Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.

    • Washing: Wash the cartridge with a small volume of acidified deionized water to remove any polar interferences.

    • Drying: Dry the cartridge by passing air or nitrogen through it to remove residual water.

    • Elution: Elute the retained this compound from the cartridge using a suitable organic solvent, such as acetonitrile or methanol.[12]

    • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the mobile phase.

2. HPLC-FLD Analysis

  • Instrumentation: An HPLC system equipped with a fluorescence detector.

  • Chromatographic Conditions (Typical):

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[9]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Fluorescence Detector Settings: Excitation wavelength of ~227 nm and an emission wavelength of ~355 nm for this compound.

  • Quantification: Create a calibration curve by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity and is the basis for the US EPA Method 528 for the determination of phenols in drinking water.[10][15][16][17][18]

1. Sample Preparation: SPE and Derivatization

Sample preparation is similar to the HPLC method, with the addition of a derivatization step.

  • Workflow Diagram:

    GCMS_Workflow SPE 1. Solid-Phase Extraction (as per HPLC method) Derivatization 2. Derivatization (e.g., with Acetic Anhydride) SPE->Derivatization Increase Volatility Extraction 3. Liquid-Liquid Extraction (e.g., with Hexane) Derivatization->Extraction Isolate Derivative Analyze 4. GC-MS Analysis Extraction->Analyze Inject

    Caption: GC-MS sample preparation workflow for this compound.

  • Step-by-Step Protocol:

    • SPE: Follow the same SPE procedure as described for the HPLC method. The elution solvent is typically dichloromethane for GC-MS analysis.[15][16]

    • Derivatization: To enhance the volatility of this compound for GC analysis, a derivatization step is necessary.[8] A common approach is acetylation using acetic anhydride in the presence of a base.[8] This converts the polar hydroxyl group of this compound into a less polar acetate ester.

    • Extraction: After derivatization, the 2-naphthyl acetate is extracted from the aqueous sample using a non-polar solvent like n-hexane.[8]

    • Concentration: The organic extract is then concentrated to a final volume for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions (Typical):

    • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow rate.[8]

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at 100°C and ramping up to 300°C.[8]

    • Injection Mode: Splitless injection is often used for trace analysis.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. The characteristic ions of the 2-naphthyl acetate derivative are monitored.

  • Quantification: Similar to the HPLC method, a calibration curve is generated using derivatized standards of this compound.

Logical Framework for Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.

Validation_Logic Method_Development Method Development Validation_Protocol Validation Protocol Method_Development->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Validation_Protocol->Precision LOD_LOQ LOD & LOQ Validation_Protocol->LOD_LOQ Robustness Robustness Validation_Protocol->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report Routine_Use Routine Use with QC Validation_Report->Routine_Use

Caption: Logical flow of the analytical method validation process.

Conclusion

Both HPLC-FLD and GC-MS are powerful and reliable techniques for the quantification of this compound in environmental samples. The choice between the two often depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-FLD is an excellent choice for its high sensitivity and relative simplicity, especially when dealing with samples where this compound is a primary target analyte.

  • GC-MS provides unparalleled specificity and is the preferred method when unambiguous identification is critical, or when a broader range of semi-volatile organic compounds are being analyzed simultaneously, as in the case of EPA Method 528.[10][17]

Regardless of the method chosen, a rigorous validation process following established guidelines is essential to ensure the generation of accurate and defensible data for environmental monitoring and risk assessment.

References

A Comparative Guide to Catalysts for the Oxidative Coupling of 2-Naphthol: Pathways to Axially Chiral BINOLs

Author: BenchChem Technical Support Team. Date: January 2026

The oxidative coupling of 2-naphthol to form 1,1'-bi-2-naphthol (BINOL) is a cornerstone reaction in modern organic synthesis. The resulting axially chiral BINOLs are not merely molecules of academic interest; they are privileged scaffolds extensively used as chiral ligands and catalysts in a myriad of asymmetric transformations.[1] The direct, catalyst-mediated oxidative coupling of this compound represents the most straightforward and atom-economical route to these valuable compounds.[1] This guide provides a comparative analysis of the diverse catalytic systems developed for this transformation, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and professionals in drug development.

The Significance of BINOL and its Synthesis

1,1'-Bi-2-naphthol (BINOL) is an organic compound with axial chirality, meaning its stereoisomerism arises from hindered rotation about the C1-C1' bond between the two naphthalene rings.[2] The resulting enantiomers are stable to racemization and can be separated.[2] This structural feature makes BINOL and its derivatives highly effective as ligands in transition-metal catalyzed asymmetric synthesis.[1][2] The development of efficient and selective catalysts for the oxidative coupling of this compound is therefore a critical endeavor in synthetic chemistry.

Transition Metal Catalysts: The Workhorses of this compound Coupling

Transition metals, with their accessible redox states and ability to coordinate with organic molecules, are the most extensively studied catalysts for the oxidative coupling of this compound. Key players in this category include complexes of copper, iron, and vanadium.

Copper-Based Catalysts

Copper complexes were among the first to be successfully employed for the asymmetric oxidative coupling of this compound and continue to be a major focus of research.[3] These systems typically involve a copper(I) or copper(II) salt in combination with a chiral ligand, most commonly a diamine or an amino acid derivative.[4][5]

Mechanism of Action: The generally accepted mechanism involves the formation of a copper-naphthoxide intermediate. Oxidation of this intermediate, often by molecular oxygen from the air, generates a naphthoxyl radical. The stereoselectivity of the subsequent C-C bond formation is controlled by the chiral environment created by the ligand coordinated to the copper center.

Performance and Applications: Copper-catalyzed systems are known for their efficiency and the use of air as a green oxidant.[4] For instance, novel axially chiral ligands synthesized by merging picolinic acid with substituted BINOLs, when combined with CuI, have shown excellent enantioselectivities (up to 96:4 e.r.) for the synthesis of 6,6′-disubstituted BINOLs.[6] Another study highlights the use of L-amino acid-derived aminopyridine–amide ligands with a copper catalyst to access various C2/C1-symmetric BINOLs.[5] However, catalyst loading can sometimes be high, and achieving high enantioselectivity for a broad range of substituted 2-naphthols can be challenging.

Illustrative Catalytic Cycle for a Copper-Catalyzed System:

Copper_Catalyzed_Coupling cluster_0 Catalytic Cycle Cu(II)-L* Cu(II)-L* Cu(II)-naphthoxide Cu(II)-naphthoxide Cu(II)-L*->Cu(II)-naphthoxide This compound Radical_Intermediate Radical_Intermediate Cu(II)-naphthoxide->Radical_Intermediate Oxidation (O2) BINOL_Product BINOL_Product Radical_Intermediate->BINOL_Product C-C Coupling BINOL_Product->Cu(II)-L* Catalyst Regeneration BINOL_Product_Final BINOL BINOL_Product->BINOL_Product_Final 2-Naphthol_Substrate 2 x this compound 2-Naphthol_Substrate->Cu(II)-naphthoxide O2 O2 (Air) O2->Radical_Intermediate

Caption: Generalized catalytic cycle for copper-catalyzed oxidative coupling of this compound.

Iron-Based Catalysts

Iron catalysts have emerged as a cost-effective and environmentally benign alternative to other transition metals.[7][8] Their abundance and low toxicity make them particularly attractive for large-scale industrial applications.[9]

Mechanism of Action: Similar to copper, iron catalysts typically operate through a radical mechanism. An iron(III) species coordinates to the hydroxyl group of this compound, facilitating a one-electron oxidation to a naphthoxyl radical, which then undergoes dimerization.[2]

Performance and Applications: Significant progress has been made in developing chiral iron catalysts for the asymmetric oxidative coupling of this compound. For example, Fe(salan) complexes have been shown to be effective for the aerobic oxidative coupling of this compound derivatives, achieving high enantioselectivities of up to 97% ee.[7] Another approach involves the in-situ formation of iron complexes from Fe(ClO4)2 and a bisquinolyldiamine ligand, which provides good yields (up to 99%) and moderate enantioselectivities.[8][10] Chiral diphosphine oxide–iron(II) complexes have also been successfully employed.[11] A notable advantage of some iron-catalyzed systems is their ability to use molecular oxygen from the air as the sole oxidant without the need for additives.[7]

Vanadium-Based Catalysts

Vanadium complexes, particularly chiral bimetallic oxovanadium complexes, have demonstrated remarkable efficiency and enantioselectivity in the oxidative coupling of 2-naphthols.[12]

Mechanism of Action: Kinetic and spectral studies suggest that these reactions proceed through a radical-radical coupling mechanism where two vanadium(V) species are involved in the catalysis.[12] The chiral ligands, often derived from amino acids, play a crucial role in controlling the stereochemical outcome.

Performance and Applications: Bimetallic oxovanadium complexes have been successfully used for the coupling of 2-naphthols with various substituents, achieving nearly quantitative yields and high enantioselectivities (up to 98% ee) with oxygen as the oxidant.[12] Some systems are also highly efficient in using air as the oxidant.[12] The high level of stereocontrol is attributed to the cooperative effects of the chiral ligands.[12]

Comparative Performance Data

The following table summarizes the performance of representative catalysts from each class. It is important to note that direct comparison can be complex as reaction conditions and substrates vary between studies.

Catalyst SystemLigandOxidantSolventTemp (°C)Time (h)Yield (%)ee (%) / e.r.Reference
Copper Axially Chiral Picolinic Acid-BINOLO2TolueneRT72up to 89up to 96:4 e.r.[1][6]
Copper L-amino acid-derived aminopyridine–amideAir-----[5]
Copper Proline-derived diamine-----up to 78[4]
Iron SalanAirToluene6024-96Moderate to Goodup to 97[7]
Iron BisquinolyldiamineO2 (1 atm)PhClRT-up to 99up to 81:19 e.r.[8][10]
Iron Chiral Diphosphine Oxidet-BuOOH---High-[11]
Vanadium Bimetallic Oxovanadium with L-isoleucineO2 or Air---up to 99up to 98[12]

Experimental Protocols

General Procedure for Iron-Catalyzed Asymmetric Oxidative Coupling[10]

Caution: Perchlorate salts are potentially explosive and should be handled with extreme caution.[10]

  • In a 25 mL Schlenk tube, dissolve Fe(ClO4)2 (10 mol%) and the chiral bisquinolyldiamine ligand (5 mol%) in anhydrous chlorobenzene (5 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 equivalent) and 4Å molecular sieves.

  • Stir the reaction mixture under an oxygen atmosphere (1 atm) at the desired temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Rationale for Key Steps:

  • Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the coordination of water to the metal center, which can inhibit catalysis.

  • Molecular Sieves: 4Å molecular sieves are added to remove any trace amounts of water from the reaction mixture.

  • Oxygen Atmosphere: Molecular oxygen serves as the terminal oxidant in this catalytic cycle.

Experimental Workflow Diagram

Experimental_Workflow start Start prepare_catalyst Prepare Catalyst Solution (Fe(ClO4)2 + Ligand in PhCl) start->prepare_catalyst add_reagents Add this compound and Molecular Sieves prepare_catalyst->add_reagents reaction Stir under O2 Atmosphere (Monitor by TLC) add_reagents->reaction workup Reaction Quench and Workup reaction->workup purification Column Chromatography workup->purification end Characterize Product (Yield, ee) purification->end

Caption: A typical experimental workflow for this compound oxidative coupling.

Future Outlook

The field of this compound oxidative coupling continues to evolve, with ongoing efforts to develop more sustainable and efficient catalytic systems. Key areas of future research include:

  • Development of Heterogeneous Catalysts: Immobilizing catalysts on solid supports can simplify product purification and facilitate catalyst recycling, enhancing the overall sustainability of the process.[13]

  • Photocatalysis and Electrocatalysis: These methods offer alternative, green approaches to driving the oxidative coupling reaction, often under mild conditions.[14]

  • Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of BINOL is a promising area, although it is still in its early stages of development.

The continued innovation in catalyst design will undoubtedly lead to even more powerful and practical methods for the synthesis of BINOL and its derivatives, further solidifying their importance in asymmetric catalysis and the synthesis of complex molecules.

References

Navigating the Analytical Maze: A Comparative Guide to GC-MS and HPLC for 2-Naphthol Determination in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of toxicology, clinical chemistry, and drug development, the accurate quantification of xenobiotics and their metabolites in biological matrices is paramount. 2-Naphthol, a metabolite of naphthalene and a component of various industrial products, serves as a critical biomarker for exposure assessment.[1][2] The choice of analytical technique for its determination is a pivotal decision that influences the reliability, sensitivity, and throughput of the entire workflow. This guide provides an in-depth, objective comparison of two instrumental titans—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the determination of this compound in biological samples. Drawing upon experimental data and field-proven insights, we will dissect the nuances of each technique, empowering researchers to make informed decisions tailored to their specific analytical challenges.

The Analytical Imperative: Why this compound Quantification Matters

This compound is a phenolic compound that can be found in industrial effluents and is also a metabolite of polycyclic aromatic hydrocarbons like naphthalene.[1][2] Human exposure can occur through environmental contact or occupational settings.[3] Monitoring its levels in biological samples, such as urine and blood, is crucial for assessing exposure, understanding metabolic pathways, and conducting toxicological studies.[1][3] The inherent complexity of biological matrices, laden with endogenous compounds, necessitates analytical methods with high selectivity and sensitivity.

At the Crossroads of Analysis: GC-MS and HPLC

Both GC-MS and HPLC are powerful separation techniques capable of quantifying this compound. However, their fundamental principles of operation dictate their respective strengths and weaknesses in this application.

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility

GC-MS is a gold-standard technique for the analysis of volatile and semi-volatile compounds.[4] It relies on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides definitive structural information, leading to high specificity.

High-Performance Liquid Chromatography (HPLC): Mastering the Liquid Phase

HPLC, in contrast, is exceptionally versatile for a broader range of compounds, including non-volatile and thermally labile molecules.[4][5] Separation occurs based on the analyte's interaction with a stationary phase and a liquid mobile phase. Various detectors can be coupled with HPLC, with fluorescence and UV-Vis detectors being common for phenolic compounds.[3][6]

A Head-to-Head Comparison: Performance Metrics

The choice between GC-MS and HPLC for this compound analysis hinges on a careful evaluation of several key performance parameters.

ParameterGC-MSHPLC
Sensitivity (LOD/LOQ) Generally higher, often in the low µg/L to ng/L range.[7][8][9][10]Good sensitivity, typically in the µg/L range, can be enhanced with fluorescence detection.[3][6][11][12]
Selectivity/Specificity Excellent, due to mass spectral fragmentation patterns providing structural confirmation.[4]Good, but can be susceptible to co-eluting interferences depending on the detector used.
Sample Preparation More complex, often requires derivatization to increase volatility.[8][13][14]Generally simpler, direct injection of liquid extracts is often possible.[13]
Analysis Time Can offer faster run times for volatile compounds.[4]Run times can be longer, but method development offers flexibility.[4]
Instrumentation Cost Generally higher due to the mass spectrometer.[4][8]Lower initial investment, especially with UV-Vis detection.[6]
Throughput Can be lower due to more involved sample preparation.Can be higher due to simpler sample preparation and potential for automation.

The Experimental Workflow: A Tale of Two Methodologies

To truly understand the practical implications of choosing one technique over the other, let's delve into the typical experimental workflows for this compound analysis in a biological matrix like urine.

GC-MS Workflow for this compound Analysis

The journey of a urine sample to a quantifiable this compound result via GC-MS involves several critical steps, each with a specific purpose.

Caption: GC-MS workflow for this compound analysis in biological samples.

Experimental Protocol: GC-MS Determination of this compound in Urine

  • Enzymatic Hydrolysis: To a 2 mL urine sample, add 1 mL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase.[8][15] Incubate at 37°C for at least 16 hours to cleave the glucuronide and sulfate conjugates of this compound.[8][15] The rationale here is to liberate the free form of this compound, which is the target analyte.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., n-hexane or pentane) to the hydrolyzed sample.[7][9][10] Vortex vigorously to partition the this compound into the organic phase. Centrifuge to separate the layers and collect the organic supernatant. This step is crucial for isolating the analyte from the complex aqueous matrix.[16]

    • Solid-Phase Extraction (SPE): Alternatively, condition an SPE cartridge (e.g., C18) and load the hydrolyzed sample.[15] Wash the cartridge to remove interferences and then elute the this compound with a suitable solvent. SPE can offer cleaner extracts and higher recovery.[16]

  • Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent such as acetic anhydride or a silylating agent (e.g., BSTFA, MTBDMSTFA).[7][9][10][14][17] Heat the mixture to facilitate the reaction. Derivatization is a non-negotiable step for GC-MS analysis of phenolic compounds as it increases their volatility and thermal stability, making them amenable to gas chromatography.[13][18]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. A typical setup would involve a capillary column (e.g., HP-5ms) and a mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[8]

HPLC Workflow for this compound Analysis

The HPLC workflow is often more direct, a key advantage in high-throughput environments.

Caption: HPLC workflow for this compound analysis in biological samples.

Experimental Protocol: HPLC Determination of this compound in Urine

  • Enzymatic Hydrolysis: This step is identical to the GC-MS protocol, as the conjugated forms of this compound need to be cleaved regardless of the final analytical technique.[3]

  • Extraction: LLE or SPE is performed as described in the GC-MS protocol to isolate this compound from the urine matrix.[3][11][12]

  • HPLC Analysis: The resulting extract is typically evaporated and reconstituted in the mobile phase. This solution is then injected into the HPLC system. A reversed-phase C18 column is commonly used for separation.[3][19] Detection is often achieved using a fluorescence detector, which offers excellent sensitivity for fluorescent compounds like this compound, or a UV detector.[3]

The Verdict: Which Technique Reigns Supreme?

The "better" technique is not a one-size-fits-all answer but rather a decision guided by the specific requirements of the study.

  • For Unparalleled Specificity and Sensitivity: When definitive identification and the lowest possible detection limits are critical, GC-MS is the superior choice. The structural information provided by the mass spectrometer is invaluable in complex biological matrices, minimizing the risk of false positives. This makes it ideal for forensic toxicology and regulatory compliance studies.

  • For High-Throughput and Routine Monitoring: When a large number of samples need to be analyzed efficiently and cost-effectively, HPLC often has the edge. The simpler sample preparation, which omits the derivatization step, significantly reduces hands-on time and potential sources of error.[13] This makes it well-suited for large-scale epidemiological studies and routine occupational exposure monitoring.

Future Perspectives

The landscape of analytical chemistry is ever-evolving. The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is becoming increasingly prevalent. This hybrid technique combines the versatility of HPLC for a wide range of compounds with the high sensitivity and specificity of mass spectrometry, often without the need for derivatization. While the initial instrumentation cost is higher, the benefits in terms of analytical performance are substantial.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the determination of this compound in biological samples. The decision to employ one over the other should be a strategic one, based on a thorough consideration of the analytical objectives, required sensitivity, desired specificity, sample throughput, and available resources. By understanding the fundamental principles and practical workflows of each technique, researchers can confidently select the most appropriate tool to navigate the analytical maze and achieve accurate, reliable results.

References

A Comparative Guide to the Industrial Synthesis of 2-Naphthol: From Classical Pathways to Modern Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Naphthol (β-naphthol) is a cornerstone intermediate in the chemical industry, pivotal for the synthesis of dyes, pigments, antioxidants, and pharmaceuticals.[1][2] Its production has been dominated by the classical sulfonation and alkali fusion route for over a century. However, evolving demands for greener, more efficient, and economically viable processes have spurred the development of alternative synthetic pathways. This guide provides a critical comparison of the principal industrial routes to this compound, offering an in-depth analysis of their underlying chemistry, operational parameters, and relative merits. We will dissect the traditional sulfonation-fusion process, evaluate the modern cumene-type isopropylation method, and touch upon other relevant syntheses, providing researchers and chemical professionals with the data-driven insights necessary for process selection and optimization.

The Principal Synthesis Routes: A Mechanistic Overview

The industrial synthesis of this compound is primarily achieved through two distinct chemical pathways. The choice of route is often a balance between raw material costs, energy consumption, capital investment, and environmental considerations.

Route 1: The Traditional Sulfonation and Alkali Fusion Process

This has been the most widely used industrial method for decades.[3] It is a two-step process starting from naphthalene.[4]

Step 1: Sulfonation of Naphthalene Naphthalene is reacted with concentrated sulfuric acid. The regioselectivity of this electrophilic aromatic substitution is highly temperature-dependent. To favor the formation of the thermodynamically stable 2-naphthalenesulfonic acid, the reaction is conducted at elevated temperatures (typically 160-180°C).[5][6] At lower temperatures, the kinetically favored 1-naphthalenesulfonic acid is the major product.

C₁₀H₈ + H₂SO₄ → C₁₀H₇SO₃H + H₂O[4]

Step 2: Alkali Fusion The resulting 2-naphthalenesulfonic acid is converted to its sodium salt and then fused with molten sodium hydroxide at high temperatures (300-320°C).[6][7] This nucleophilic aromatic substitution reaction displaces the sulfonic acid group with a hydroxyl group, yielding sodium 2-naphtholate.[4][8]

C₁₀H₇SO₃Na + 2 NaOH → C₁₀H₇ONa + Na₂SO₃ + H₂O

Step 3: Acidification The reaction melt is dissolved in water, and the resulting sodium 2-naphtholate solution is neutralized with an acid (such as sulfuric or hydrochloric acid) to precipitate the final this compound product.[4][9]

C₁₀H₇ONa + H⁺ → C₁₀H₇OH + Na⁺

This route, while well-established and reliable, suffers from significant drawbacks, including the use of large quantities of corrosive sulfuric acid and caustic soda, high energy consumption for the fusion step, and the generation of substantial amounts of sodium sulfite/sulfate wastewater, which presents a considerable environmental burden.[3]

Sulfonation_Alkali_Fusion Naphthalene Naphthalene NSA Naphthalene-2-sulfonic Acid Naphthalene->NSA Sulfonation (160-180°C) H2SO4 Conc. H₂SO₄ H2SO4->NSA Naphtholate Sodium 2-Naphtholate NSA->Naphtholate Alkali Fusion (300-320°C) NaOH_fusion Molten NaOH NaOH_fusion->Naphtholate Naphthol This compound Naphtholate->Naphthol Acidification Waste Na₂SO₃ / Na₂SO₄ Waste Naphtholate->Waste Acid Acid (e.g., HCl) Acid->Naphthol

Caption: Workflow for the Sulfonation and Alkali Fusion route.

Route 2: The Isopropylation Process (Cumene-Type Synthesis)

Analogous to the highly successful cumene process for producing phenol and acetone, a more modern route involves the alkylation of naphthalene with propylene.[3][4] This method is often referred to as the 2-isopropylnaphthalene method.[8]

Step 1: Friedel-Crafts Alkylation Naphthalene is alkylated with propylene using an acid catalyst (e.g., phosphoric acid or a zeolite catalyst) to produce 2-isopropylnaphthalene.

C₁₀H₈ + CH₃CH=CH₂ → C₁₀H₇CH(CH₃)₂

Step 2: Oxidation The 2-isopropylnaphthalene is then oxidized with air to form 2-isopropylnaphthalene hydroperoxide. This radical-chain reaction is the critical step in the process.

C₁₀H₇CH(CH₃)₂ + O₂ → C₁₀H₇C(CH₃)₂OOH

Step 3: Acid-Catalyzed Cleavage (Hock Rearrangement) The hydroperoxide is treated with an acid catalyst (typically sulfuric acid) to induce a rearrangement and cleavage (the Hock rearrangement). This step yields this compound and a valuable co-product, acetone.

C₁₀H₇C(CH₃)₂OOH → C₁₀H₇OH + CH₃COCH₃

This process is considered greener due to its higher atom economy and the production of acetone, a commercially valuable solvent, which significantly improves the economic profile of the process.[3] It avoids the use of molten alkali and the generation of large salt waste streams.

Isopropylation_Process Naphthalene Naphthalene IPN 2-Isopropylnaphthalene Naphthalene->IPN Alkylation Propylene Propylene Propylene->IPN Hydroperoxide 2-Isopropylnaphthalene Hydroperoxide IPN->Hydroperoxide Oxidation Air Air (O₂) Air->Hydroperoxide Naphthol This compound Hydroperoxide->Naphthol Cleavage Acetone Acetone (Co-product) Hydroperoxide->Acetone Acid Acid Catalyst Acid->Naphthol

Caption: Workflow for the Isopropylation (Cumene-Type) route.

Comparative Analysis of Synthesis Routes

The selection of a synthesis route depends on a multi-faceted analysis of process efficiency, cost, safety, and environmental impact.

ParameterSulfonation & Alkali FusionIsopropylation (Cumene-Type) Process
Primary Raw Materials Naphthalene, Sulfuric Acid, Sodium Hydroxide[3]Naphthalene, Propylene, Air[3]
Key Reaction Steps Sulfonation, Alkali Fusion, Acidification[4]Alkylation, Oxidation, Cleavage[4]
Typical Yield 91-95%[5]Generally high, comparable to phenol cumene process
Purity High purity (≥99.0%) achievable after distillation[1]High purity achievable after purification
Co-products None (byproducts are waste)Acetone (valuable)[3]
Waste Generation High volume of sodium sulfite/sulfate wastewater[3]Significantly lower; primarily organic byproducts
Energy Consumption High, due to molten alkali fusion step (300-340°C)[7]Moderate, driven by oxidation and distillation steps
Environmental Impact High due to corrosive reagents and saline wastewater[3][10]Lower, considered a "greener" alternative
Safety Hazards Handling of conc. H₂SO₄, molten NaOH, SO₂ evolution[9][11]Handling of flammable propylene, peroxide intermediates
Economic Profile Mature technology, but high waste disposal costs[3]Higher atom economy, revenue from acetone co-product[3]

Detailed Experimental Protocol: Sulfonation and Alkali Fusion

This protocol describes a representative lab-scale synthesis of this compound via the traditional route.

Materials:

  • Refined Naphthalene

  • Concentrated Sulfuric Acid (98%)

  • Sodium Hydroxide (or Potassium Hydroxide)[9]

  • Hydrochloric Acid (concentrated)

  • Sodium Chloride

Procedure:

Part A: Preparation of Sodium 2-Naphthalenesulfonate [4][9]

  • Place 142 parts by weight of refined naphthalene into a sulfonation kettle equipped with a stirrer and heating mantle. Heat to 120°C until the naphthalene is molten.[5]

  • Slowly add an equimolar amount of 98% sulfuric acid while stirring.

  • Increase the temperature to 160-165°C and maintain for approximately 2-3 hours to ensure complete sulfonation to the 2-isomer.[5][6]

  • Allow the mixture to cool slightly and pour it into a stirred solution of water.

  • Neutralize the solution with a sodium hydroxide or sodium carbonate solution.

  • Heat the solution to boiling and add sodium chloride to "salt out" the sodium 2-naphthalenesulfonate.[9]

  • Cool the mixture in an ice bath to complete crystallization. Filter the precipitate, wash with a cold, saturated sodium chloride solution, and dry. A yield of 70-78% is typical.[9]

Part B: Alkali Fusion to this compound [9][12]

  • Caution: This step involves molten caustic and should be performed in a suitable high-temperature apparatus (e.g., a nickel or stainless steel crucible) within a fume hood, using appropriate personal protective equipment.

  • Place 240g of potassium hydroxide (or an equivalent amount of sodium hydroxide) and ~10-30 mL of water into the crucible.[9][12] Heat to 250-280°C until a molten state is achieved.[12]

  • With vigorous stirring, rapidly add 100g of the dried sodium 2-naphthalenesulfonate from Part A.

  • Increase the temperature to 300-310°C and maintain for 5-10 minutes with constant stirring.[9] The mixture will become more fluid as the reaction completes.

  • Remove from heat and carefully pour the molten mass onto a metal plate to cool and solidify.

  • Break up the solidified mass and dissolve it in water.

  • Filter the solution to remove any insoluble impurities.

  • Carefully acidify the filtrate with concentrated hydrochloric acid until it is strongly acidic (pH < 2). This will precipitate the crude this compound and evolve sulfur dioxide gas.[9]

  • Heat the slurry to coagulate the product, then cool thoroughly in an ice bath.

  • Filter the crude this compound, wash thoroughly with cold water, and dry. The product can be further purified by vacuum distillation. A yield of 55-65% for this step can be expected.[9][12]

Safety and Handling Considerations

This compound is a hazardous chemical that must be handled with care.

  • Toxicity: It is harmful if swallowed or inhaled and can cause skin and severe eye irritation.[11][13] It is also very toxic to aquatic life.[13][14]

  • Handling: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhaling dust or vapors.[15]

  • Storage: Store in tightly sealed containers in a cool, dry place away from direct sunlight and incompatible materials like strong oxidizing agents.[1]

  • Fire Hazard: this compound is combustible, and finely dispersed dust can form explosive mixtures with air.[11] Use closed systems and prevent dust accumulation.[15]

Conclusion

The traditional sulfonation and alkali fusion route remains a viable, albeit environmentally challenging, method for this compound production. Its long history provides a deep well of operational knowledge. However, the cumene-type isopropylation process represents a significant advancement in chemical synthesis, aligning with the principles of green chemistry. It offers superior atom economy, eliminates corrosive high-temperature fusion, and turns a potential waste stream into a valuable co-product. For new plant constructions or process upgrades, the isopropylation route is the clear technological successor. The choice for existing facilities involves a complex economic calculation, weighing the cost of retrofitting against the long-term savings from reduced waste treatment and revenue from acetone sales. This guide serves as a foundational document for researchers and engineers tasked with making these critical process decisions.

References

A Comparative Spectroscopic Guide to 2-Naphthol and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular probes, pharmaceutical intermediates, and synthetic dyes, 2-naphthol and its derivatives represent a cornerstone class of compounds. Their rich photophysical properties and sensitivity to the chemical environment make them invaluable tools in diverse scientific disciplines. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of this compound alongside a curated selection of its derivatives bearing electron-donating and electron-withdrawing substituents. By understanding the intricate relationship between molecular structure and spectroscopic output, researchers can better leverage these compounds in their experimental designs.

The following sections will delve into the theoretical underpinnings of the observed spectroscopic phenomena, present detailed experimental protocols for accurate data acquisition, and offer a comparative analysis of Ultraviolet-Visible (UV-Vis) absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) data. This guide is structured to not only provide reference data but also to elucidate the "why" behind the experimental choices and observed spectral shifts, empowering researchers to apply these principles to their own work.

The Influence of Substituents on the Electronic Properties of the Naphthol Scaffold

The naphthalene ring system possesses a delocalized π-electron system, which is responsible for its characteristic UV absorption and fluorescence. The position and electronic nature of substituents on this scaffold can significantly perturb the energy levels of the ground and excited states, leading to predictable shifts in the spectroscopic data.

Electron-donating groups (EDGs), such as amino (-NH₂) and methoxy (-OCH₃), increase the electron density of the aromatic system. This generally leads to a destabilization of the ground state and a stabilization of the excited state, resulting in a bathochromic (red) shift in both the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and halogens (-Cl, -Br), decrease the electron density of the ring. This typically stabilizes the ground state more than the excited state, causing a hypsochromic (blue) shift or a less pronounced bathochromic shift compared to the parent molecule.

These electronic perturbations also manifest in the NMR spectra. EDGs tend to shield the aromatic protons and carbons, causing their signals to appear at a lower chemical shift (upfield). EWGs, on the other hand, deshield the nearby nuclei, resulting in a downfield shift of their NMR signals.

dot

Caption: Influence of substituent electronic effects on the spectroscopic properties of the this compound core.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. All data is presented to facilitate direct comparison. Note that experimental conditions, particularly the solvent, can influence the exact spectral positions.

UV-Visible Absorption and Fluorescence Data
CompoundSubstituentPositionSolventλmax (abs) (nm)λmax (em) (nm)
This compound -OH (hydroxyl)2Ethanol331[1]354[1]
6-Bromo-2-naphthol -Br (bromo)6Not SpecifiedNot AvailableNot Available
7-Chloro-2-naphthol -Cl (chloro)7Not SpecifiedPredictivePredictive
1-Amino-2-naphthol -NH₂ (amino)1Not SpecifiedNot Available~390 (in CH₂Cl₂)[2]
1-Nitro-2-naphthol -NO₂ (nitro)1Not SpecifiedNot AvailableNot Available
1-Nitroso-2-naphthol -NO (nitroso)1Ethanol~261, ~303, ~416[3]430[4]
6-Methoxy-2-naphthol -OCH₃ (methoxy)6Not SpecifiedNot AvailableNot Available

Note: The available data for some derivatives is limited. "Not Available" indicates that the data was not found in the searched sources. "Predictive" indicates that the data is based on theoretical expectations rather than direct experimental measurement from the provided sources.

¹H and ¹³C NMR Spectral Data

A detailed comparison of NMR data requires access to assigned spectra. The following provides a general overview and links to available spectral data. Chemical shifts are highly dependent on the solvent used.

CompoundKey ¹H NMR Features (typical ppm range in CDCl₃)Key ¹³C NMR Features (typical ppm range in CDCl₃)
This compound Aromatic protons (7.1-7.8 ppm), Hydroxyl proton (variable, ~5.0 ppm).[5]Aromatic carbons (109-135 ppm), Carbon bearing OH ( ~153 ppm).[6][7]
6-Bromo-2-naphthol Downfield shift of protons on the substituted ring compared to this compound.[8]Downfield shift of carbons on the substituted ring, C-Br signal at lower field.
7-Chloro-2-naphthol Downfield shift of protons on the substituted ring.Downfield shift of carbons on the substituted ring, C-Cl signal at lower field.
1-Amino-2-naphthol Upfield shift of protons, especially on the substituted ring, due to the electron-donating amino group.[9][10]Upfield shift of carbons, particularly those ortho and para to the amino group.[11]
1-Nitro-2-naphthol Significant downfield shift of protons, especially those ortho and para to the nitro group.[12]Significant downfield shift of carbons near the nitro group.[13]
1-Nitroso-2-naphthol Complex aromatic region with downfield shifts due to the nitroso group.[14]Downfield shifts in the aromatic region.
6-Methoxy-2-naphthol Upfield shift of protons on the substituted ring and a characteristic singlet for the methoxy protons (~3.9 ppm).Upfield shift of carbons on the substituted ring and a methoxy carbon signal (~55 ppm).[15]

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic analysis of this compound and its derivatives. Adherence to these protocols will ensure the acquisition of high-quality, reproducible data.

UV-Visible and Fluorescence Spectroscopy

This protocol outlines the steps for acquiring absorption and emission spectra. The causality behind these steps is to ensure accurate concentration determination and to minimize inner filter effects in fluorescence measurements.

dot

UV_Vis_Fluorescence_Workflow A Stock Solution Preparation (e.g., 1 mM in Ethanol) B Working Solution Preparation UV-Vis: ~10-50 µM Fluorescence: ~1-10 µM A->B Dilution C UV-Vis Spectrometer Setup - Select wavelength range (e.g., 200-500 nm) - Blank with the solvent B->C Sample for UV-Vis E Fluorescence Spectrometer Setup - Set excitation wavelength (λex) at λmax(abs) - Set emission wavelength range B->E Sample for Fluorescence D Acquire Absorption Spectrum - Determine λmax(abs) C->D D->E Inform λex F Acquire Emission Spectrum - Determine λmax(em) E->F

Caption: Workflow for UV-Visible and Fluorescence Spectroscopic Analysis.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh a known amount of the this compound derivative and dissolve it in a spectroscopic grade solvent (e.g., ethanol) to prepare a stock solution of known concentration (e.g., 1 mM). Ensure complete dissolution.

  • Working Solution Preparation:

    • For UV-Vis absorption , dilute the stock solution to a concentration that gives a maximum absorbance between 0.1 and 1.0 AU (typically in the 10-50 µM range). This ensures adherence to the Beer-Lambert law.

    • For fluorescence emission , further dilute the stock solution to a concentration that results in a maximum absorbance of less than 0.1 AU at the excitation wavelength (typically 1-10 µM). This is crucial to avoid inner filter effects which can distort the emission spectrum.

  • UV-Vis Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum using the pure solvent.

    • Measure the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Measurement:

    • Use a quartz fluorescence cuvette.

    • Set the excitation wavelength to the λmax determined from the absorption spectrum to ensure maximal signal.

    • Record the emission spectrum over a wavelength range that is longer than the excitation wavelength (e.g., if λex = 330 nm, scan from 340 nm to 600 nm).

    • Identify the wavelength of maximum emission (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a standard procedure for preparing samples for ¹H and ¹³C NMR analysis. The key is to use a deuterated solvent and ensure the sample is free of particulate matter.

dot

NMR_Preparation_Workflow A Sample Weighing (~5-10 mg for ¹H, ~20-50 mg for ¹³C) B Dissolution (in 0.6-0.7 mL of deuterated solvent, e.g., CDCl₃) A->B C Filtration (if necessary) (through a pipette with a cotton plug) B->C Check for particulates D Transfer to NMR Tube B->D If no particulates C->D E NMR Spectrometer - Tuning and shimming - Data Acquisition D->E

Caption: Workflow for NMR Sample Preparation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Weigh the required amount of the this compound derivative (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

    • If the solution contains any solid particles, filter it through a small cotton plug in a Pasteur pipette directly into a clean NMR tube. Particulate matter can degrade the quality of the NMR spectrum.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • The instrument will be tuned and the magnetic field shimmed to optimize its homogeneity.

    • Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

By following these protocols and utilizing the comparative data provided, researchers can confidently perform and interpret spectroscopic analyses of this compound and its derivatives, leading to a deeper understanding of their properties and more effective application in their respective fields.

References

A Senior Application Scientist's Guide to Chiral Ligand Performance in Asymmetric BINOL Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of chiral ligand performance in the asymmetric synthesis of 1,1'-bi-2-naphthol (BINOL), a cornerstone of modern asymmetric catalysis. This guide is designed for researchers, scientists, and drug development professionals seeking to navigate the nuanced landscape of chiral ligand selection for this critical transformation. We will move beyond a simple recitation of protocols to dissect the underlying principles that govern enantioselectivity, offering a field-proven perspective on optimizing this challenging yet rewarding synthesis.

The oxidative coupling of 2-naphthol to form BINOL is a deceptively simple reaction on paper, but achieving high enantioselectivity is a significant synthetic hurdle. The choice of the chiral ligand, in concert with a metal catalyst, is the single most critical factor dictating the stereochemical outcome. This guide will provide a comparative analysis of prominent ligand classes, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.

The Crux of the Matter: Inducing Axial Chirality

The synthesis of BINOL from this compound is an oxidative homocoupling reaction that forges a C-C bond between two naphthalene units. The resulting biaryl system exhibits atropisomerism, a form of axial chirality arising from restricted rotation around the newly formed single bond. The role of the chiral ligand is to create a chiral environment around the metal center, which then orchestrates the approach of the two this compound molecules, favoring the formation of one enantiomer over the other. The most explored methods for this transformation involve metal-mediated oxidative coupling using complexes of copper, iron, and vanadium with various chiral ligands.[1]

Performance Comparison of Chiral Ligand Classes

The selection of a chiral ligand is a multi-parameter optimization problem. Key performance indicators include enantiomeric excess (ee%), chemical yield, reaction time, and catalyst loading. Below, we compare several major classes of chiral ligands that have demonstrated notable success in the asymmetric synthesis of BINOL.

Copper-Based Systems: The Workhorses

Copper catalysts, often paired with chiral diamine and amino alcohol ligands, are among the most extensively studied for this transformation. These systems are attractive due to the relatively low cost and toxicity of copper.

Chiral Diamine Ligands

Chiral diamines, particularly those with a C2-symmetric backbone, have proven to be highly effective. The nitrogen atoms of the diamine chelate to the copper center, creating a rigid chiral pocket that effectively discriminates between the two enantiotopic faces of the prochiral this compound radical or anion.

LigandCatalyst SystemYield (%)ee (%)Reference
(1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine (BQCN)Fe(ClO₄)₂up to 99up to 81[1][2]
Spirocyclic Pyrrolidine OxazolineCuBrup to 87up to 99[1][2][3]
Ligand from Picolinic Acid/Substituted BINOLsCuIup to 89up to 96[1][2][3]
Chiral Amino Alcohol Ligands

Chiral amino alcohols offer another versatile class of ligands for copper-catalyzed BINOL synthesis. The dual coordination of the amino and hydroxyl groups to the metal center provides a well-defined chiral environment.

Vanadium-Based Systems: High Enantioselectivity

Vanadium complexes, particularly those with Schiff base ligands, have emerged as powerful catalysts for achieving high enantioselectivity in the oxidative coupling of this compound.

Chiral Schiff Base Ligands

Schiff base ligands, readily synthesized from the condensation of chiral amino alcohols or diamines with aldehydes or ketones, offer a high degree of tunability. The steric and electronic properties of the ligand can be easily modified to optimize catalyst performance. Vanadium(IV) oxo (VOSO₄) complexes with Schiff bases derived from (S)-tert-leucine and 3,3'-formyl-(R)-BINOL have shown remarkable efficacy.[1][2][3]

LigandCatalyst SystemYield (%)ee (%)Reference
Schiff base from (S)-tert-leucine and 3,3'-formyl-(R)-BINOLVOSO₄46 - 76up to 91[1][2][3]
Bimetallic Oxovanadium Complexes-nearly quantitativeup to 98[4]
Iron-Based Systems: An Emerging Frontier

Iron catalysis presents a cost-effective and environmentally benign alternative to copper and vanadium systems. The development of efficient chiral ligands for iron-catalyzed asymmetric reactions is an active area of research.

Chiral Diphosphine Oxide Ligands

Recently, chiral diphosphine oxide-iron(II) complexes have been successfully employed in the enantioselective aerobic coupling of 2-naphthols, demonstrating the potential of this earth-abundant metal in asymmetric catalysis.[1][2]

LigandCatalyst SystemYield (%)ee (%)Reference
Chiral Diphosphine OxideFe(II)up to 9860 - 85[2]
(1R,2R)-N¹,N²-di(quinolin-8-yl)cyclohexane-1,2-diamine (BQCN)Fe(ClO₄)₂up to 99up to 81[1][2][5][6]

Experimental Protocol: A High-Performing Example

The following protocol is a representative example of a highly enantioselective synthesis of (S)-BINOL using a copper-spirocyclic pyrrolidine oxazoline ligand system, adapted from the work of Chen and colleagues.[1][2][3] This protocol is provided for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and substrate scope.

Materials:

  • This compound

  • Copper(I) Bromide (CuBr)

  • Chiral Spirocyclic Pyrrolidine Oxazoline Ligand

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add CuBr (5 mol%) and the chiral spirocyclic pyrrolidine oxazoline ligand (6 mol%).

  • Add anhydrous, degassed dichloromethane to the flask and stir the mixture at room temperature for 30 minutes to allow for in-situ formation of the catalyst complex.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Replace the inert atmosphere with a balloon of air (or oxygen) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched (S)-BINOL.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The initial steps are carried out under an inert atmosphere to prevent premature oxidation of the Cu(I) catalyst.

  • In-situ Catalyst Formation: The pre-stirring of CuBr and the chiral ligand allows for the formation of the active chiral catalyst complex before the introduction of the substrate.

  • Air/Oxygen as Oxidant: The reaction utilizes air or oxygen as a green and readily available oxidant for the oxidative coupling.

  • Vigorous Stirring: Ensures efficient mass transfer of the gaseous oxidant into the reaction mixture.

Mechanistic Insights and the Role of the Chiral Ligand

The prevailing mechanism for the metal-catalyzed oxidative coupling of this compound involves the formation of a this compound radical or anion, which then undergoes coupling.[1][2] The chiral ligand plays a pivotal role in controlling the stereochemistry of this coupling step.

G cluster_catalyst Catalyst Activation cluster_coupling Oxidative Coupling cluster_enantioselection Enantioselective Pathway M_n Metal(n) Catalyst Chiral Metal(n)-Ligand Complex M_n->Catalyst Ligand Chiral Ligand Ligand->Catalyst Catalyst->Catalyst Radical This compound Radical/Anion Catalyst->Radical Oxidation Enantio_BINOL Enantiomerically Enriched BINOL Catalyst->Enantio_BINOL Stereocontrol Naphthol1 This compound Naphthol1->Radical Naphthol2 This compound BINOL_rac Racemic BINOL Naphthol2->BINOL_rac Radical->BINOL_rac Coupling BINOL_rac->Enantio_BINOL Favored Transition State

Caption: Proposed catalytic cycle for the asymmetric synthesis of BINOL.

The chiral metal-ligand complex coordinates to one or both this compound molecules, creating a diastereomeric transition state. The steric and electronic properties of the ligand dictate the facial selectivity of the C-C bond formation, leading to the preferential formation of one enantiomer of BINOL.

Conclusion and Future Outlook

The asymmetric synthesis of BINOL from this compound remains a vibrant area of research, with continuous efforts to develop more efficient, selective, and sustainable catalytic systems. While significant progress has been made with copper, vanadium, and iron-based catalysts, the quest for the "ideal" ligand continues. Future developments will likely focus on the design of novel ligand architectures, the use of more earth-abundant and non-toxic metals, and the development of catalytic systems that operate under milder and more environmentally friendly conditions.

This guide has provided a comparative overview of the performance of different chiral ligands, grounded in experimental data and mechanistic understanding. By appreciating the intricate interplay between the metal, the ligand, and the substrate, researchers can more effectively navigate the challenges of asymmetric BINOL synthesis and unlock the full potential of this remarkable chiral scaffold.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Naphthol

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, meticulous attention to detail extends beyond the benchtop to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-Naphthol, ensuring the safety of laboratory personnel and the protection of our environment.

Core Directive: Prioritizing Safety and Compliance in this compound Waste Management

The fundamental principle governing the disposal of this compound is its classification as a hazardous waste. This is primarily due to its acute toxicity to aquatic life.[1][2][3][4] Therefore, under no circumstances should this compound or its residues be disposed of down the drain or in regular municipal waste streams.[3] The mandated and safest method for its disposal is through a licensed professional waste disposal service.[5] This guide will provide the necessary steps to safely accumulate, store, and prepare this compound waste for collection by a certified hazardous waste contractor.

Immediate Safety and Handling Protocols for this compound Waste

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Essential Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][6]Protects against dust particles and potential splashes of solutions containing this compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][6]Prevents skin contact, as this compound can cause skin irritation.[4]
Body Protection A lab coat and, if splashes are likely, a chemical-resistant apron.[4][6]Minimizes the risk of skin exposure to this compound.
Respiratory Protection A NIOSH-approved respirator is necessary if there is a risk of generating dust.[4]This compound is harmful if inhaled, causing irritation to the respiratory tract.[4]

Work Environment:

All handling of this compound, including for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

Step-by-Step Guide to this compound Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe and compliant disposal. The following workflow outlines the procedure for collecting and storing this compound waste.

This compound Waste Collection Workflow Workflow for this compound Waste Collection start Start: Generation of this compound Waste waste_container Select a Designated, Labeled, and Compatible Hazardous Waste Container start->waste_container segregation Segregate Solid and Liquid Waste Streams waste_container->segregation solid_waste Solid Waste (e.g., contaminated gloves, weigh boats, paper towels) segregation->solid_waste liquid_waste Liquid Waste (e.g., reaction residues, rinsing solutions) segregation->liquid_waste container_sealing Securely Seal the Waste Container When Not in Use solid_waste->container_sealing liquid_waste->container_sealing storage Store in a Designated, Well-Ventilated, and Secure Secondary Containment Area container_sealing->storage end End: Await Pickup by a Licensed Waste Disposal Service storage->end

Caption: A flowchart illustrating the systematic process for collecting and storing this compound waste in a laboratory setting.

Detailed Protocol for Waste Collection:

  • Container Selection: Choose a dedicated hazardous waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition, with a secure, leak-proof lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". All other components of the waste mixture should also be listed. The relevant hazard pictograms (e.g., harmful, environmentally hazardous) must be displayed.

  • Waste Segregation:

    • Solid Waste: Collect all solid materials contaminated with this compound, such as gloves, weighing paper, and paper towels, in a designated solid waste container.

    • Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated liquid waste container.

  • Secure Storage: Store the sealed hazardous waste containers in a designated and secure area, away from incompatible materials such as strong oxidizing agents.[6] The storage area should be cool, dry, and well-ventilated.

Understanding In-Lab Treatment of Phenolic Waste: A Word of Caution

While the primary directive is to utilize a professional disposal service, understanding the principles of chemical neutralization can provide valuable insight into waste management. However, it is crucial to emphasize that the following information is for educational purposes. No attempt should be made to neutralize this compound waste without a validated and institutionally approved protocol.

Phenolic compounds, like this compound, are weakly acidic. In theory, they can be converted to their corresponding phenolate salts by reaction with a strong base. For example, phenol reacts with sodium hydroxide to form sodium phenolate, which is more water-soluble. A similar principle has been applied to the neutralization of phenol-contaminated soil using quicklime (calcium oxide) to form less mobile calcium phenolate.

However, the direct application of this to a complex laboratory waste stream containing this compound is not recommended without thorough evaluation due to several factors:

  • Exothermic Reactions: Neutralization reactions can be exothermic, posing a risk of heat and vapor generation.

  • Incomplete Reactions: Ensuring the complete conversion of this compound to its salt in a mixed waste stream can be challenging.

  • Regulatory Compliance: In-lab treatment of hazardous waste is often subject to strict regulations.

Regulatory Framework: Adherence to EPA Guidelines

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7][8] While this compound is not explicitly listed as a "listed hazardous waste," it may be classified as a "characteristic hazardous waste" due to its toxicity.[7] It is the responsibility of the waste generator (the laboratory) to determine if a waste is hazardous. Given the established toxicity of this compound, it should be managed as a hazardous waste to ensure compliance with federal, state, and local regulations.

Conclusion: A Commitment to Safety from Discovery to Disposal

The responsible management of chemical waste is an integral part of the scientific process. For this compound, this means a commitment to rigorous safety protocols during handling and a clear understanding that its final destination is a licensed hazardous waste disposal facility. By adhering to the procedures outlined in this guide, researchers can ensure that their groundbreaking work is conducted not only with intellectual integrity but also with the utmost respect for safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Handling 2-Naphthol: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical handling requires a synthesis of rigorous scientific understanding and practical, field-proven safety measures. This guide provides drug development professionals and researchers with essential, immediate, and procedural information for the safe handling of 2-Naphthol (β-Naphthol). Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the protocols necessary to ensure both personal safety and experimental integrity.

Hazard Identification: The Foundation of Safe Handling

This compound is a solid crystalline compound that, while invaluable in synthesis, presents distinct hazards that dictate our handling protocols. A thorough understanding of these risks is the critical first step in mitigating them. The primary hazards associated with this compound are:

  • Acute Toxicity: The compound is classified as harmful if swallowed and harmful if inhaled.[1][2][3][4] Inhalation of dust can irritate the upper respiratory tract, leading to symptoms like coughing and sore throat.[5][6]

  • Serious Eye Irritation: Direct contact with the eyes can cause significant irritation, redness, pain, and blurred vision.[2][5][6] Studies have shown that it can cause serious damage to the eyes.[7]

  • Skin Irritation: While less severe than eye contact, it can cause skin irritation with symptoms including redness and pain.[5]

  • Environmental Hazard: this compound is classified as very toxic to aquatic life.[1][2][3][4] This necessitates stringent disposal protocols to prevent environmental release.[2][3]

These hazards are the "why" behind every piece of personal protective equipment (PPE) we select and every procedural step we take.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a matter of preference but a scientifically mandated requirement based on the specific hazards of this compound. The goal is to create a complete barrier between the researcher and the chemical.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Safety Goggles or Face ShieldWear chemical safety goggles conforming to EN166 or NIOSH standards.[2][4] This is non-negotiable, as this compound can cause serious eye damage.[2][7] A face shield provides an additional layer of protection against splashes during transfer operations.
Skin Protection Chemical-Resistant GlovesHandle with gloves inspected prior to use.[4] Nitrile or neoprene gloves are suitable. Use a proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves after use.[2][4]
Lab Coat / Protective SuitA complete suit or lab coat is required to protect against chemical contact.[2] The type of protective equipment should be selected based on the concentration and amount of the substance being used at the specific workplace.[2]
Respiratory Protection Particulate RespiratorUse respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2] For nuisance exposures or where dust formation is possible, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges should be used.[2] This is critical as the substance is harmful if inhaled.[1][2][3][4]

Operational Plan: Integrating Safety into Your Workflow

Safe handling is an active process that begins before the container is even opened. It involves a combination of engineering controls and deliberate, methodical work practices.

Engineering Controls: The First Line of Defense

Your primary engineering control for handling solid this compound is a certified chemical fume hood or a well-ventilated area.[3][8][9][10] The purpose of the fume hood is to capture dust and vapors at the source, preventing them from entering the laboratory environment and your breathing zone.

  • Causality: By maintaining a negative pressure environment, the fume hood ensures that any generated dust is immediately drawn away from the user. Always work at least six inches inside the sash to ensure effective capture.[11][12]

Safe Handling and Storage Protocols
  • Handling:

    • Preparation: Before handling, ensure the fume hood is operational and the work area is clear of unnecessary items.

    • Minimizing Dust: Avoid any actions that could generate dust, such as crushing or vigorous scraping.[2][4] When weighing or transferring the solid, do so carefully and deliberately. Wet sweeping or vacuuming may be used to clean up spills to avoid dust dispersal.[5]

    • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1][3] Do not eat, drink, or smoke in the work area.[1][2][3]

  • Storage:

    • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][13]

    • Environment: Protect from light, as this compound can be light-sensitive.[2][4][9]

    • Incompatibilities: Store away from strong oxidizing agents, acids, and strong bases to prevent hazardous reactions.[9][14]

Procedural Discipline: PPE Donning and Doffing Sequences

Cross-contamination often occurs not during an experiment, but during the removal of PPE. Following a strict, validated sequence is crucial for safety. The outside of your PPE should always be considered contaminated.

Donning (Putting On) PPE Workflow

The sequence of putting on PPE is designed to ensure that the most protective items are donned first, leading to a fully sealed ensemble.

G cluster_donning PPE Donning Sequence Hand Hygiene 1. Perform Hand Hygiene (Wash or use hand rub) Gown 2. Put on Gown (Fasten at neck and waist) Hand Hygiene->Gown Mask/Respirator 3. Put on Mask/Respirator (Secure ties, fit to nose) Gown->Mask/Respirator Eye Protection 4. Put on Eye Protection (Adjust to fit) Mask/Respirator->Eye Protection Gloves 5. Put on Gloves (Extend to cover gown cuffs) Eye Protection->Gloves

Caption: A standardized sequence for donning PPE before handling chemicals.[15][16][17]

Doffing (Removing) PPE Workflow

The doffing procedure is a systematic disassembly of the protective barrier, designed to minimize contact with the contaminated outer surfaces. Hand hygiene between steps is a critical control point.

G cluster_doffing PPE Doffing Sequence Gloves 1. Remove Gloves (Peel off, avoiding skin contact) Gown 2. Remove Gown (Unfasten, roll inside-out) Gloves->Gown Hand Hygiene 1 3. Perform Hand Hygiene Gown->Hand Hygiene 1 Eye Protection 4. Remove Eye Protection (Handle by headband or arms) Hand Hygiene 1->Eye Protection Mask/Respirator 5. Remove Mask/Respirator (Handle by ties/straps) Eye Protection->Mask/Respirator Hand Hygiene 2 6. Perform Final Hand Hygiene Mask/Respirator->Hand Hygiene 2

Caption: A systematic process for safely removing contaminated PPE.[15][16][18]

Emergency Response: Immediate First Aid Protocols

In the event of an exposure, immediate and correct action is vital. All personnel must be familiar with the location of safety showers and eyewash stations.

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air immediately.[1][5] If breathing is difficult or stops, provide artificial respiration.[5][19] Seek immediate medical attention.[5][19]
Skin Contact Immediately remove contaminated clothing.[1][20] Flush the affected skin with plenty of water for at least 15 minutes.[5][8] Seek medical attention if irritation persists.[1][20]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][8][19][20] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[8][19] Rinse mouth with water.[2][20] Call a physician or Poison Control Center immediately.[19]

Disposal Plan: Environmental Responsibility

Due to its high toxicity to aquatic life, this compound and all associated contaminated materials are considered hazardous waste.[1]

  • Waste Collection: Any unused product and contaminated materials (e.g., gloves, weigh boats, paper towels) must be collected in a suitable, labeled, and closed container for waste collection.[1][2][4]

  • Prohibited Disposal: Do not empty unused product into drainage systems or dispose of it with municipal waste.[1] Discharging this compound into the environment must be avoided.[2][4]

  • Authorized Removal: Waste must be submitted for disposal to a specialized company authorized for hazardous waste removal, in accordance with local, regional, and national regulations.[1][3]

By adhering to these comprehensive protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This guide serves as a foundational resource, but it must be complemented by site-specific training and a thorough review of the full Safety Data Sheet (SDS) before any work begins.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Naphthol
Reactant of Route 2
2-Naphthol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.